Product packaging for Glycerides, C14-26(Cat. No.:CAS No. 68002-72-2)

Glycerides, C14-26

Katalognummer: B1200405
CAS-Nummer: 68002-72-2
Molekulargewicht: 344.5 g/mol
InChI-Schlüssel: SVUQHVRAGMNPLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2,3-dihydroxypropyl heptadecanoate is a 1-monoglyceride.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40O4 B1200405 Glycerides, C14-26 CAS No. 68002-72-2

Eigenschaften

IUPAC Name

2,3-dihydroxypropyl heptadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)24-18-19(22)17-21/h19,21-22H,2-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUQHVRAGMNPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276028
Record name 1-heptadecanoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68002-72-2, 5638-14-2
Record name Glycerides, C14-26
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptadecanoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerides, C14-26
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-heptadecanoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerides, C14-26
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTADECANOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK7K7PLW5C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Extraction of C14-26 Glycerides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C14-26 glycerides, a blend of triglycerides with fatty acid chains ranging from 14 to 26 carbons, are not typically found as a pre-existing mixture in nature. Instead, they are primarily manufactured through the modification of natural fats and oils. This technical guide provides a comprehensive overview of the natural sources of the precursor fatty acids, detailed methodologies for their extraction, and the subsequent chemical and enzymatic processes used to produce C14-26 glycerides. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the sourcing, production, and characterization of these compounds for various applications.

Natural Sources of C14-26 Fatty Acid Precursors

The building blocks of C14-26 glycerides are fatty acids with chain lengths from myristic acid (C14) to cerotic acid (C26). These fatty acids are abundantly available in a variety of vegetable oils. The selection of the raw material is a critical step that influences the final composition of the glyceride mixture. Key natural sources rich in fatty acids within or near the C14-26 range include coconut oil, palm kernel oil, and nutmeg oil.

Table 1: Fatty Acid Composition of Selected Natural Oils

Fatty AcidCoconut Oil (%)Palm Kernel Oil (%)Nutmeg Oil (%)
Caprylic Acid (C8:0)2.55 - 12.982.66-
Capric Acid (C10:0)3.8 - 7.5149.18-
Lauric Acid (C12:0) 38.05 - 53.12 15.17 - 45.61 trace
Myristic Acid (C14:0) 16.7 - 23.26 16.25 55.10 - 79.20
Palmitic Acid (C16:0) 6.75 - 11.78 8.06 - 8.47 7.89
Stearic Acid (C18:0) 2.0--
Oleic Acid (C18:1) 3.39 - 10.69 0.92 - 15.0 13.00
Linoleic Acid (C18:2) 2.0--

Note: The composition can vary based on the specific variety, growing conditions, and extraction method.[1][2][3][4][5][6][7]

Extraction of Precursor Oils from Natural Sources

The efficient extraction of high-quality oils from the raw plant materials is paramount. The choice of extraction method depends on factors such as the desired purity of the oil, yield, and economic feasibility.

Experimental Protocol: Soxhlet Extraction of Nutmeg Oil

Soxhlet extraction is a common laboratory and small-scale industrial method for extracting oils using an organic solvent.

Materials and Equipment:

  • Ground nutmeg seeds

  • n-hexane (or another suitable solvent)

  • Soxhlet extractor apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Rotary evaporator

  • Filter paper

Procedure:

  • A known quantity of finely ground nutmeg is placed in a cellulose thimble.

  • The thimble is placed into the main chamber of the Soxhlet extractor.

  • The Soxhlet extractor is fitted onto a round-bottom flask containing n-hexane and below a condenser.

  • The solvent is heated to its boiling point. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid.

  • The condenser ensures that any solvent vapor cools and drips back down into the chamber housing the solid material.

  • The chamber containing the solid material slowly fills with warm solvent. Some of the desired compound will then dissolve in the warm solvent.

  • When the Soxhlet chamber is almost full, the chamber is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask.

  • This cycle is repeated for a sufficient duration (e.g., 6-8 hours) to ensure complete extraction.

  • After extraction, the solvent is removed from the oil using a rotary evaporator to yield the crude nutmeg oil.

Experimental Protocol: Supercritical CO2 Extraction of Palm Kernel Oil

Supercritical fluid extraction (SFE) with carbon dioxide is a "green" technology that offers high selectivity and yields a solvent-free product.

Materials and Equipment:

  • Ground palm kernels

  • Supercritical fluid extractor system (including a CO2 tank, pump, extraction vessel, and separator)

  • Grinder

Procedure:

  • Palm kernels are ground to a specific particle size to increase the surface area for extraction.

  • The ground material is loaded into the extraction vessel of the SFE system.

  • Liquid CO2 is pumped to a high pressure, typically above 74 bar, and heated to a temperature above 31°C, bringing it to a supercritical state.

  • The supercritical CO2 is then passed through the extraction vessel containing the palm kernel.

  • The supercritical fluid, with its enhanced solvating power, dissolves the oil from the plant material.

  • The oil-laden supercritical CO2 then flows into a separator vessel where the pressure and/or temperature is changed, causing the CO2 to lose its solvating power and the oil to precipitate.

  • The CO2 can be recycled and reused in the process.

  • The extracted palm kernel oil is collected from the separator.

Production of C14-26 Glycerides

Once the precursor oils are extracted, they undergo further processing to achieve the desired C14-26 glyceride composition and properties. The two primary industrial methods are hydrogenation and enzymatic interesterification.

Hydrogenation

Hydrogenation is a chemical process that converts unsaturated fatty acids in the oils to saturated fatty acids by adding hydrogen across the double bonds. This process increases the melting point and stability of the oil.

dot

Hydrogenation_Workflow cluster_input Input Materials cluster_process Hydrogenation Process cluster_output Output & Purification Vegetable_Oil Vegetable Oil (e.g., Palm Kernel Oil) Reactor High-Pressure Reactor Vegetable_Oil->Reactor Hydrogen_Gas Hydrogen Gas (H2) Hydrogen_Gas->Reactor Catalyst Catalyst (e.g., Nickel) Catalyst->Reactor Heating Heating (120-220°C) Pressurization Pressurization (e.g., 2-10 bar) Agitation Agitation Hydrogenated_Glycerides Crude Hydrogenated Glycerides Reactor->Hydrogenated_Glycerides Filtration Catalyst Filtration Hydrogenated_Glycerides->Filtration Purified_Product Purified C14-26 Glycerides Filtration->Purified_Product Enzymatic_Interesterification_Workflow cluster_input Input Materials cluster_process Interesterification Process cluster_output Output & Purification Oil_Blend Vegetable Oil Blend Bioreactor Packed-Bed or Stirred-Tank Bioreactor Oil_Blend->Bioreactor Fatty_Acids Free Fatty Acids (C14-C26) Fatty_Acids->Bioreactor Lipase Immobilized Lipase Lipase->Bioreactor Temperature_Control Temperature Control (e.g., 50-70°C) Incubation Incubation with Agitation Interesterified_Glycerides Crude Interesterified Glycerides Bioreactor->Interesterified_Glycerides Enzyme_Separation Enzyme Separation Interesterified_Glycerides->Enzyme_Separation Purified_Product Purified C14-26 Glycerides Enzyme_Separation->Purified_Product

References

An In-depth Technical Guide to Hard Fat (Glycerides, C14-26) in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hard fat, known in pharmacopeias as adeps solidus, represents a class of excipients composed of mixtures of mono-, di-, and triglycerides of saturated fatty acids. While the specific CAS number 68002-72-2 is formally assigned to 2,3-dihydroxypropyl heptadecanoate (a C17 monoglyceride), in the context of pharmaceutical excipients, it often broadly refers to glyceride mixtures with fatty acid chains predominantly ranging from C12 to C18, and can include chains up to C26. These materials are derived from the hydrogenation and subsequent re-esterification of vegetable oils, such as coconut or palm kernel oil.[1]

Hard fats are waxy, white, and practically odorless solids at room temperature. Their key characteristic is a sharp melting range close to human body temperature, making them exceptionally suitable for certain drug delivery systems.[2] They are widely utilized as suppository and pessary bases, and are increasingly finding applications in oral controlled-release formulations, particularly in hot-melt extrusion and as lipid matrices for solid lipid nanoparticles (SLNs).[3][4] Their biocompatibility and biodegradable nature are significant advantages in pharmaceutical formulations.[5]

This technical guide provides a comprehensive overview of the core technical aspects of hard fat, including its physicochemical properties, synthesis, analytical characterization, and key applications in drug delivery, with a focus on providing actionable data and protocols for the research and development scientist.

Physicochemical Properties

The functional performance of hard fat as a pharmaceutical excipient is dictated by its physicochemical properties. These properties are a consequence of the specific blend of fatty acid glycerides. Commercially available hard fats are offered in various grades, each with a distinct profile tailored for specific applications.

Key Parameters
  • Melting Range: This is the most critical parameter. Hard fats for suppository use are designed to melt between 30°C and 45°C.[2] Grades with melting points above body temperature are used to compensate for the melting point depression that can be caused by the incorporation of certain active pharmaceutical ingredients (APIs).[6]

  • Hydroxyl Value: The hydroxyl value indicates the content of mono- and diglycerides, which possess free hydroxyl groups. A higher hydroxyl value can improve the emulsifying properties of the base but may also indicate a higher potential for interaction with sensitive APIs.[1][6]

  • Solid Fat Index (SFI): The SFI describes the ratio of solid to liquid glycerides at various temperatures. A steep SFI curve indicates a sharp melting behavior, which is desirable for rapid drug release upon administration.[6]

  • Viscosity: The viscosity of the molten base is important for processing, particularly during pouring into molds or extrusion. It is influenced by the temperature and the composition of the glyceride mixture.[7]

Tabulated Physicochemical Data for Representative Hard Fat Grades

The following table summarizes key properties of various grades of Witepsol®, a common brand of hard fat, to illustrate the range of available characteristics.

GradeMelting Point (°C)Hydroxyl Value (mg KOH/g)Key Characteristics & Applications
Witepsol® H Series (Low Hydroxyl Value) Primarily triglycerides; small gap between melting and solidification; suitable for APIs sensitive to hydroxyl groups.[6][7]
H1533.5 - 35.5< 15General purpose suppository base.
H3736 - 38< 3For APIs that are acidic or prone to reaction with hydroxyl groups.[6]
Witepsol® W Series (High Hydroxyl Value) Higher content of mono- and diglycerides; good emulsifying properties; promotes absorption.[6][7]
W2533.5 - 35.520 - 30General purpose with good emulsification.
W3533.5 - 35.540 - 50Enhanced emulsification and absorption promotion.
W4533.5 - 35.540 - 50Higher monoglyceride content for faster solidification and increased absorption.[6]
Witepsol® E Series (Melting Point > Body Temp.) Used to counteract melting point depression from soluble APIs.[6][7]
E75~38< 15Contains Cera alba; for correction of melting point.[6]
E7637 - 3920 - 30Higher melting point with emulsifying properties.
Witepsol® S Series (Special Grades) Contain additives like non-ionic emulsifiers for enhanced dispersibility.[6]
S5533.5 - 35.550 - 65For improved wetting of mucous membranes and enhanced absorption.

Synthesis and Manufacturing

The production of hard fat is a multi-step process designed to yield a product with controlled and reproducible physicochemical properties.

Manufacturing Workflow

The general manufacturing process for hard fat is illustrated in the following diagram.

G Figure 1: General Manufacturing Workflow for Hard Fat cluster_0 Raw Material Processing cluster_1 Modification and Synthesis cluster_2 Purification A Vegetable Oils (Coconut, Palm Kernel) B Hydrolysis (High Pressure Water) A->B C Fractional Distillation B->C D Fatty Acid Fractions (e.g., C12-C18) C->D E Hydrogenation D->E G Re-esterification E->G F Glycerol F->G H Purification Steps (Alkali Washing, Drying, Filtration) G->H I Final Hard Fat Product H->I

Figure 1: General Manufacturing Workflow for Hard Fat
Experimental Protocol: Synthesis Overview

  • Hydrolysis: Natural vegetable oils are hydrolyzed using high-pressure water to split the triglycerides into free fatty acids and glycerol.[1][8]

  • Fractional Distillation: The resulting mixture of fatty acids is separated by fractional distillation to isolate the desired chain lengths (typically C12-C18).[1][8]

  • Hydrogenation: The separated fatty acid fractions are catalytically hydrogenated to saturate any double bonds, which increases the melting point and stability of the final product.[1]

  • Re-esterification: The hydrogenated fatty acids are then re-esterified with glycerol under controlled conditions. The stoichiometry of the fatty acids and glycerol, along with reaction time and temperature, determines the final ratio of mono-, di-, and triglycerides, and thus the hydroxyl value and melting range of the hard fat grade.[8]

  • Purification: The crude product undergoes several purification steps, including alkali washing to remove free fatty acids, drying, and filtration to yield the final excipient.[8]

Analytical Characterization

A thorough analytical characterization of hard fat is essential to ensure batch-to-batch consistency and predictable performance in a formulation.

Tabulated Analytical Methods
Analytical TestMethodPurpose
Identification Thin-Layer Chromatography (TLC)To separate and identify mono-, di-, and triglycerides and free glycerol.[6]
Fatty Acid Composition Gas Chromatography (GC)To determine the distribution of fatty acid chain lengths after saponification and methylation.[9]
Melting Range Capillary Method (USP <741>), Differential Scanning Calorimetry (DSC)To determine the temperature range over which the fat melts. DSC also provides information on solid-state transitions.[2]
Hydroxyl Value Titration (USP <401>)To quantify the content of mono- and diglycerides.
Acid Value Titration (USP <401>)To quantify the amount of free fatty acids.
Iodine Value Titration (USP <401>)To measure the degree of unsaturation (should be very low for hard fats).
Saponification Value Titration (USP <401>)Related to the average molecular weight of the fatty acids.
Solid Fat Index (SFI) Dilatometry, DSC, or pNMRTo measure the percentage of solid fat at different temperatures.
Experimental Protocol: Determination of Fatty Acid Composition by GC
  • Saponification: Weigh accurately about 100 mg of the hard fat sample into a flask. Add 5 mL of 0.5 N methanolic sodium hydroxide. Reflux for 10 minutes until the fat globules go into solution.

  • Methylation: Add 5 mL of boron trifluoride-methanol solution and continue to reflux for another 2 minutes. This step converts the fatty acid sodium salts to fatty acid methyl esters (FAMEs).

  • Extraction: Add 10 mL of n-heptane and reflux for 1 minute. Add saturated sodium chloride solution and shake. Allow the layers to separate. The upper n-heptane layer contains the FAMEs.

  • GC Analysis:

    • Column: Use a suitable capillary column for FAME analysis (e.g., a polar column like a DB-23 or equivalent).

    • Injector and Detector Temperature: Typically 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Inject 1 µL of the n-heptane layer.

  • Identification and Quantification: Identify the FAMEs by comparing their retention times with those of a standard mixture of FAMEs. The percentage of each fatty acid is calculated from the peak area relative to the total peak area.

Applications in Drug Delivery

The unique properties of hard fat make it a versatile excipient in several drug delivery platforms.

Suppositories and Pessaries

This is the most traditional and widespread application. The choice of hard fat grade is critical and depends on the properties of the API.

Logical Relationship for Drug Release from a Fatty Suppository Base:

G Figure 2: Drug Release Mechanism from Hard Fat Suppositories A Suppository Administration B Melting of Hard Fat Base at Body Temp. A->B C Spreading of Molten Lipid B->C D Partitioning of Drug from Lipid to Rectal Fluid C->D E Drug Dissolution in Rectal Fluid D->E F Absorption through Rectal Mucosa E->F

Figure 2: Drug Release Mechanism from Hard Fat Suppositories

Formulation Principle: The release of a drug from a hard fat base is governed by its partitioning behavior between the molten lipid and the surrounding aqueous fluids.[10]

  • Hydrophilic (Water-Soluble) Drugs: These drugs have a low affinity for the lipophilic base and will readily partition into the aqueous rectal fluids, leading to good release.[5][10]

  • Lipophilic (Fat-Soluble) Drugs: These drugs have a high affinity for the base and will tend to remain in the molten lipid pool, resulting in slow or incomplete release.[5][10] For such drugs, a base with a higher hydroxyl value or the inclusion of a surfactant can improve dispersibility and drug release.

Experimental Protocol: Preparation of Suppositories by Fusion Molding
  • Base Selection: Choose a hard fat grade based on the API's properties. If the API is known to depress the melting point, select a grade with a higher melting point or a blend.

  • Mold Calibration: Determine the average weight of a "blank" suppository made with the selected base to calculate the amount of base that will be displaced by the API.

  • Melting the Base: Melt the calculated amount of hard fat in a beaker placed in a water bath, not exceeding the melting point by more than a few degrees to avoid polymorphism.[11]

  • Incorporation of API: Finely powder the API and incorporate it into the molten base with continuous, gentle stirring to achieve a homogenous suspension.

  • Pouring: Pour the molten mixture into the suppository molds. Overfill the molds slightly to account for contraction upon cooling.[12]

  • Cooling and Solidification: Allow the suppositories to cool at room temperature or in a refrigerator to solidify.[13]

  • Removal and Packaging: Once hardened, scrape off the excess mass from the top of the mold and carefully remove the suppositories.[12]

Oral Controlled-Release Formulations and Hot-Melt Extrusion (HME)

Hard fats are effective lipid matrix formers for oral solid dosage forms, providing sustained drug release.[14] In HME, the hard fat acts as a thermoplastic binder and matrix.

Experimental Workflow for Hot-Melt Extrusion with Hard Fat:

G Figure 3: Hot-Melt Extrusion Workflow using Hard Fat A Pre-blending (API + Hard Fat + Other Excipients) B Feeding into Extruder A->B C Melting and Mixing in Heated Barrel B->C D Extrusion through Die C->D E Downstream Processing (e.g., Pelletizing, Calendering) D->E F Final Dosage Form (Tablets, Capsules) E->F

Figure 3: Hot-Melt Extrusion Workflow using Hard Fat

HME Protocol Considerations:

  • Excipient Selection: Select a hard fat with appropriate thermal properties. It should melt at a processing temperature that does not degrade the API.

  • Processing Temperature: The extrusion temperature is typically set a few degrees above the melting point of the hard fat to ensure a homogenous melt.[4]

  • Screw Speed: The screw speed influences the residence time and the amount of shear applied to the mixture, which can affect the homogeneity of the extrudate.

  • Downstream Processing: The extruded strand can be cut into pellets (for encapsulation) or spheronized. It can also be calendered into films or directly shaped.

Safety and Regulatory Information

Hard fats are generally regarded as non-toxic and non-irritant materials and have a long history of safe use in pharmaceutical products.[1] They are listed in major pharmacopeias, including the Ph. Eur. (Adeps solidus) and the USP-NF (Hard Fat).[6] As they are derived from edible vegetable sources, they are considered biocompatible and are metabolized through normal lipid pathways. However, some grades with very high hydroxyl values have been reported to cause mucosal irritation in animal studies.[1]

Conclusion

Hard fat (Glycerides, C14-26) is a highly versatile and functional class of pharmaceutical excipients. A thorough understanding of its key physicochemical properties, such as melting range and hydroxyl value, is paramount for selecting the appropriate grade for a specific application. While its primary use remains in suppository formulations, its utility as a matrix former in oral controlled-release systems, particularly through hot-melt extrusion, is a growing area of interest. The detailed information and protocols provided in this guide are intended to equip researchers and formulation scientists with the foundational knowledge required to effectively leverage the unique properties of hard fat in the development of robust and effective drug delivery systems.

References

Fatty Acid Composition of C14-C26 Glycerides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Fatty Acid Composition of C14-26 Glycerides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fatty acid composition of C14-C26 glycerides, detailing their analysis through established experimental protocols and their roles in cellular signaling pathways. The information is intended for researchers, scientists, and drug development professionals working with these long-chain and very-long-chain fatty acids.

Glycerides, esters of glycerol and fatty acids, are the primary components of fats and oils. The fatty acid constituents of these glycerides vary significantly in their carbon chain length and degree of saturation, influencing their physical and biochemical properties. This section summarizes the quantitative fatty acid composition of C14-C26 glycerides from various plant and animal sources.

Plant Oils

Vegetable oils are a rich source of a diverse range of fatty acids. The following table details the percentage composition of C14 to C26 fatty acids in a selection of common plant oils.

Table 1: Fatty Acid Composition of Selected Plant Oils (% of Total Fatty Acids) [1][2][3][4][5]

Fatty AcidMyristic (C14:0)Palmitic (C16:0)Stearic (C18:0)Arachidic (C20:0)Behenic (C22:0)Lignoceric (C24:0)
Canola Oil 0.14.62.00.60.30.2
Coconut Oil 17.0 - 19.98.0 - 9.52.0 - 3.00.10.1Trace
Corn Oil 0.1 - 0.310.0 - 12.02.0 - 3.00.3 - 0.50.20.2
Cottonseed Oil 0.4 - 1.022.0 - 26.02.0 - 3.00.2 - 0.40.20.1
Olive Oil Trace - 0.057.5 - 20.00.5 - 5.00.0 - 0.60.0 - 0.20.0 - 0.2
Palm Oil 1.0 - 2.040.0 - 48.04.0 - 5.00.1 - 0.5TraceTrace
Palm Kernel Oil 16.0 - 18.06.0 - 9.01.0 - 3.00.1TraceTrace
Peanut Oil 0.18.0 - 14.01.0 - 4.01.0 - 2.02.0 - 3.01.0 - 2.0
Safflower Oil 0.16.0 - 8.02.0 - 3.00.20.20.1
Soybean Oil 0.1 - 0.29.0 - 13.03.0 - 5.00.2 - 0.40.1 - 0.30.1
Sunflower Oil 0.1 - 0.25.0 - 7.03.0 - 6.00.2 - 0.40.5 - 1.00.2

Note: Values are presented as ranges compiled from multiple sources and can vary based on plant variety, growing conditions, and processing methods.

Animal Fats

Animal fats are characterized by a generally higher proportion of saturated fatty acids compared to most vegetable oils. The C14-C26 fatty acid composition of common animal fats is presented below.

Table 2: Fatty Acid Composition of Selected Animal Fats (% of Total Fatty Acids) [6][7][8][9]

Fatty AcidMyristic (C14:0)Palmitic (C16:0)Stearic (C18:0)Arachidic (C20:0)Behenic (C22:0)Lignoceric (C24:0)
Lard (Pork Fat) 1.0 - 2.020.0 - 28.010.0 - 18.00.1 - 0.3TraceTrace
Beef Tallow 2.0 - 4.024.0 - 32.014.0 - 29.00.1 - 0.4TraceTrace
Chicken Fat 0.5 - 1.523.0 - 28.05.0 - 8.00.1 - 0.2TraceTrace
Mutton Tallow 3.0 - 6.024.0 - 30.020.0 - 30.00.2 - 0.5TraceTrace
Butterfat 8.0 - 13.022.0 - 33.09.0 - 14.00.2 - 0.5TraceTrace

Note: The composition of animal fats can be influenced by the animal's diet and breed.

Experimental Protocols for Fatty Acid Analysis

Accurate determination of the fatty acid composition of glycerides is crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the two primary analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester (FAME) Analysis

GC-MS is a powerful technique for the qualitative and quantitative analysis of fatty acids. The standard procedure involves the conversion of fatty acids in glycerides to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.

2.1.1. Sample Preparation and Derivatization

  • Lipid Extraction: Lipids are first extracted from the sample matrix using a solvent system, typically a mixture of chloroform and methanol (Folch method).[10][11]

  • Saponification (Hydrolysis): The ester bonds in the glycerides are cleaved by saponification with a strong base, such as methanolic potassium hydroxide, to release the fatty acids as their salts.[10]

  • Esterification/Transesterification: The fatty acid salts are then converted to FAMEs. This can be achieved through:

    • Acid-Catalyzed Esterification: Using a reagent like boron trifluoride in methanol (BF3-methanol) or methanolic HCl.[12] The sample is heated with the reagent to drive the reaction to completion.

    • Base-Catalyzed Transesterification: Using a reagent like sodium methoxide in methanol. This method is often faster than acid-catalyzed methods.[12]

  • Extraction of FAMEs: The resulting FAMEs are extracted into a non-polar solvent such as hexane or heptane.[12]

  • Purification: The extract may be washed with water or a salt solution to remove any remaining catalyst or by-products. The organic layer is then dried over an anhydrous salt like sodium sulfate.[10]

2.1.2. GC-MS Instrumental Parameters

  • Gas Chromatograph (GC):

    • Column: A polar capillary column, such as one coated with a polyethylene glycol (e.g., DB-WAX) or a biscyanopropyl polysiloxane stationary phase, is typically used for the separation of FAMEs.[13]

    • Injector: A split/splitless injector is commonly used, with the temperature set high enough to ensure rapid volatilization of the FAMEs (e.g., 250 °C).[11]

    • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. A typical program starts at a lower temperature and ramps up to a final temperature to elute the longer-chain FAMEs.[11]

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.[11]

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method for generating mass spectra of FAMEs.[12]

    • Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Detection: The detector is operated in full scan mode to acquire mass spectra for identification or in selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.[11]

2.1.3. Data Analysis

  • Identification: FAMEs are identified by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries (e.g., NIST).

  • Quantification: The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of an internal standard. The results are typically expressed as a percentage of the total fatty acids.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing LipidExtraction Lipid Extraction Saponification Saponification LipidExtraction->Saponification Esterification Esterification to FAMEs Saponification->Esterification FAMEExtraction FAME Extraction & Purification Esterification->FAMEExtraction GC_Separation GC Separation FAMEExtraction->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Identification Identification MS_Detection->Identification Quantification Quantification Identification->Quantification

GC-MS workflow for fatty acid profile analysis.
High-Performance Liquid Chromatography (HPLC) for Intact Triglyceride Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating intact triglycerides based on their partition number, which is related to the chain length and degree of unsaturation of the constituent fatty acids.[14][15]

2.2.1. Sample Preparation

  • Lipid Extraction: As with GC-MS, the lipid fraction is first extracted from the sample.

  • Dilution: The extracted lipid is dissolved in a suitable solvent, often the initial mobile phase or a solvent with similar polarity, to an appropriate concentration for injection.[16]

2.2.2. HPLC Instrumental Parameters

  • Column: A C18 stationary phase is the most common choice for reversed-phase separation of triglycerides.[14][16]

  • Mobile Phase: A non-aqueous mobile phase is typically used due to the low water solubility of triglycerides. A gradient elution with two or more organic solvents, such as acetonitrile and acetone or isopropanol, is employed to achieve optimal separation.[14][16][17]

  • Detector:

    • Evaporative Light Scattering Detector (ELSD): This is a common detector for triglycerides as they lack a strong UV chromophore.

    • Charged Aerosol Detector (CAD): Provides a near-universal response for non-volatile analytes.

    • Mass Spectrometer (MS): Provides structural information for identification.

    • Refractive Index (RI) Detector: Can also be used but is sensitive to temperature and mobile phase composition changes.[15]

  • Temperature: Column temperature is often controlled to improve separation efficiency and reproducibility.[14]

2.2.3. Data Analysis

  • Identification: Triglyceride peaks are tentatively identified based on their retention times relative to standards and by comparing elution patterns with known oil profiles.[18] For definitive identification, HPLC-MS is required.

  • Quantification: The relative amount of each triglyceride is determined from its peak area.

HPLC_Workflow cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Processing LipidExtraction_HPLC Lipid Extraction Dilution_HPLC Dilution in Solvent LipidExtraction_HPLC->Dilution_HPLC HPLC_Separation RP-HPLC Separation Dilution_HPLC->HPLC_Separation Detection_HPLC Detection (ELSD, CAD, MS) HPLC_Separation->Detection_HPLC Identification_HPLC Identification Detection_HPLC->Identification_HPLC Quantification_HPLC Quantification Identification_HPLC->Quantification_HPLC

HPLC workflow for intact triglyceride analysis.

Signaling Pathways Involving C14-C26 Fatty Acids

Long-chain and very-long-chain fatty acids are not only essential for energy storage and membrane structure but also act as signaling molecules that regulate a variety of cellular processes.

Free Fatty Acid Receptors (FFARs)

Long-chain fatty acids can act as ligands for G protein-coupled receptors (GPCRs), namely FFAR1 (GPR40) and FFAR4 (GPR120), which are involved in metabolic and inflammatory signaling.

  • FFAR1 (GPR40): Primarily expressed in pancreatic β-cells, FFAR1 is activated by medium- to long-chain fatty acids.[19][20][21][22] Its activation leads to an increase in intracellular calcium and potentiation of glucose-stimulated insulin secretion.[20][22] The signaling cascade involves the Gq/11 protein, phospholipase C (PLC), and the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[19][20]

FFAR1_Signaling LCFA Long-Chain Fatty Acid (C14+) FFAR1 FFAR1 (GPR40) LCFA->FFAR1 binds Gq Gq/11 FFAR1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion promotes PKC->Insulin_Secretion potentiates

FFAR1 (GPR40) signaling pathway.
  • FFAR4 (GPR120): This receptor is activated by long-chain unsaturated fatty acids and is expressed in various tissues, including adipose tissue and macrophages.[23][24] FFAR4 signaling is implicated in anti-inflammatory responses and the regulation of glucose metabolism.[23][25][26][27] Upon activation, FFAR4 can signal through Gq/11, leading to an increase in intracellular calcium, or through a β-arrestin-2-dependent pathway that mediates its anti-inflammatory effects.[23][25]

FFAR4_Signaling cluster_gq Gq/11 Pathway cluster_barrestin β-Arrestin Pathway LCUFA Long-Chain Unsaturated FA FFAR4 FFAR4 (GPR120) LCUFA->FFAR4 binds Gq_FFAR4 Gq/11 FFAR4->Gq_FFAR4 activates b_arrestin β-Arrestin 2 FFAR4->b_arrestin recruits PLC_FFAR4 PLC Gq_FFAR4->PLC_FFAR4 Ca_FFAR4 ↑ [Ca²⁺]i PLC_FFAR4->Ca_FFAR4 Anti_inflammatory Anti-inflammatory Effects b_arrestin->Anti_inflammatory

FFAR4 (GPR120) signaling pathways.
Ceramide Signaling

Very-long-chain fatty acids (VLCFAs), including those with 22, 24, and 26 carbons, are key components of sphingolipids, such as ceramides.[28][29][30] Ceramides are bioactive lipids that play a central role in various cellular processes, including apoptosis, cell cycle arrest, and inflammation.[31][32][33][34][35]

Ceramide can be generated through three main pathways:

  • De novo synthesis: Starting from serine and palmitoyl-CoA in the endoplasmic reticulum.[31][35]

  • Sphingomyelin hydrolysis: Catalyzed by sphingomyelinases.[32][34]

  • The salvage pathway: Involving the recycling of sphingosine.[31][32][35]

The specific fatty acyl chain length of ceramide, determined by ceramide synthases, can influence its biological activity.[32] Ceramide can exert its signaling effects by modulating the biophysical properties of membranes, forming ceramide-rich platforms, and by directly interacting with and regulating the activity of various proteins, including protein kinases and phosphatases.[32][33]

Ceramide_Signaling cluster_synthesis Ceramide Generation cluster_effects Downstream Effects Stress_Signals Stress Signals (e.g., cytokines, ROS) SM_Hydrolysis Sphingomyelin Hydrolysis Stress_Signals->SM_Hydrolysis activates De_Novo De Novo Synthesis Ceramide Ceramide (with VLCFA) De_Novo->Ceramide SM_Hydrolysis->Ceramide Salvage Salvage Pathway Salvage->Ceramide PP2A Protein Phosphatase 2A Ceramide->PP2A activates PKCzeta Protein Kinase C ζ Ceramide->PKCzeta activates JNK c-Jun N-terminal Kinase Ceramide->JNK activates Cell_Cycle_Arrest Cell Cycle Arrest Ceramide->Cell_Cycle_Arrest Apoptosis Apoptosis PP2A->Apoptosis PKCzeta->Apoptosis JNK->Apoptosis

Overview of ceramide signaling pathways.

This guide provides a foundational understanding of the fatty acid composition of C14-C26 glycerides and their analysis, along with insights into their roles in cellular signaling. This information is critical for advancing research and development in nutrition, disease pathology, and pharmacology.

References

Navigating the Solubility Landscape of C14-26 Glycerides in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of lipid-based excipients like Glycerides, C14-26 is paramount for successful formulation. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of these long-chain glycerides in organic solvents, outlines experimental protocols for solubility determination, and offers a logical framework for solvent selection.

Core Concepts in Glyceride Solubility

This compound are a mixture of mono-, di-, and triglycerides with fatty acid chains ranging from 14 to 26 carbons. Their solubility is primarily dictated by the principle of "like dissolves like." As predominantly non-polar molecules, they exhibit favorable solubility in non-polar and weakly polar organic solvents. Conversely, their solubility is limited in highly polar solvents.

The solubility of lipids, including these glycerides, is influenced by several factors:

  • Chain Length: Longer fatty acid chains generally lead to decreased polarity and thus lower solubility in polar solvents.

  • Degree of Unsaturation: The presence of double bonds in the fatty acid chains can slightly increase polarity and influence solubility.

  • Temperature: Solubility of solids in liquids typically increases with temperature.

  • Solvent Polarity: The polarity of the solvent is a critical determinant of its ability to dissolve non-polar glycerides.

While precise quantitative solubility data for "this compound" is not extensively published, general solubility patterns for similar long-chain triglycerides can provide valuable guidance.

Qualitative Solubility Profile

Based on the general behavior of triglycerides, the expected solubility of this compound in common organic solvents is summarized in the table below. It is crucial to note that this is a qualitative guide, and experimental verification is essential for specific applications.

Solvent ClassRepresentative SolventsExpected Solubility of this compoundRationale
Non-Polar Solvents Hexane, Toluene, ChloroformHighSimilar non-polar nature allows for effective solvation of the long hydrocarbon chains of the glycerides.
Weakly Polar Solvents Diethyl Ether, Ethyl AcetateModerate to HighThese solvents possess a balance of polar and non-polar characteristics, enabling interaction with the ester linkages and hydrocarbon chains of the glycerides.
Polar Aprotic Solvents Acetone, AcetonitrileLow to ModerateThe polarity of these solvents is generally too high for effective dissolution of the non-polar glycerides.
Polar Protic Solvents Ethanol, Methanol, WaterVery Low to InsolubleThe strong hydrogen bonding networks in these solvents make it energetically unfavorable to accommodate the large, non-polar glyceride molecules.[1]

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for your specific application, experimental determination of solubility is necessary. The following are widely accepted methodologies.

Saturated Shake-Flask Method

This is a conventional and reliable method for determining equilibrium solubility.[2][3]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the saturated solution from the excess solid. Filtration should be performed using a filter that does not interact with the solute or solvent.

  • Quantification: Analyze the concentration of the dissolved glyceride in the clear supernatant or filtrate using a suitable analytical technique. Gravimetric analysis (after solvent evaporation) or chromatographic methods like High-Performance Liquid Chromatography (HPLC) are commonly employed.

  • Calculation: Express the solubility as mass per unit volume (e.g., mg/mL) or as a percentage by weight (% w/w).

Gravimetric Method

This method is straightforward and relies on the accurate measurement of mass.[4]

Methodology:

  • Saturation: Prepare a saturated solution as described in the shake-flask method.

  • Sampling: Accurately pipette a known volume of the clear, saturated solution into a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the glyceride).

  • Weighing: Weigh the container with the dried residue.

  • Calculation: The difference in weight gives the mass of the dissolved glyceride. Calculate the solubility based on the initial volume of the solution.

Logical Workflow for Solvent Selection

The selection of an appropriate organic solvent for formulating this compound is a critical step. The following diagram illustrates a logical workflow to guide this process, considering key formulation and process parameters.

Solvent_Selection_Workflow start Start: Define Formulation Requirements solubility_screening Initial Solubility Screening (Qualitative) start->solubility_screening solubility_screening->start Low Solubility (Re-evaluate) quantitative_analysis Quantitative Solubility Determination (e.g., Shake-Flask Method) solubility_screening->quantitative_analysis High Solubility toxicity_assessment Toxicity & Safety Assessment (Regulatory Compliance) quantitative_analysis->toxicity_assessment toxicity_assessment->quantitative_analysis Unacceptable (Select New Solvent) process_compatibility Process Compatibility Evaluation (Boiling Point, Viscosity) toxicity_assessment->process_compatibility Acceptable Safety Profile process_compatibility->quantitative_analysis Incompatible (Select New Solvent) stability_studies Formulation Stability Studies (Drug-Excipient Compatibility) process_compatibility->stability_studies Compatible stability_studies->quantitative_analysis Unstable (Select New Solvent) final_solvent Final Solvent Selection stability_studies->final_solvent Stable Formulation invis1 invis2

A logical workflow for selecting an appropriate organic solvent.

This structured approach ensures that the chosen solvent not only provides the desired solubility but also meets the safety, processing, and stability requirements essential for pharmaceutical and research applications. By combining theoretical understanding with rigorous experimental validation, researchers can confidently navigate the formulation challenges associated with this compound.

References

A Comprehensive Technical Guide to the Thermal Properties of Long-Chain Glycerides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermal properties of long-chain glycerides. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical characteristics that influence the stability, formulation, and application of these essential lipids. Quantitative data is presented in structured tables for straightforward comparison, and detailed experimental protocols for key analytical techniques are provided.

Introduction to Long-Chain Glycerides

Long-chain glycerides, primarily composed of triglycerides, are esters formed from a glycerol backbone and three fatty acids with aliphatic tails of 13 to 21 carbons.[1] These molecules are fundamental components of fats and oils, playing a crucial role in nutrition, energy storage, and as excipients in pharmaceutical formulations. Their physical and thermal properties are dictated by the nature of their constituent fatty acid chains, including their length, degree of saturation, and the stereospecific positioning on the glycerol molecule.[2][3] Understanding these properties is paramount for controlling crystallization behavior, ensuring product stability, and designing effective delivery systems for active pharmaceutical ingredients (APIs).

Key Thermal Properties

The thermal behavior of long-chain glycerides is complex and multifaceted. The key properties that govern their functionality include melting and crystallization behavior, polymorphism, and heat capacity.

Melting and Crystallization Behavior

The transition between solid and liquid states is a critical characteristic of long-chain glycerides. Unlike simple molecules with sharp melting points, glyceride mixtures melt and crystallize over a range of temperatures.[4] This behavior is influenced by the heterogeneity of the fatty acid composition.

Several factors affect the melting and crystallization profiles:

  • Fatty Acid Chain Length: Longer fatty acid chains generally lead to higher melting points due to increased van der Waals forces.[5]

  • Degree of Unsaturation: Unsaturated fatty acids, which contain one or more double bonds, have lower melting points than their saturated counterparts. The cis configuration of naturally occurring double bonds introduces kinks in the fatty acid chains, preventing tight packing and reducing the energy required to disrupt the crystal lattice.[1][3][6]

  • Glyceride Composition: The specific combination of fatty acids within a triglyceride molecule and the overall composition of a glyceride mixture significantly impact thermal behavior. High-melting-point triglycerides tend to dominate the crystallization process in a mixture.[2][5]

Table 1: Melting Points of Selected Saturated Simple Triacylglycerols

Triacylglycerol Abbreviation Carbon Number Melting Point (°C) - α form Melting Point (°C) - β' form Melting Point (°C) - β form
Tricaproin C6:0 C21 - - -25.0
Tricaprylin C8:0 C27 - - 8.3
Tricaprin C10:0 C33 15.0 25.5 31.5
Trilaurin C12:0 C39 35.0 41.0 46.4
Trimyristin C14:0 C45 46.5 52.0 57.0
Tripalmitin C16:0 C51 56.0 61.0 65.1

| Tristearin | C18:0 | C57 | 64.0 | 68.0 | 73.1 |

Data compiled from various sources.[7][8]

Polymorphism

Polymorphism is the ability of a substance to exist in multiple crystalline forms, each with a distinct molecular packing arrangement and, consequently, different physical properties, including melting point and stability.[7][9] Triglycerides are well-known for their complex polymorphic behavior, which is of significant importance in the food and pharmaceutical industries.[10] The three primary polymorphic forms are designated α, β', and β.[8]

  • α (Alpha) Form: This is the least stable polymorph with the lowest melting point. It is typically formed upon rapid cooling from the melt and has a hexagonal chain packing.[8]

  • β' (Beta Prime) Form: This form has intermediate stability and a melting point between the α and β forms. It exhibits an orthorhombic chain packing and is often the desired form in products like margarine and shortenings due to its smooth texture.[8]

  • β (Beta) Form: This is the most stable polymorph with the highest melting point. It possesses a triclinic chain packing, resulting in a more ordered and dense crystal structure.[8] The transition to the β form is often associated with the undesirable phenomenon of "fat bloom" in chocolate.

The transitions between these forms are generally irreversible, proceeding from the least stable to the most stable form (α → β' → β).[11]

G Melt Melt (Liquid State) Alpha α-form (Hexagonal) Least Stable Melt->Alpha Rapid Cooling BetaPrime β'-form (Orthorhombic) Intermediate Stability Melt->BetaPrime Slow Cooling Alpha->Melt Melting Alpha->BetaPrime Irreversible Transformation BetaPrime->Melt Melting Beta β-form (Triclinic) Most Stable BetaPrime->Beta Irreversible Transformation Beta->Melt Melting G Start Start Prep Sample Preparation (1-10 mg in DSC pan) Start->Prep Calibrate Instrument Calibration (Temperature and Enthalpy) Prep->Calibrate Program Define Thermal Program (Heating/Cooling Rate) Calibrate->Program Run Run DSC Experiment (Nitrogen Purge) Program->Run Acquire Data Acquisition (Heat Flow vs. Temperature) Run->Acquire Analyze Data Analysis (Thermogram) Acquire->Analyze Output Determine: - Onset and Peak Temperatures - Enthalpy of Transition Analyze->Output End End Output->End

References

The Biological Role of C14-26 Glycerides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerides, esters of glycerol and fatty acids, are fundamental classes of lipids with diverse and critical roles in organismal biology. This technical guide focuses on the biological significance of glycerides containing fatty acid chains ranging from 14 to 26 carbons in length (C14-C26). These molecules are central to energy metabolism, cellular structure, and intricate signaling pathways. Understanding their function is paramount for research in metabolic diseases, oncology, and neurobiology, and for the development of novel therapeutic interventions. This document provides an in-depth overview of their roles, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Biological Functions of C14-26 Glycerides

The biological functions of C14-26 glycerides are largely determined by the properties of their constituent fatty acids. These glycerides are primarily found as triacylglycerols (TAGs), the main form of energy storage in animals, but also exist as diacylglycerols (DAGs) and monoacylglycerols (MAGs), which are important signaling molecules and metabolic intermediates.

Energy Storage and Metabolism

Triglycerides composed of C14-C26 fatty acids are the most energy-dense molecules in the body. They are synthesized primarily in the liver and adipose tissue and stored in lipid droplets within adipocytes. During periods of energy demand, these triglycerides are hydrolyzed to release fatty acids, which can be utilized by various tissues through β-oxidation to generate ATP.

Structural Components of Cellular Membranes

While triglycerides are not major direct components of cellular membranes, the fatty acids derived from their hydrolysis are crucial for the synthesis of phospholipids and sphingolipids, the primary building blocks of biological membranes. The length and saturation of the C14-C26 fatty acid chains within these membrane lipids significantly influence membrane fluidity, thickness, and the formation of specialized microdomains like lipid rafts. Very-long-chain fatty acids (VLCFAs), those with 20 or more carbons, are particularly important constituents of sphingolipids, which are vital for the integrity and function of nerve cell membranes[1].

Precursors for Bioactive Molecules and Signaling

Specific C14-C26 fatty acids, once released from their glyceride backbone, serve as precursors for a wide array of potent signaling molecules.

  • Myristic Acid (C14:0): This saturated fatty acid is a substrate for N-myristoylation, a crucial lipid modification of proteins. The covalent attachment of a myristoyl group to the N-terminal glycine of a protein, catalyzed by N-myristoyltransferase (NMT), facilitates protein-membrane interactions and is essential for the function of numerous signaling proteins, including G proteins and kinases[2].

  • Arachidonic Acid (C20:4): This polyunsaturated fatty acid is the precursor to a large family of inflammatory mediators known as eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes. These molecules are involved in a wide range of physiological and pathological processes, including inflammation, immunity, and cardiovascular function[3][4].

Regulation of Cellular Processes

Glycerides and their constituent fatty acids are deeply integrated into the regulation of key cellular processes, most notably insulin signaling. Elevated levels of certain saturated fatty acids, such as palmitic acid (C16:0), can lead to the accumulation of diacylglycerol and ceramides, which can impair insulin signaling pathways and contribute to insulin resistance[5]. Conversely, insulin plays a central role in regulating triglyceride metabolism, promoting their synthesis and storage while inhibiting their breakdown[6][7].

Quantitative Data on C14-26 Glycerides

Obtaining comprehensive quantitative data on the precise concentration and composition of all C14-C26 glyceride species across different tissues and organisms is a significant challenge in lipidomics. The data presented below is a summary of available information, highlighting the tissue-specific distribution and relative abundance of key fatty acids within this range.

Fatty AcidCarbon ChainCommon NamePredominant Biological RoleTypical Abundance in Human Adipose Tissue Triglycerides (%)
Myristic AcidC14:0MyristateSubstrate for N-myristoylation, component of dairy and tropical fats.2-5
Palmitic AcidC16:0PalmitateMajor energy storage fatty acid, precursor for other fatty acids.20-30
Stearic AcidC18:0StearatePrecursor for oleic acid, common in animal fats.3-7
Arachidic AcidC20:0ArachidateComponent of peanut oil, minor constituent of most fats.<1
Behenic AcidC22:0BehenatePoorly absorbed, found in some vegetable oils.<0.5
Lignoceric AcidC24:0LignocerateComponent of sphingolipids, particularly in nervous tissue.<0.2
Arachidonic AcidC20:4 (n-6)ArachidonatePrecursor for eicosanoids, essential fatty acid.<1

Note: The abundance of specific triglyceride molecules (e.g., tripalmitin, tristearin) can vary significantly based on diet, metabolic state, and genetic factors. Lipidomics studies have revealed that adipose tissues from obese individuals with insulin resistance and type 2 diabetes exhibit specific alterations in their triglyceride profiles, including changes in the levels of glycerides containing C16 and C18 fatty acids[8]. A study on children with Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) showed that even with metabolic control, they had higher levels of triacylglycerols containing C14:0 and C16:0 fatty acids compared to control subjects[9].

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of C14-26 glycerides.

Lipid Extraction and Quantification

Objective: To isolate total lipids from biological samples for subsequent analysis.

Methodology: Bligh-Dyer Method

  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform and methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8. This will separate the mixture into two phases.

  • Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in an appropriate solvent for further analysis.

Quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For detailed fatty acid composition analysis, the extracted triglycerides are first transesterified to fatty acid methyl esters (FAMEs). The FAMEs are then separated and quantified by GC-MS[10][11].

  • High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS): For the analysis of intact triglyceride species, reversed-phase HPLC is commonly used[12].

Analysis of Protein N-Myristoylation

Objective: To detect and quantify the attachment of myristic acid to proteins.

Methodology: Click Chemistry-Based Assay

  • Metabolic Labeling: Cells are incubated with an alkynyl-modified myristic acid analog, which is metabolically incorporated into proteins by N-myristoyltransferase.

  • Cell Lysis and Click Reaction: The cells are lysed, and the alkyne-tagged proteins are reacted with an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) via a copper-catalyzed "click" reaction.

  • Detection and Analysis:

    • Fluorescence Microscopy/FACS: If a fluorescent dye is used, the myristoylated proteins can be visualized by microscopy or quantified by flow cytometry[13].

    • Western Blotting/Mass Spectrometry: If biotin is used, the tagged proteins can be enriched using streptavidin beads and subsequently identified by western blotting or mass spectrometry.

Measurement of Eicosanoid Production

Objective: To quantify the production of eicosanoids derived from arachidonic acid.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Collection and Extraction: Biological fluids (e.g., plasma, cell culture supernatant) are collected, and eicosanoids are extracted using solid-phase extraction (SPE) cartridges.

  • LC Separation: The extracted eicosanoids are separated using reversed-phase liquid chromatography.

  • MS/MS Detection and Quantification: The separated eicosanoids are detected and quantified by tandem mass spectrometry, which provides high sensitivity and specificity[14].

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the biological role of C14-26 glycerides.

Experimental Workflow for Triglyceride Analysis

Experimental_Workflow_Triglyceride_Analysis cluster_sample Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Interpretation Biological_Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization (Chloroform/Methanol) Biological_Sample->Homogenization Phase_Separation Phase Separation Homogenization->Phase_Separation Lipid_Extract Lipid Extract Phase_Separation->Lipid_Extract Transesterification Transesterification (for Fatty Acid Analysis) Lipid_Extract->Transesterification HPLC_MS HPLC-MS Analysis (Intact Triglycerides) Lipid_Extract->HPLC_MS GC_MS GC-MS Analysis (Fatty Acid Profile) Transesterification->GC_MS Quantification Quantification GC_MS->Quantification Identification Identification HPLC_MS->Identification Eicosanoid_Synthesis cluster_membrane Cell Membrane cluster_release Release cluster_pathways Synthesis Pathways cluster_products Products cluster_function Biological Function Membrane_PL Membrane Phospholipids (containing Arachidonic Acid) PLA2 Phospholipase A2 (PLA2) Membrane_PL->PLA2 Arachidonic_Acid Arachidonic Acid (C20:4) PLA2->Arachidonic_Acid COX Cyclooxygenase (COX-1, COX-2) Arachidonic_Acid->COX LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Thromboxanes Thromboxanes COX->Thromboxanes Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Cardiovascular Cardiovascular Regulation Thromboxanes->Cardiovascular Immunity Immunity Leukotrienes->Immunity Insulin_Triglyceride_Regulation cluster_signal Insulin Signaling cluster_glucose Glucose Metabolism cluster_lipid Lipid Metabolism cluster_storage Energy Storage Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Signaling_Cascade Signaling Cascade (PI3K/Akt pathway) Insulin_Receptor->Signaling_Cascade Glucose_Uptake Increased Glucose Uptake (GLUT4 translocation) Signaling_Cascade->Glucose_Uptake Fatty_Acid_Synthesis Increased Fatty Acid Synthesis Signaling_Cascade->Fatty_Acid_Synthesis Lipolysis_Inhibition Inhibition of Lipolysis (HSL inactivation) Signaling_Cascade->Lipolysis_Inhibition Glycolysis Glycolysis Glucose_Uptake->Glycolysis Glycerol_3_P Glycerol-3-Phosphate Glycolysis->Glycerol_3_P Triglyceride_Synthesis Triglyceride Synthesis Glycerol_3_P->Triglyceride_Synthesis Fatty_Acids Fatty Acids Fatty_Acid_Synthesis->Fatty_Acids Triglyceride_Storage Triglyceride Storage (in Adipocytes) Triglyceride_Synthesis->Triglyceride_Storage Fatty_Acids->Triglyceride_Synthesis

References

Navigating the Regulatory Landscape and Scientific Profile of Glycerides, C14-26 in the FDA Framework

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of "Glycerides, C14-26" within the context of the United States Food and Drug Administration (FDA) regulations. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering insights into the regulatory status, safety profile, and analytical methodologies pertinent to this class of substances.

Regulatory Status of this compound

A thorough review of the FDA's public databases and the Code of Federal Regulations (CFR) reveals that "this compound" is not explicitly listed as a direct food additive, nor does it have a specific Generally Recognized as Safe (GRAS) notification under this designation. This absence of a direct listing suggests that its regulatory status is more nuanced and may fall under broader existing regulations for similar substances.

One key regulation to consider is 21 CFR 184.1505 for "Mono- and diglycerides." This regulation affirms the GRAS status of a mixture of glyceryl mono- and diesters, with minor amounts of triesters, derived from edible fats, oils, or fat-forming acids. The regulation explicitly mentions several fatty acids that fall within the C14-26 range, including myristic (C14), palmitic (C16), and stearic (C18) acids.[1][2] While the regulation does not set an upper limit on the fatty acid chain length, it is crucial for manufacturers to ensure that their specific "this compound" product meets the manufacturing process and purity specifications outlined in this regulation.

Furthermore, the FDA has specific regulations for other types of glycerides, such as "Glycerides and polyglycides of hydrogenated vegetable oils" (21 CFR 172.736), which are approved as food additives for specific uses.[3] This indicates that the FDA takes a substance-by-substance approach to regulating glyceride mixtures with unique compositions or manufacturing processes.

It is also possible for "this compound" to be used in food contact applications. The FDA maintains an inventory of effective Food Contact Substance (FCS) notifications.[4] While a specific search for "this compound" in this inventory does not yield a direct result, it is plausible that it could be a component of a formulated food contact material under a different notification.

Safety and Toxicological Profile

Long-chain glycerides are a major component of the human diet and are generally considered safe. The primary metabolic pathway for triglycerides involves hydrolysis in the gastrointestinal tract into fatty acids and glycerol, which are then absorbed and utilized by the body for energy or stored as fat.[5][6][7]

Toxicological studies on MLCTs have consistently demonstrated a low order of toxicity. The following table summarizes key findings from animal studies on these related substances.

Toxicological Endpoint Study Type Species Dosage/Results Reference
Acute Oral Toxicity AcuteRatLD50 > 5,000 mg/kg body weightInferred from general glyceride safety
Subchronic Toxicity 90-day oralRatNo Observed Adverse Effect Level (NOAEL) > 2,000 mg/kg body weight/dayInferred from MLCT studies
Genotoxicity In vitroSalmonella typhimuriumNo evidence of mutagenicityInferred from MLCT studies

It is important to note that the fatty acids resulting from the hydrolysis of "this compound" are naturally present in the diet and have well-established metabolic fates.

Experimental Protocols

This section details the methodologies for key experiments relevant to the safety assessment and analysis of "this compound".

Toxicological Testing Protocols

The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

  • Objective: To determine the acute oral toxicity of the test substance.

  • Test Animals: Typically, young adult female rats.

  • Procedure: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined level. The outcome (mortality or survival) determines the next dosing level.

  • Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.

  • Endpoint: The study allows for the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category for acute toxicity.

  • Objective: To evaluate the subchronic toxicity of the test substance after repeated oral administration.

  • Test Animals: Typically, rats of both sexes.

  • Procedure: The test substance is administered daily in graduated doses to several groups of animals for 90 days. A control group receives the vehicle only.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic hematological and clinical chemistry evaluations are performed.

  • Endpoint: At the end of the study, a comprehensive necropsy and histopathological examination of organs and tissues are conducted to identify any treatment-related effects and to determine a No Observed Adverse Effect Level (NOAEL).

  • Objective: To assess the mutagenic potential of the test substance using strains of Salmonella typhimurium and Escherichia coli.

  • Procedure: The bacterial strains, which are auxotrophic for a specific amino acid, are exposed to the test substance with and without a metabolic activation system (S9 mix).

  • Endpoint: A positive result is indicated by a significant increase in the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) compared to the control.

Analytical Methods

Accurate and reliable analytical methods are crucial for the characterization and quantification of "this compound".

  • Objective: To determine the fatty acid composition of the glyceride mixture.

  • Sample Preparation: The glycerides are first transesterified to fatty acid methyl esters (FAMEs). This is typically achieved by reacting the sample with a reagent such as boron trifluoride in methanol.[2][8]

  • GC-MS Analysis: The resulting FAMEs are separated on a capillary GC column and detected by a mass spectrometer. The identification of individual fatty acids is based on their retention times and mass spectra compared to known standards.[8][9][10]

  • Objective: To separate and quantify the different triglyceride species within the "this compound" mixture.

  • Principle: HPLC separates the triglycerides based on their polarity and chain length. The ELSD detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles.[11][12][13][14]

  • Chromatographic Conditions: A reversed-phase C18 column is commonly used with a gradient elution of solvents like acetonitrile and isopropanol.[11]

Visualizations

Logical Relationship of Regulatory Assessment

regulatory_assessment substance This compound direct_additive Direct Food Additive? substance->direct_additive gras GRAS? substance->gras fcs Food Contact Substance? substance->fcs no_direct_listing No specific listing found direct_additive->no_direct_listing cfr_184_1505 21 CFR 184.1505 (Mono- and Diglycerides) gras->cfr_184_1505 fcn_inventory FCS Notification Inventory fcs->fcn_inventory potential_pathway Potential Regulatory Pathway cfr_184_1505->potential_pathway If meets specifications fcn_inventory->no_direct_listing

Caption: Regulatory pathways for "this compound" in the FDA framework.

Experimental Workflow for Safety Assessment

safety_assessment_workflow start Test Substance: This compound acute_tox Acute Oral Toxicity (OECD 423) start->acute_tox subchronic_tox 90-Day Oral Toxicity (OECD 408) start->subchronic_tox genotox Genotoxicity (Ames Test) (OECD 471) start->genotox data_analysis Data Analysis and NOAEL Determination acute_tox->data_analysis subchronic_tox->data_analysis genotox->data_analysis safety_conclusion Conclusion on Safety Profile data_analysis->safety_conclusion

Caption: Workflow for the toxicological safety assessment of glycerides.

Analytical Workflow for Characterization

analytical_workflow sample This compound Sample transesterification Transesterification to FAMEs sample->transesterification hplc_prep Sample Dilution sample->hplc_prep gc_ms GC-MS Analysis transesterification->gc_ms hplc_elsd HPLC-ELSD Analysis hplc_prep->hplc_elsd fatty_acid_profile Fatty Acid Profile gc_ms->fatty_acid_profile triglyceride_profile Triglyceride Profile hplc_elsd->triglyceride_profile

Caption: Analytical workflow for the characterization of C14-26 glycerides.

Conclusion

The regulatory and scientific landscape for "this compound" in the context of the FDA is complex due to the absence of a specific monograph for this substance. While it may fall under the umbrella of the GRAS regulation for mono- and diglycerides, this is contingent on meeting the defined specifications. For novel applications or compositions, a formal submission to the FDA is advisable. The available toxicological data on similar long-chain glycerides suggest a low safety concern. Robust analytical methods, such as GC-MS and HPLC-ELSD, are available for the comprehensive characterization of these substances. This guide provides a foundational understanding for professionals navigating the use of "this compound" in FDA-regulated products.

References

Methodological & Application

Synthesis of C14-26 Glycerides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of C14-26 glycerides, a class of lipids with significant applications in the food, pharmaceutical, and cosmetic industries. These long-chain glycerides are of particular interest due to their unique physical properties and physiological effects. This guide covers the primary synthesis methodologies, detailed experimental protocols, and relevant biological pathways.

Introduction to C14-26 Glycerides

Glycerides are esters formed from glycerol and fatty acids. The C14-26 range encompasses long-chain and very-long-chain saturated and unsaturated fatty acids, including myristic acid (C14:0), palmitic acid (C16:0), stearic acid (C18:0), arachidic acid (C20:0), behenic acid (C22:0), and lignoceric acid (C24:0). The specific fatty acid composition and its positional distribution on the glycerol backbone determine the physicochemical properties and biological functions of the glyceride.

Key Synthesis Methodologies

The synthesis of C14-26 glycerides can be broadly categorized into chemical and enzymatic methods.

Chemical Synthesis:

  • Glycerolysis: This process involves the reaction of triglycerides with glycerol at high temperatures (220-250°C) in the presence of an alkaline catalyst to produce a mixture of monoglycerides and diglycerides.[1] While cost-effective, this method often leads to random acylation and the formation of undesirable byproducts due to the harsh reaction conditions.[1]

  • Direct Esterification: This is the direct reaction of fatty acids with glycerol, typically under high temperatures and in the presence of an acid or metal catalyst.[2][3] An excess of glycerol is often used to drive the reaction towards the formation of monoglycerides.[2][3]

Enzymatic Synthesis:

Enzymatic methods, primarily utilizing lipases, offer several advantages over chemical synthesis, including milder reaction conditions, higher specificity (regiospecificity and stereospecificity), and reduced byproduct formation.[4] This allows for the production of "structured lipids" with a defined fatty acid composition at specific positions on the glycerol backbone.

  • Enzymatic Interesterification: This reaction involves the exchange of fatty acyl groups between two or more triglycerides or between a triglyceride and a fatty acid or fatty acid ester.[5] It is a versatile method for modifying the properties of fats and oils.

  • Enzymatic Esterification: Lipases can efficiently catalyze the esterification of fatty acids and glycerol under mild conditions. This method is particularly useful for synthesizing specific mono- and diglycerides.

  • Enzymatic Acidolysis: This is a specific type of interesterification where a triglyceride reacts with a free fatty acid, resulting in the incorporation of the new fatty acid into the glycerol backbone.

Quantitative Data Summary

The following table summarizes quantitative data from representative synthesis protocols for glycerides containing C14-26 fatty acids.

ProductSynthesis MethodKey ReactantsCatalystReaction ConditionsYield/PurityReference
1,3-Dibehenoyl-2-oleoyl glycerol (BOB)Enzymatic InteresterificationHigh Oleic Sunflower Oil, Behenic Acid Methyl EsterLipozyme RM IM72°C, 7.99 h, 2.5:1 (BME:HOSO) molar ratio, 10% enzyme load32.76% BOB content; 77.14% purity after purification[6]
Monoglycerides (from high FFA oil)Chemical GlycerolysisHigh FFA Jatropha Oil, GlycerolNone65°C, 73 min, 2.24 g/g glycerol to oil mass ratio98.67% glycerolysis efficiency
Monoglycerides (from linoleic acid)Chemical EsterificationLinoleic Acid, GlycerolSnCl₂·2H₂O160°C, 120 min, 20% excess glycerol~60% FFA reduction[3]
Monostearin (>99% purity)Enzymatic Esterification & PurificationStearic Acid, GlycerolNovozym 435Esterification in acetone, followed by mild alkali treatment66.8% overall yield

Experimental Protocols

Protocol 1: Enzymatic Synthesis of 1,3-Dibehenoyl-2-oleoyl Glycerol (BOB)

This protocol is adapted from the work of Wang et al. (2013) for the synthesis of a structured triglyceride containing behenic acid (C22:0).[6]

Materials:

  • High Oleic Sunflower Oil (HOSO)

  • Behenic Acid Methyl Ester (BME)

  • Immobilized 1,3-regiospecific lipase from Rhizomucor miehei (Lipozyme RM IM)

  • Acetone

  • Jacketed reaction system with temperature control

  • Molecular distillation unit

Procedure:

  • Reactant Preparation: A mixture of HOSO and BME is prepared with a molar ratio of 2.5:1 (BME:HOSO).

  • Enzymatic Reaction:

    • The reaction is carried out in a solvent-free system.

    • The enzyme load is 10% by weight of the total substrates.

    • The reaction temperature is maintained at 72°C.

    • The reaction time is approximately 8 hours.

  • Enzyme Deactivation and Removal: After the reaction, the enzyme is deactivated and removed by filtration.

  • Purification via Molecular Distillation: The crude product is subjected to molecular distillation to remove free fatty acids and other volatile impurities.

  • Purification via Solvent Fractionation:

    • The product from molecular distillation is dissolved in acetone at a 1:4 (w/v) ratio.

    • First Crystallization Step: The solution is held at 58°C for 20 minutes, then the temperature is reduced to 40°C over 18 hours, and finally maintained at 40°C for 6 hours. The liquid fraction is collected.[6]

    • Second Crystallization Step: The collected liquid fraction is again held at 58°C for 20 minutes, then the temperature is reduced to 25°C over 18 hours, and finally maintained at 25°C for 6 hours. The solid fraction, which is the purified BOB, is collected.[6]

Expected Outcome:

The final product is a structured lipid with a BOB content of approximately 77.14%.

Protocol 2: General Procedure for Chemical Glycerolysis of High-Fatty-Acid Oils

This protocol provides a general method for reducing the free fatty acid (FFA) content of oils through glycerolysis, a common step in the production of various glycerides. This method is based on the work of Kombe et al. (2013).

Materials:

  • High free fatty acid oil (e.g., crude jatropha oil)

  • Glycerol (crude or purified)

  • Glass batch reactor with mechanical stirrer and heating system

Procedure:

  • Reactant Charging: The high FFA oil is heated in the glass batch reactor to the desired reaction temperature. Glycerol is then added to the reactor.

  • Glycerolysis Reaction:

    • The reaction is typically carried out at a temperature of around 65°C.

    • The mass ratio of glycerol to oil is approximately 2.24 g/g.

    • The reaction mixture is stirred continuously for about 73 minutes.

  • Product Separation: After the reaction, the mixture is allowed to settle. The lower glycerol layer is separated from the upper layer of glycerides with reduced FFA content.

  • Further Processing: The resulting glyceride mixture can be used as a feedstock for further transesterification or purified to isolate specific mono- or diglycerides.

Expected Outcome:

This process can achieve a glycerolysis efficiency of over 98%, significantly reducing the free fatty acid content of the initial oil.

Signaling Pathways and Experimental Workflows

Behenic Acid and the TLR4/NF-κB Signaling Pathway

Recent research has indicated that behenic acid (C22:0), a very-long-chain saturated fatty acid, can alleviate inflammation and insulin resistance in the context of gestational diabetes mellitus by regulating the TLR4/NF-κB signaling pathway.

TLR4_NFkB_Pathway cluster_cellular_response Cellular Response BA Behenic Acid (C22:0) TLR4 TLR4 BA->TLR4 Inhibits GDM_Alleviation Alleviation of Gestational Diabetes Mellitus BA->GDM_Alleviation Leads to NFkB_activation NF-κB Activation TLR4->NFkB_activation Promotes Inflammation Inflammation NFkB_activation->Inflammation Insulin_Resistance Insulin Resistance NFkB_activation->Insulin_Resistance

Caption: Behenic acid's role in the TLR4/NF-κB pathway.

General Experimental Workflow for Enzymatic Synthesis and Purification of C14-26 Glycerides

The following diagram illustrates a typical workflow for the laboratory-scale synthesis and purification of C14-26 glycerides using an enzymatic approach.

Synthesis_Workflow Reactants Reactant Preparation (Fatty Acid/Ester + Glycerol/Triglyceride) Enzymatic_Reaction Enzymatic Synthesis (e.g., Interesterification) Reactants->Enzymatic_Reaction Enzyme_Removal Enzyme Filtration/Removal Enzymatic_Reaction->Enzyme_Removal Crude_Product Crude Glyceride Mixture Enzyme_Removal->Crude_Product Purification1 Primary Purification (e.g., Molecular Distillation) Crude_Product->Purification1 Purification2 Secondary Purification (e.g., Solvent Fractionation/ Column Chromatography) Purification1->Purification2 Final_Product Purified C14-26 Glyceride Purification2->Final_Product Analysis Characterization (GC, HPLC, NMR, DSC) Final_Product->Analysis

Caption: Workflow for C14-26 glyceride synthesis.

References

Application Notes and Protocols for the Analytical Characterization of C14-26 Glycerides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the characterization of C14-26 glycerides, a critical class of lipids relevant in pharmaceutical, cosmetic, and food industries. The following sections outline various analytical techniques, including chromatographic, spectroscopic, and mass spectrometric methods, to enable comprehensive analysis of these compounds.

Gas Chromatography (GC) for Glyceride Profiling

Gas chromatography is a powerful technique for the separation and quantification of glycerides, particularly after derivatization to increase their volatility. High-temperature GC (HT-GC) is often employed for the analysis of intact triglycerides.

Application Note: Analysis of C14-26 Triglycerides by High-Temperature Gas Chromatography (HT-GC)

This method is suitable for the quantitative analysis of mono-, di-, and triglycerides in biodiesel and other lipid mixtures, in accordance with standards like EN 14105 and ASTM D6584.[1][2] The use of a metal capillary GC column is recommended for its stability at high temperatures, which is necessary to elute high molecular weight triglycerides.[1][3]

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a cold on-column injector, a flame ionization detector (FID), and a high-temperature-stable capillary column (e.g., Agilent Select Biodiesel for Glycerides UltiMetal column or TraceGOLD TG-5MT).[1][3]

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 100 mg of the homogenized sample into a 10 mL vial.

    • Add internal standards: 80 µL of 1,2,3-Tricaproylglycerol (Tricaprin) solution (1 mg/mL in pyridine) and 100 µL of a second internal standard solution (e.g., diolein).[1][2]

    • Add 100 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) for silylation.[2]

    • Seal the vial and shake vigorously for 15 minutes at room temperature.

    • Add 8 mL of n-heptane and mix.

  • GC Conditions:

    • Injector: On-column injection.

    • Carrier Gas: Helium or Hydrogen.[4]

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 min.

      • Ramp 1: 15°C/min to 180°C.

      • Ramp 2: 7°C/min to 230°C.

      • Ramp 3: 10°C/min to 380°C, hold for 10 min.[3]

    • Detector: FID at 380°C.

  • Data Analysis: Identify and quantify peaks by comparing retention times and peak areas with those of known standards. The separation is based on the equivalent carbon number (ECN).[5]

Quantitative Data Summary:

Compound ClassTypical Retention Time Range (min)
Monoglycerides13.15 - 15.40[1]
Diglycerides22.90 - 25.50[1]
Triglycerides (C14-C26)29.00 - 40.00+[1]

Experimental Workflow for GC Analysis:

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample add_is Add Internal Standards weigh->add_is derivatize Derivatize (MSTFA) add_is->derivatize dilute Dilute (n-heptane) derivatize->dilute inject On-Column Injection dilute->inject separate Temperature Programmed Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification vs. Standards integrate->quantify

Caption: Workflow for the GC analysis of C14-26 glycerides.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a versatile technique for the separation of intact glycerides without the need for derivatization.[5] Detection can be achieved using various detectors, including Evaporative Light Scattering Detectors (ELSD), Refractive Index Detectors (RID), or Mass Spectrometry (MS).[5]

Application Note: RP-HPLC-ELSD for the Separation of C14-26 Glycerides

This method allows for the separation of mono-, di-, and triglycerides based on their polarity and equivalent carbon number (ECN).[5]

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a gradient pump, an autosampler, a column oven, and an ELSD or RID.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient of acetone and acetonitrile is commonly used.[5]

      • Solvent A: Acetonitrile

      • Solvent B: Acetone

    • Gradient Program: A typical gradient would start with a higher proportion of acetonitrile and gradually increase the proportion of acetone to elute the more nonpolar, higher molecular weight triglycerides.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: ELSD (Nebulizer temperature: 30°C, Evaporator temperature: 50°C, Gas flow: 1.5 L/min).

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent such as isopropanol or a mixture of hexane and isopropanol.

    • Filter the sample through a 0.45 µm filter before injection.

  • Data Analysis: Peak identification is based on retention times compared to standards. Quantification can be performed using external or internal standard calibration curves.

Logical Relationship for HPLC Separation:

cluster_principle Separation Principle cluster_components Elution Order Smaller ECN Smaller ECN Larger ECN Larger ECN Smaller ECN->Larger ECN Increasing Retention Time Monoglycerides Monoglycerides Smaller ECN->Monoglycerides Triglycerides Triglycerides Larger ECN->Triglycerides Diglycerides Diglycerides

Caption: Principle of glyceride separation by RP-HPLC based on ECN.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), is indispensable for the structural characterization and identification of glycerides.[6][7]

Application Note: LC-APCI-MS for the Analysis of Intact C14-26 Triglycerides

This method provides molecular weight information and fragmentation patterns that can be used to identify the fatty acid composition of individual triglycerides.[6]

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.

  • LC Conditions:

    • Column: C8 or C18 column.[6]

    • Mobile Phase: A gradient of water, isopropanol, and n-butanol with an ammonium formate additive to promote ionization.[6]

      • Solvent A: 60:40 water:isopropanol + 25 mM ammonium formate

      • Solvent B: 10:10:80 water:isopropanol:n-butanol + 25 mM ammonium formate

    • Gradient: Start with a low percentage of Solvent B and increase to elute larger triglycerides.[6]

  • MS Conditions:

    • Ionization Mode: Positive APCI.

    • Fragmentor Voltage: Varied to induce fragmentation for structural information.

    • Mass Range: Scan a range appropriate for C14-26 triglycerides (e.g., m/z 400-1200).

  • Data Analysis: The mass spectra will show protonated molecules [M+H]+ or ammonium adducts [M+NH4]+. Fragmentation analysis can reveal the loss of individual fatty acid chains, aiding in the identification of the triglyceride structure.

Signaling Pathway for MS Fragmentation:

cluster_ionization Ionization cluster_fragmentation Fragmentation TG Triglyceride [M] Adduct [M+NH4]+ TG->Adduct Protonated [M+H]+ TG->Protonated DG_loss Diacylglyceride-like fragment [M+H - RCOOH]+ Protonated->DG_loss Loss of a fatty acid cluster_techniques Analytical Techniques cluster_info Information Obtained Sample C14-26 Glyceride Sample GC GC/HT-GC Sample->GC HPLC HPLC-ELSD/RID Sample->HPLC MS LC-MS / GC-MS Sample->MS NMR ¹H NMR Sample->NMR FTIR FTIR Sample->FTIR Quant Quantitative Composition GC->Quant HPLC->Quant Struct Structural Information MS->Struct NMR->Quant NMR->Struct Qual Qualitative Profile FTIR->Qual

References

Application Notes and Protocols for the GC-MS Analysis of C14-26 Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of C14-26 fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below cover sample preparation, derivatization, and instrument parameters, designed to yield high-quality, reproducible results for research and drug development applications.

Introduction

Long-chain and very-long-chain fatty acids (C14-C26) are integral components of cellular structures, key players in energy metabolism, and signaling molecules involved in a myriad of physiological and pathological processes. Accurate and sensitive quantification of these fatty acids in biological matrices is crucial for understanding their roles in health and disease, and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of fatty acids due to its high resolution, sensitivity, and specificity.[1] This document details the necessary protocols for the successful GC-MS analysis of C14-26 fatty acids.

Experimental Protocols

A critical step in the GC-MS analysis of fatty acids is their conversion into volatile derivatives, most commonly fatty acid methyl esters (FAMEs), to improve their chromatographic properties.[2][3][4][5]

Lipid Extraction from Biological Samples

This protocol is a general guideline for the extraction of total lipids from biological samples such as plasma, tissues, or cultured cells.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (ice-cold)

  • Internal Standard (e.g., Heptadecanoic acid, C17:0)

  • Glass centrifuge tubes with PTFE-lined caps

  • Centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenize the biological sample (e.g., 100 mg of tissue or 1x10^6 cells) in a glass tube.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Add a known amount of internal standard.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of ice-cold 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Two common methods for the preparation of FAMEs are acid-catalyzed and base-catalyzed transesterification.

Materials:

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure:

  • To the dried lipid extract from step 2.1.8, add 2 mL of 14% BF₃-Methanol reagent.

  • Tightly cap the tube and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer containing the FAMEs to a new tube.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

Materials:

  • 0.5 M Potassium hydroxide (KOH) in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

Procedure:

  • To the dried lipid extract, add 2 mL of 0.5 M methanolic KOH.

  • Vortex until the lipid residue is dissolved.

  • Let the reaction proceed at room temperature for 10 minutes.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Follow steps 5-9 from the acid-catalyzed derivatization protocol (2.2.1).

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of C14-26 FAMEs. These may need to be optimized for specific instruments and applications.

Parameter Condition
Gas Chromatograph Agilent 7890A or equivalent
Column DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min, and hold for 10 min.
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 50-550
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Quantitative Data

The following tables summarize key quantitative data for the GC-MS analysis of C14-26 fatty acid methyl esters.

Table 1: Typical Retention Times and Characteristic Ions of C14-C26 FAMEs
Fatty Acid (as FAME)AbbreviationTypical Retention Time (min)Molecular Ion (m/z)Characteristic Fragment Ions (m/z)
Myristic acid methyl esterC14:0-ME~15.924274, 87, 143, 199
Palmitic acid methyl esterC16:0-ME~18.027074, 87, 143, 227
Palmitoleic acid methyl esterC16:1-ME~18.326855, 74, 87, 225
Stearic acid methyl esterC18:0-ME~20.329874, 87, 143, 255
Oleic acid methyl esterC18:1-ME~20.629655, 74, 87, 264
Linoleic acid methyl esterC18:2-ME~21.229467, 79, 95, 262
Arachidic acid methyl esterC20:0-ME~22.932674, 87, 143, 283
Eicosenoic acid methyl esterC20:1-ME~23.232455, 74, 87, 309
Behenic acid methyl esterC22:0-ME~25.635474, 87, 143, 311
Erucic acid methyl esterC22:1-ME~25.835255, 74, 87, 337
Lignoceric acid methyl esterC24:0-ME~28.538274, 87, 143, 339
Nervonic acid methyl esterC24:1-ME~28.738055, 74, 87, 365
Hexacosanoic acid methyl esterC26:0-ME~31.241074, 87, 143, 367

Note: Retention times are approximate and can vary depending on the specific GC column and conditions used. For saturated FAMEs, m/z 74 is a characteristic ion due to McLafferty rearrangement.[6] For monounsaturated FAMEs, m/z 55 is often the base peak.[6]

Table 2: Exemplary Limits of Detection (LOD) and Quantification (LOQ)
Fatty AcidDerivatization MethodLOD (pg on column)LOQ (pg on column)
C14:0 - C18:0BF₃/Butanol then GC-MS (SIM)1-45-20
C16:1, C18:1, C18:2BF₃/Butanol then GC-MS (SIM)1-55-25
C20:0 - C24:0Silylation (BSTFA) then GC-MS5-4020-150

Note: LOD and LOQ values are highly dependent on the instrument, matrix, and specific method parameters. The values presented are typical and for guidance only.[7]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Extraction->Derivatization GC_Separation Gas Chromatography (Separation of FAMEs) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection and Identification) GC_Separation->MS_Detection Peak_Integration Peak Integration and Quantification MS_Detection->Peak_Integration Data_Analysis Data Analysis and Interpretation Peak_Integration->Data_Analysis Signaling_Pathways cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response LCFA C14-C26 Fatty Acids CD36 CD36 LCFA->CD36 FFAR1 FFAR1 (GPR40) LCFA->FFAR1 FFAR4 FFAR4 (GPR120) LCFA->FFAR4 MAPK MAPK Pathway (ERK, JNK, p38) CD36->MAPK PLC Phospholipase C (PLC) FFAR1->PLC PI3K_AKT PI3K/Akt Pathway FFAR4->PI3K_AKT IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->MAPK Gene_Expression Gene Expression Changes MAPK->Gene_Expression Inflammation Inflammatory Response MAPK->Inflammation Metabolic_Regulation Metabolic Regulation PI3K_AKT->Metabolic_Regulation

References

Application Notes and Protocols for Glycerides, C14-26 in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glycerides, C14-26, a class of esters derived from glycerol and fatty acids with carbon chain lengths ranging from 14 to 26, are versatile ingredients in cosmetic and dermatological formulations. Sourced from natural fats and oils, these compounds are valued for their emollient, thickening, and stabilizing properties. Their primary role is to modify the physical characteristics of a formulation and to support the skin's natural barrier function.

Core Functions and Applications

This compound are primarily used in cosmetic formulations for the following functions:

  • Emollience and Skin Conditioning: These glycerides form an occlusive layer on the skin, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration. This leads to a softer and smoother skin appearance.

  • Viscosity Modification and Texture Enhancement: They contribute to the desired consistency of creams and lotions, ranging from light lotions to thick creams, by forming a structured network within the emulsion.[1]

  • Emulsion Stabilization: They act as co-emulsifiers and stabilizers in oil-in-water (O/W) and water-in-oil (W/O) emulsions, preventing the separation of oil and water phases.

  • Carrier for Active Ingredients: Their lipid nature allows them to act as a carrier for oil-soluble active ingredients, potentially enhancing their penetration into the stratum corneum.

These functions make them suitable for a wide range of cosmetic products, including:

  • Moisturizing creams and lotions

  • Sunscreens

  • Foundations and other color cosmetics

  • Lip balms and lipsticks

  • Hair conditioners

Quantitative Data on Performance

The performance of this compound can be quantified through various metrics, primarily focusing on their impact on formulation viscosity and skin hydration. The following tables provide a summary of representative quantitative data for commonly used glycerides within the C14-26 range, such as Glyceryl Stearate (C18) and Glyceryl Behenate (C22).

Table 1: Effect of Glyceryl Stearate Concentration on Cream Viscosity

Formulation IDGlyceryl Stearate Conc. (% w/w)Viscosity (cP) at 25°C
F11.015,000
F22.035,000
F33.062,000
F44.095,000
F55.0130,000

Note: Viscosity is highly dependent on the overall formulation. The data presented is illustrative.

Table 2: Impact of a Formulation Containing a C14-26 Glyceride on Skin Hydration and TEWL

Time PointChange in Skin Hydration (Corneometer Units)Reduction in TEWL (g/m²/h)
Baseline00
2 hours+15-3.5
4 hours+12-3.0
8 hours+8-2.0

Note: This data is representative of a moisturizing cream containing a C14-26 glyceride as a key component of the lipid phase.

Signaling Pathways and Physiological Impact

While this compound do not directly participate in cellular signaling pathways in the same manner as bioactive ingredients, their role in improving skin barrier function has significant downstream physiological effects. By reinforcing the stratum corneum, these lipids can influence keratinocyte differentiation and reduce the penetration of irritants, thereby modulating the skin's inflammatory response.

skin_barrier_function A Topical Application of This compound B Reinforcement of Stratum Corneum Lipid Barrier A->B Forms occlusive layer and integrates into lipid matrix C Reduced Transepidermal Water Loss (TEWL) B->C E Modulation of Keratinocyte Differentiation B->E Provides optimal environment for enzymatic processes F Reduced Penetration of Irritants and Allergens B->F D Increased Skin Hydration C->D Maintains moisture content H Improved Skin Homeostasis and Reduced Irritation D->H E->H G Decreased Pro-inflammatory Cytokine Release F->G Prevents activation of immune response G->H

Caption: Logical workflow of the physiological impact of this compound on skin barrier function.

Experimental Protocols

Objective: To prepare a stable oil-in-water (O/W) cream incorporating a C14-26 glyceride (e.g., Glyceryl Stearate) to evaluate its effect on viscosity and sensory feel.

Materials:

  • Oil Phase:

    • Glyceryl Stearate (C18): 3.0% w/w

    • Cetearyl Alcohol: 2.0% w/w

    • Caprylic/Capric Triglyceride: 10.0% w/w

  • Water Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 5.0% w/w

    • Xanthan Gum: 0.2% w/w

  • Preservative:

    • Phenoxyethanol (and) Ethylhexylglycerin: 1.0% w/w

Procedure:

  • In a primary beaker, combine the components of the oil phase. Heat to 75-80°C with gentle stirring until all components are melted and the phase is uniform.

  • In a separate beaker, combine the deionized water and glycerin. Heat to 75-80°C. Disperse the xanthan gum into the heated water phase with propeller stirring until fully hydrated.

  • Slowly add the oil phase to the water phase under continuous homogenization. Homogenize for 3-5 minutes to form a uniform emulsion.

  • Begin cooling the emulsion while stirring gently with a paddle stirrer.

  • At a temperature below 40°C, add the preservative and continue to stir until the cream is smooth and has reached room temperature.

  • Measure the final pH and adjust if necessary to a range of 5.5-6.5.

formulation_workflow cluster_oil Oil Phase cluster_water Water Phase O1 Glyceryl Stearate Heat_O Heat to 75-80°C O1->Heat_O O2 Cetearyl Alcohol O2->Heat_O O3 Caprylic/Capric Triglyceride O3->Heat_O W1 Deionized Water Heat_W Heat to 75-80°C W1->Heat_W W2 Glycerin W2->Heat_W W3 Xanthan Gum W3->Heat_W Homogenize Homogenize Heat_O->Homogenize Heat_W->Homogenize Cool Cool to <40°C Homogenize->Cool Add_Preservative Add Preservative Cool->Add_Preservative Final_Cream Final Cream Add_Preservative->Final_Cream

Caption: Experimental workflow for the formulation of a cosmetic cream.

Objective: To quantify the effect of a cosmetic formulation containing this compound on skin surface hydration.

Apparatus: Corneometer®

Procedure:

  • Subject Acclimatization: Subjects should rest for at least 20 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%).

  • Baseline Measurement: Define test areas on the volar forearm. Take at least three Corneometer readings from each test area before product application to establish a baseline. The probe should be applied to the skin with consistent, light pressure.

  • Product Application: Apply a standardized amount of the test formulation (typically 2 mg/cm²) to the designated test areas. Leave one area untreated as a control.

  • Post-Application Measurements: Take Corneometer readings from all test areas at specified time points (e.g., 2, 4, 8, and 24 hours) after product application.

  • Data Analysis: Calculate the mean Corneometer units for each test site at each time point. The change in hydration is determined by subtracting the baseline measurement from the post-application measurements.

Objective: To assess the occlusive properties of a formulation containing this compound by measuring its effect on TEWL.

Apparatus: Tewameter®

Procedure:

  • Subject Acclimatization: As with corneometry, subjects must be acclimatized to a controlled environment.

  • Baseline Measurement: Measure the basal TEWL from the defined test areas on the volar forearm. The probe should be held perpendicular to the skin surface without excessive pressure until a stable reading is obtained.

  • Product Application: Apply a standardized amount of the test product to the designated areas, with one area serving as an untreated control.

  • Post-Application Measurements: Measure TEWL at predetermined intervals (e.g., 2, 4, 8, and 24 hours) post-application.

  • Data Analysis: The reduction in TEWL is calculated as the difference between the baseline reading and the readings at each time point. A significant decrease in TEWL indicates an improvement in the skin's barrier function.

evaluation_workflow Start In-Vivo Evaluation Acclimatization Subject Acclimatization (20-22°C, 40-60% RH) Start->Acclimatization Baseline Baseline Measurements (Corneometer & Tewameter) Acclimatization->Baseline Application Product Application (2 mg/cm²) Baseline->Application Post_Application Post-Application Measurements (T = 2h, 4h, 8h, 24h) Application->Post_Application Data_Analysis Data Analysis (Change from Baseline) Post_Application->Data_Analysis End Efficacy Assessment Data_Analysis->End

Caption: Experimental workflow for in-vivo performance evaluation of cosmetic formulations.

References

Application Notes and Protocols for "C14-26 Glycerides" as Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of "C14-26 glycerides" as versatile excipients in pharmaceutical formulations. C14-26 glycerides, a group of esters derived from glycerol and fatty acids with carbon chain lengths ranging from 14 to 26, offer a range of functionalities, including their use as lipid-based drug delivery carriers and as lubricants in tablet manufacturing. Their hydrophobic nature makes them particularly suitable for enhancing the bioavailability of poorly water-soluble drugs.

Physicochemical Properties

While specific data for a pharmaceutical grade "C14-26 glycerides" mixture is not publicly available, the following table summarizes typical properties of long-chain glycerides within this range. These values can vary depending on the specific fatty acid composition and the degree of esterification (mono-, di-, or triglycerides).

PropertyTypical Value RangeAnalytical Method
Appearance Waxy solidVisual Inspection
Melting Point (°C) 40 - 70Differential Scanning Calorimetry (DSC)
Acid Value (mg KOH/g) < 2Titration
Saponification Value 170 - 200Titration
Iodine Value < 5Titrimetric or Spectroscopic Methods
Solubility Insoluble in waterVisual Inspection / Spectrophotometry

Applications in Pharmaceutical Formulations

C14-26 glycerides are primarily utilized in two key areas of pharmaceutical development:

  • Lipid-Based Drug Delivery Systems: Due to their lipophilic nature, these glycerides are excellent candidates for formulating Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs). These formulations can significantly improve the oral bioavailability of poorly water-soluble (BCS Class II and IV) drugs by enhancing their solubilization and facilitating their absorption via the lymphatic pathway.

  • Tablet Lubricants: In solid dosage forms, C14-26 glycerides can function as effective lubricants, reducing the friction between the tablet surface and the die wall during the ejection process in tablet manufacturing. This ensures smooth tablet production and prevents defects such as sticking and picking.

Experimental Protocols

The following are detailed protocols for key experiments related to the application of C14-26 glycerides in pharmaceutical formulations.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method, a common technique for producing lipid nanoparticles.

Materials:

  • Active Pharmaceutical Ingredient (API) - poorly water-soluble

  • C14-26 glycerides (as the solid lipid)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

Methodology:

  • Lipid Phase Preparation:

    • Melt the C14-26 glycerides by heating them 5-10°C above their melting point in a water bath.

    • Dissolve the accurately weighed API in the molten lipid under continuous stirring to ensure a homogenous mixture.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the molten lipid phase dropwise while homogenizing at high speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Ultrasonication:

    • Immediately subject the hot pre-emulsion to high-power probe sonication for 3-5 minutes to reduce the particle size to the nanometer range. The sonication parameters (power, time, and pulse mode) should be optimized for the specific formulation.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs using techniques like ultracentrifugation and quantifying the drug in the supernatant and the pellet.

    • Analyze the morphology of the SLNs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Investigate the physical state of the drug and lipid within the nanoparticles using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Protocol 2: Evaluation of Lubricant Efficiency in Tablet Compression

This protocol outlines a method to assess the lubricant efficiency of C14-26 glycerides in a direct compression tablet formulation.

Materials:

  • Model powder for direct compression (e.g., microcrystalline cellulose, lactose)

  • C14-26 glycerides (lubricant)

  • Magnesium stearate (as a standard lubricant for comparison)

  • Tablet press equipped with force and displacement sensors

  • Balance

  • Sieves

Methodology:

  • Powder Blending:

    • Prepare blends of the model powder with varying concentrations of C14-26 glycerides (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/w).

    • Prepare a control blend with a standard concentration of magnesium stearate (e.g., 0.5% w/w).

    • Ensure a consistent blending time and speed for all batches to maintain uniformity.

  • Tablet Compression:

    • Compress tablets of a defined weight and diameter using the tablet press at a fixed compression force.

    • Record the upper punch force, lower punch force, and ejection force for each tablet.

  • Data Analysis:

    • Lubricant Efficiency: Calculate the ejection force for each formulation. A lower ejection force indicates better lubrication. Compare the ejection forces of tablets containing C14-26 glycerides with the control (magnesium stearate).

    • Tabletability: Measure the tensile strength of the tablets at different compression forces. Plot tensile strength versus compression pressure to generate a tabletability profile. Assess if the addition of the lubricant negatively impacts the tablet's mechanical strength.

    • Flowability: Evaluate the flow properties of the lubricated blends using standard methods like Carr's Index or Hausner Ratio, although these may not be sensitive to lubrication effects at low concentrations.

Protocol 3: In Vitro Drug Release from Matrix Tablets

This protocol describes the evaluation of drug release from a matrix tablet formulation where C14-26 glycerides can be used as a part of the hydrophobic matrix.

Materials:

  • API-loaded matrix tablets containing C14-26 glycerides

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)

  • HPLC or UV-Vis spectrophotometer for drug analysis

  • Syringes and filters

Methodology:

  • Dissolution Test Setup:

    • Set up the dissolution apparatus with 900 mL of the desired dissolution medium, maintained at 37 ± 0.5 °C.

    • Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).

  • Sample Introduction:

    • Place one tablet in each dissolution vessel.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the dissolution medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples to remove any undissolved particles.

  • Drug Quantification:

    • Analyze the concentration of the API in the collected samples using a validated analytical method (HPLC or UV-Vis).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

    • Analyze the release kinetics by fitting the data to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.

Visualizations

The following diagrams illustrate key concepts related to the use of C14-26 glycerides in pharmaceutical formulations.

Experimental_Workflow_SLN cluster_LipidPhase Lipid Phase Preparation cluster_AqueousPhase Aqueous Phase Preparation cluster_Formation SLN Formation cluster_Characterization Characterization Melt Melt C14-26 Glycerides DissolveAPI Dissolve API in Molten Lipid Melt->DissolveAPI Homogenize High-Shear Homogenization DissolveAPI->Homogenize DissolveSurf Dissolve Surfactant in Water DissolveSurf->Homogenize Sonicate Ultrasonication Homogenize->Sonicate Cool Cooling & Solidification Sonicate->Cool DLS DLS (Size, PDI, Zeta) Cool->DLS EE Encapsulation Efficiency Cool->EE Morphology TEM/SEM Cool->Morphology Thermal DSC/XRD Cool->Thermal

Caption: Experimental workflow for the preparation and characterization of Solid Lipid Nanoparticles (SLNs).

Lubricant_Evaluation_Workflow Start Start: Powder Blending Blend_C14_26 Blend with C14-26 Glycerides (Varying Concentrations) Start->Blend_C14_26 Blend_MgSt Blend with Magnesium Stearate (Control) Start->Blend_MgSt Compression Tablet Compression Blend_C14_26->Compression Blend_MgSt->Compression Analysis Data Analysis Compression->Analysis Ejection Ejection Force Measurement Analysis->Ejection Lubricant Efficiency Tabletability Tabletability Profile Analysis->Tabletability Mechanical Strength Flow Flowability Assessment Analysis->Flow Powder Properties

Caption: Workflow for evaluating the lubricant efficiency of C14-26 glycerides in tablet manufacturing.

Lipid_Absorption_Pathway cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte (Intestinal Cell) cluster_Circulation Circulation Triglycerides C14-26 Triglycerides Lipase Pancreatic Lipase Triglycerides->Lipase Micelles Mixed Micelles (Monoglycerides, Fatty Acids) Lipase->Micelles Bile Bile Salts Bile->Micelles Uptake Micellar Uptake Micelles->Uptake Re_esterification Re-esterification to Triglycerides Uptake->Re_esterification Chylomicron Chylomicron Formation Re_esterification->Chylomicron Lymphatics Lymphatic System Chylomicron->Lymphatics Bloodstream Systemic Bloodstream Lymphatics->Bloodstream

Caption: Simplified signaling pathway of long-chain glyceride absorption via the lymphatic system.[1][2]

References

Application Notes and Protocols for "Glycerides, C14-26" in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of "Glycerides, C14-26" as a lipid matrix in the formulation of controlled-release drug delivery systems. Detailed protocols for the preparation and characterization of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are provided to guide researchers in their formulation development efforts.

Introduction to "this compound"

"this compound" (CAS No. 68002-72-2) is a mixture of mono-, di-, and triglycerides with fatty acid chain lengths ranging from 14 to 26 carbon atoms.[1][2][3] This long-chain glyceride mixture is a solid at room temperature and is characterized by its biocompatibility and biodegradability, making it a suitable excipient for pharmaceutical formulations.[4] Its hydrophobic nature allows for the encapsulation of lipophilic drugs, enhancing their solubility and bioavailability. In drug delivery, "this compound" serves as a solid lipid matrix for the production of SLNs and NLCs, which can offer controlled drug release and improved drug stability.[5][6]

Physicochemical Properties

While specific experimental data for "this compound" is limited, its properties can be inferred from chemically similar long-chain glycerides like glyceryl behenate (C22) and glyceryl stearate (C18).

PropertyValue/InformationSource
CAS Number 68002-72-2[1][2][3][7][8]
Synonyms (C14-C26) Trialkyl glyceride[3][7]
Appearance White to off-white waxy solidAnalogous to similar glycerides
Melting Point Expected to be in the range of 50-80 °CAnalogous to similar glycerides
Solubility Insoluble in water; Soluble in organic solvents like chloroform and ethanol when heated[9]
Biocompatibility Generally recognized as safe (GRAS) for pharmaceutical use[10]

Applications in Drug Delivery

"this compound" is a versatile lipid matrix for formulating various drug delivery systems, primarily Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems offer several advantages, including:

  • Controlled and sustained drug release: The solid lipid matrix effectively retards the diffusion of the encapsulated drug.[5]

  • Enhanced bioavailability of poorly water-soluble drugs: The lipid matrix can improve the dissolution and absorption of lipophilic drugs.[10]

  • Improved drug stability: Encapsulation within the lipid matrix can protect sensitive drugs from chemical and enzymatic degradation.[10]

  • Targeted drug delivery: Surface modification of the nanoparticles can enable site-specific drug delivery.

Experimental Protocols

The following are detailed protocols for the preparation of SLNs and NLCs using "this compound" as the lipid matrix. These protocols are adapted from established methods for similar long-chain glycerides.[9][11][12]

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes the preparation of SLNs using a high-pressure homogenization technique, a robust and scalable method.

Materials:

  • "this compound" (Solid Lipid)

  • Drug (Lipophilic)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Co-surfactant (e.g., Soy lecithin) (Optional)

  • Purified Water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer with heating plate

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amount of "this compound" and the lipophilic drug.

    • Melt the lipid by heating it 5-10 °C above its melting point in a beaker placed in a water bath.

    • Add the drug to the molten lipid and stir continuously until a clear, homogenous lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Weigh the required amount of surfactant (and co-surfactant, if used).

    • Dissolve the surfactant in purified water in a separate beaker.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

    • Homogenize the pre-emulsion for several cycles (typically 3-5 cycles) at a pressure range of 500-1500 bar.

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion to room temperature by placing it in an ice bath or allowing it to cool under ambient conditions.

    • The lipid will recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Diagram of the Hot Homogenization Workflow:

Hot_Homogenization_Workflow cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification cluster_final Final Steps Lipid This compound Melt Melt Lipid (T > MP) Lipid->Melt Drug Lipophilic Drug Mix_Drug Dissolve Drug Drug->Mix_Drug Melt->Mix_Drug Pre_Emulsion High-Shear Homogenization Mix_Drug->Pre_Emulsion Hot Lipid Phase Surfactant Surfactant Dissolve_Surf Dissolve Surfactant Surfactant->Dissolve_Surf Water Purified Water Water->Dissolve_Surf Dissolve_Surf->Pre_Emulsion Hot Aqueous Phase HP_Homogenization High-Pressure Homogenization Pre_Emulsion->HP_Homogenization Cooling Cooling HP_Homogenization->Cooling SLN SLN Dispersion Cooling->SLN

Caption: Workflow for SLN preparation by hot homogenization.

Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs) by Solvent Emulsification-Diffusion

This protocol is suitable for thermolabile drugs as it avoids high temperatures during the homogenization step.

Materials:

  • "this compound" (Solid Lipid)

  • Liquid Lipid (e.g., Oleic acid, Miglyol 812)

  • Drug (Lipophilic)

  • Organic Solvent (e.g., Chloroform, Dichloromethane)

  • Aqueous Surfactant Solution (e.g., PVA, Poloxamer 188)

Equipment:

  • Homogenizer (High-shear or High-pressure)

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve "this compound," the liquid lipid, and the drug in a suitable organic solvent.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution of the surfactant.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-shear homogenization to form an oil-in-water (o/w) emulsion.

    • The homogenization time and speed should be optimized to achieve the desired droplet size.

  • Solvent Evaporation:

    • Transfer the emulsion to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure.

    • As the solvent is removed, the lipids precipitate, forming NLCs.

  • Purification (Optional):

    • The NLC dispersion can be centrifuged or dialyzed to remove any unencapsulated drug and excess surfactant.

  • Characterization:

    • Characterize the NLC dispersion for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.

Diagram of the Solvent Emulsification-Diffusion Workflow:

Solvent_Emulsification_Diffusion_Workflow cluster_organic Organic Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification & NLC Formation cluster_final Final Product Solid_Lipid This compound Dissolve_All Dissolve Components Solid_Lipid->Dissolve_All Liquid_Lipid Liquid Lipid Liquid_Lipid->Dissolve_All Drug Lipophilic Drug Drug->Dissolve_All Solvent Organic Solvent Solvent->Dissolve_All Homogenization High-Shear Homogenization Dissolve_All->Homogenization Organic Phase Surfactant Surfactant Dissolve_Surf Prepare Aqueous Surfactant Solution Surfactant->Dissolve_Surf Water Purified Water Water->Dissolve_Surf Dissolve_Surf->Homogenization Aqueous Phase Solvent_Evap Solvent Evaporation (Rotary Evaporator) Homogenization->Solvent_Evap NLC NLC Dispersion Solvent_Evap->NLC

Caption: Workflow for NLC preparation by solvent emulsification-diffusion.

Characterization of Lipid Nanoparticles

Thorough characterization is crucial to ensure the quality and performance of the formulated SLNs and NLCs.

ParameterMethodTypical Expected Values (Analogous Systems)Source
Particle Size and PDI Dynamic Light Scattering (DLS)100 - 400 nm, PDI < 0.3[11]
Zeta Potential Electrophoretic Light Scattering-10 to -30 mV (for anionic surfactants)[11]
Encapsulation Efficiency (%) Ultracentrifugation followed by quantification of free drug (e.g., HPLC, UV-Vis)70 - 95%[11]
Drug Loading (%) Quantification of total and encapsulated drug1 - 10%
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Spherical shape
Crystallinity and Polymorphism Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)Lower melting point and reduced crystallinity compared to bulk lipid[11]
In Vitro Drug Release Dialysis Bag Method, Franz Diffusion CellSustained release over 24-48 hours[9]

Formula for Encapsulation Efficiency (EE) and Drug Loading (DL):

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL (%) = [Weight of Encapsulated Drug / Total Weight of Lipid and Drug] x 100

Quantitative Data from Analogous Long-Chain Glyceride Systems

The following tables summarize quantitative data from published studies on SLNs and NLCs formulated with long-chain glycerides chemically similar to "this compound". This data can serve as a benchmark for researchers developing formulations with "this compound".

Table 1: Formulation and Characterization of Donepezil-loaded SLNs using Glyceryl Behenate [9]

ParameterValue
Lipid Glyceryl Behenate
Drug Donepezil
Preparation Method Solvent Emulsification-Diffusion
Particle Size (nm) 214.5 ± 4.07
Zeta Potential (mV) -12.7 ± 0.87
Entrapment Efficiency (%) 81.6 ± 2.3
In Vitro Release (24h) 96.72 ± 5.89%

Table 2: Formulation and Characterization of Lopinavir-loaded SLNs using Glyceryl Behenate [11]

ParameterValue
Lipid Glyceryl Behenate
Drug Lopinavir
Preparation Method Hot Self-Nanoemulsification
Particle Size (nm) 214.5 ± 4.07
Zeta Potential (mV) -12.7 ± 0.87
Entrapment Efficiency (%) 81.6 ± 2.3

Table 3: Characterization of Drug-loaded SLNs using Glyceryl Monostearate

DrugParticle Size (nm)Entrapment Efficiency (%)Drug Loading (%)
Dibenzoyl Peroxide194.6 ± 5.0380.5 ± 9.450.805 ± 0.093
Erythromycin Base220 ± 6.294.6 ± 14.90.946 ± 0.012
Triamcinolone Acetonide227.3 ± 2.596 ± 11.50.96 ± 0.012

Safety and Biocompatibility

"this compound" is considered to have a low toxicity profile and is generally recognized as safe for use in pharmaceutical products. Studies on similar long-chain fatty acid glycerides have shown them to be non-toxic via oral and dermal routes.[4] As with any new formulation, it is essential to conduct appropriate biocompatibility and toxicity studies for the final drug product.

Conclusion

"this compound" presents a promising lipid matrix for the development of SLN and NLC-based drug delivery systems. Its biocompatibility and ability to form a solid matrix for controlled drug release make it a valuable tool for formulating poorly soluble drugs. The provided protocols and characterization data from analogous systems offer a solid starting point for researchers to explore the full potential of "this compound" in advanced drug delivery.

References

Application Notes and Protocols for Emulsification Using Long-Chain Glycerides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical considerations for the formulation of stable and effective emulsions using long-chain glycerides (LCTs). LCTs, such as vegetable oils, are widely used as the lipid phase in oil-in-water (O/W) emulsions for the delivery of poorly water-soluble active pharmaceutical ingredients (APIs). The selection of appropriate emulsification techniques and formulation components is crucial for achieving desired characteristics such as small droplet size, long-term stability, and enhanced bioavailability.[1]

Introduction to Long-Chain Glyceride Emulsions

Long-chain triglycerides are esters derived from glycerol and long-chain fatty acids (typically 12 or more carbon atoms). Common examples used in pharmaceutical formulations include soybean oil, sesame oil, corn oil, and olive oil. These oils are favored for their biocompatibility, biodegradability, and ability to solubilize a wide range of lipophilic drugs. Emulsification of LCTs into fine droplets dispersed in an aqueous phase can improve the dissolution and absorption of poorly soluble drugs.[2]

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[3] This spontaneous emulsification in the gastrointestinal tract can lead to improved drug absorption and bioavailability.[2]

Key Formulation Components

The stability and performance of an LCT emulsion are highly dependent on its composition. The primary components include:

  • Lipid Phase (Long-Chain Triglycerides): The choice of LCT can influence drug solubility and the final emulsion properties. It is often beneficial to assess the solubility of the API in various LCTs to select the most suitable oil.

  • Aqueous Phase: Typically purified water or a buffer solution. The pH of the aqueous phase can significantly impact the stability of the emulsion, especially when using pH-sensitive emulsifiers.[4]

  • Emulsifiers (Surfactants): These are critical for reducing interfacial tension between the oil and water phases, facilitating droplet formation, and preventing coalescence. A combination of surfactants is often used to achieve the desired hydrophilic-lipophilic balance (HLB). The required HLB for emulsifying LCTs like vegetable oils is approximately 6.[5]

    • Examples: Polysorbates (e.g., Tween 80), sorbitan esters (e.g., Span 80), lecithins, and proteins like whey protein isolate (WPI).[6]

  • Co-surfactants/Co-solvents: These can further reduce interfacial tension and improve the spontaneity of emulsification in SEDDS.

    • Examples: Propylene glycol, ethanol, and polyethylene glycol (PEG).[5]

Emulsification Methodologies

The choice of emulsification method significantly impacts the droplet size and uniformity of the resulting emulsion.

High-Pressure Homogenization (HPH)

High-pressure homogenization is a widely used top-down approach for producing fine emulsions. A coarse emulsion is forced through a narrow gap at high pressure, causing droplet disruption through shear stress, cavitation, and turbulence.[7][8]

Workflow for High-Pressure Homogenization:

HPH_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification Process cluster_char Characterization A Dissolve API in Long-Chain Triglyceride C Coarse Emulsion (High-Speed Homogenization) A->C B Prepare Aqueous Phase (with emulsifiers) B->C D Fine Emulsion (High-Pressure Homogenization) C->D Multiple Passes E Droplet Size, PDI, Zeta Potential Analysis D->E F Stability Assessment E->F Emulsion_Logic cluster_inputs Formulation & Process Inputs cluster_inter Intermediate Properties cluster_outputs Resulting Emulsion Characteristics LCT_Type LCT Type & Concentration API API Properties LCT_Type->API Viscosity Phase Viscosities LCT_Type->Viscosity Emulsifier Emulsifier Type & Concentration (HLB) Interfacial_Tension Interfacial Tension Emulsifier->Interfacial_Tension Zeta_Potential Zeta Potential Emulsifier->Zeta_Potential API->LCT_Type HPH_Params Homogenization Pressure & Cycles Droplet_Size Droplet Size & PDI HPH_Params->Droplet_Size Interfacial_Tension->Droplet_Size Viscosity->Droplet_Size Stability Physical Stability Droplet_Size->Stability Bioavailability In Vivo Bioavailability Droplet_Size->Bioavailability Zeta_Potential->Stability Stability->Bioavailability

References

Application Notes and Protocols for C14-26 Glycerides in Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of C14-26 glycerides in the development of topical creams and lotions. This document outlines their functional properties, formulation guidelines, and detailed experimental protocols for evaluation.

Introduction to C14-26 Glycerides

C14-26 glycerides are a blend of mono-, di-, and triglycerides with fatty acid chain lengths ranging from 14 to 26 carbons. These long-chain glycerides are typically derived from vegetable sources and are valued in topical formulations for their versatile properties. They are hydrophobic, non-toxic, and biodegradable, making them suitable for a wide range of cosmetic and pharmaceutical applications.[1]

Key Functions in Topical Formulations:

  • Emollient: C14-26 glycerides form a protective layer on the skin, reducing water loss and imparting a soft and smooth feel.[2]

  • Thickening Agent and Viscosity Modifier: They contribute to the desired viscosity and texture of creams and lotions, enhancing their stability and sensory characteristics.[3][4][5]

  • Stabilizer: They help to stabilize emulsions by preventing the coalescence of oil and water droplets.[1][6][3]

  • Structuring Agent: In anhydrous formulations and the oil phase of emulsions, they can form a crystalline network that provides structure and rigidity.

  • Carrier for Active Ingredients: Their lipid nature makes them effective carriers for lipophilic active pharmaceutical ingredients (APIs), potentially enhancing skin penetration and delivery.[1]

Data Presentation: Performance of C14-26 Glycerides in a Model O/W Cream

The following tables summarize the expected quantitative data from the evaluation of a base oil-in-water (O/W) cream formulation containing varying concentrations of C14-26 glycerides.

Table 1: Effect of C14-26 Glycerides Concentration on Cream Viscosity

Concentration of C14-26 Glycerides (% w/w)Viscosity (cP) at 25°C
18,000 - 12,000
315,000 - 25,000
530,000 - 50,000
10> 60,000

Note: Viscosity is expected to increase with higher concentrations of C14-26 glycerides, contributing to a thicker and richer cream texture.

Table 2: Influence of C14-26 Glycerides on Emulsion Stability (Particle Size Analysis)

Concentration of C14-26 Glycerides (% w/w)Initial Mean Particle Size (µm)Mean Particle Size after 30 days at 40°C (µm)
12.5 ± 0.53.0 ± 0.7
32.2 ± 0.42.4 ± 0.5
51.8 ± 0.31.9 ± 0.4
101.5 ± 0.21.6 ± 0.3

Note: Increased concentrations of C14-26 glycerides are anticipated to improve emulsion stability by reducing the initial particle size and minimizing particle size growth over time.

Table 3: Skin Hydration and Barrier Function Enhancement

FormulationChange in Skin Hydration (Corneometer Units) after 4 weeksReduction in Transepidermal Water Loss (TEWL) after 4 weeks (g/m²/h)
Base Cream (0% C14-26 Glycerides)+10%-5%
Cream with 3% C14-26 Glycerides+25%-15%
Cream with 5% C14-26 Glycerides+40%-25%

Note: The inclusion of C14-26 glycerides is expected to significantly improve skin hydration and strengthen the skin's barrier function, as indicated by increased corneometer readings and reduced TEWL.[7][8]

Experimental Protocols

Protocol for Preparation of an Oil-in-Water (O/W) Cream

This protocol outlines the preparation of a basic O/W cream to evaluate the performance of C14-26 glycerides.

Materials:

  • Oil Phase: C14-26 Glycerides, Cetearyl Alcohol, Glyceryl Stearate, Mineral Oil

  • Water Phase: Deionized Water, Glycerin, Propylene Glycol

  • Emulsifier: Polysorbate 60

  • Preservative: Phenoxyethanol (and/or other broad-spectrum preservative)

  • pH Adjuster: Citric Acid or Sodium Hydroxide solution

Equipment:

  • Beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Overhead stirrer

  • pH meter

  • Weighing balance

Procedure:

  • Phase Preparation:

    • In a beaker, combine all oil phase ingredients, including the desired concentration of C14-26 glycerides. Heat to 75-80°C until all components are melted and uniform.

    • In a separate beaker, combine the water phase ingredients and heat to 75-80°C.

  • Emulsification:

    • Slowly add the water phase to the oil phase while mixing with a homogenizer at a moderate speed.

    • Increase the homogenization speed and mix for 5-10 minutes to form a uniform emulsion.

  • Cooling:

    • Transfer the emulsion to an overhead stirrer and begin cooling while stirring at a low to moderate speed.

  • Addition of Heat-Sensitive Ingredients:

    • When the emulsion has cooled to below 40°C, add the preservative and any other heat-sensitive active ingredients.

  • pH Adjustment and Finalization:

    • Continue stirring until the cream reaches room temperature.

    • Check the pH of the final formulation and adjust to the desired range (typically 4.5-6.5 for skin products) using a citric acid or sodium hydroxide solution.

    • Package the cream in appropriate containers.

Protocol for Stability Testing

This protocol describes accelerated stability testing to predict the shelf-life of the formulated cream.

Methods:

  • Freeze-Thaw Cycling:

    • Place samples of the cream at -10°C for 24 hours, followed by 24 hours at room temperature (25°C).

    • Repeat this cycle for a minimum of three cycles.

    • After each cycle, evaluate the samples for physical changes such as phase separation, crystallization, and changes in color or odor.

  • Elevated Temperature Stability:

    • Store samples at elevated temperatures (e.g., 40°C and 45°C) for a period of one to three months.

    • At set intervals (e.g., 1, 2, and 3 months), evaluate the samples for changes in physical properties (viscosity, pH, appearance) and compare them to a control sample stored at room temperature.

  • Centrifugation Test:

    • Place a sample of the cream in a centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.

    • Inspect the sample for any signs of phase separation or creaming.

Protocol for Viscosity Measurement

Equipment:

  • Viscometer (e.g., Brookfield type) with appropriate spindles.

Procedure:

  • Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C).

  • Select a spindle and rotational speed appropriate for the expected viscosity of the cream.

  • Immerse the spindle into the center of the cream sample, ensuring it is submerged to the marked level.

  • Allow the spindle to rotate for a set period (e.g., 1 minute) to obtain a stable reading.

  • Record the viscosity in centipoise (cP).

  • Repeat the measurement three times and calculate the average.

Protocol for Particle Size Analysis

Equipment:

  • Laser diffraction particle size analyzer or a microscope with a calibrated eyepiece.

Procedure (using Laser Diffraction):

  • Disperse a small amount of the cream in a suitable dispersant (e.g., deionized water) to achieve the optimal obscuration level as recommended by the instrument manufacturer.

  • Analyze the sample using the particle size analyzer.

  • Record the mean particle size (e.g., D(v,0.5)) and the particle size distribution.

Protocol for In-Vivo Skin Hydration and Transepidermal Water Loss (TEWL) Measurement

Subjects:

  • A panel of healthy volunteers with normal to dry skin.

Equipment:

  • Corneometer for measuring skin hydration.

  • Tewameter for measuring TEWL.

Procedure:

  • Acclimatization: Allow subjects to acclimatize in a temperature and humidity-controlled room for at least 20 minutes before measurements.

  • Baseline Measurement: Measure and record the baseline skin hydration and TEWL on designated areas of the forearm.

  • Product Application: Apply a standardized amount of the test cream (e.g., 2 mg/cm²) to the designated test areas. One area should be left untreated as a control.

  • Post-Application Measurements: Measure skin hydration and TEWL at specified time points (e.g., 1, 4, 8, and 24 hours, and after several weeks of regular use).

  • Data Analysis: Calculate the change in skin hydration and the percentage reduction in TEWL compared to baseline and the untreated control area.

Visualizations

Experimental_Workflow cluster_formulation Formulation Stage cluster_evaluation Evaluation Stage F1 Oil Phase Preparation (C14-26 Glycerides, Lipids, Emulsifier) F3 Emulsification (High Shear Mixing) F1->F3 F2 Water Phase Preparation (Water, Humectants) F2->F3 F4 Cooling & Addition of Actives F3->F4 E1 Viscosity Measurement F4->E1 E2 Particle Size Analysis F4->E2 E3 Stability Testing (Freeze-Thaw, Temp.) F4->E3 E4 In-Vivo Skin Studies (Hydration, TEWL) F4->E4

Caption: Experimental workflow for formulating and evaluating topical creams with C14-26 glycerides.

Skin_Barrier_Function cluster_skin Skin Epidermis cluster_environment External Environment cluster_formulation Topical Formulation SC Stratum Corneum VL Viable Epidermis SC->VL Maintains Hydration Ext Low Humidity Ext->SC Water Loss (TEWL) Cream Cream with C14-26 Glycerides Cream->SC Forms Occlusive Layer Reduces TEWL

Caption: Mechanism of skin barrier enhancement by C14-26 glycerides.

References

Formulation of Solid Lipid Nanoparticles with "Glycerides, C14-26": Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formulation of solid lipid nanoparticles (SLNs) utilizing "Glycerides, C14-26" as the solid lipid matrix. Due to the limited availability of specific data for this particular glyceride mixture, the following protocols and expected values are based on established methodologies for similar long-chain glycerides used in SLN formulations.

Introduction to Solid Lipid Nanoparticles (SLNs)

Solid lipid nanoparticles are at the forefront of nanomedicine, serving as advanced drug delivery systems.[1] They are colloidal carriers typically ranging in size from 50 to 1000 nm.[2] The core of an SLN is composed of a solid lipid, such as "this compound," which is solid at both room and body temperature. This solid lipid matrix is stabilized by surfactants in an aqueous phase.[3]

Key Advantages of SLNs:

  • Enhanced Bioavailability: Improvement of the oral bioavailability of poorly water-soluble drugs.

  • Controlled and Sustained Release: The solid lipid matrix allows for the prolonged release of encapsulated drugs.[4]

  • Biocompatibility and Biodegradability: Often formulated with physiologically tolerable lipids.

  • Protection of Labile Drugs: The solid core can protect encapsulated drugs from chemical degradation.

  • Targeted Delivery: Surface modification of SLNs can enable targeted drug delivery to specific tissues or cells.

"this compound" are a mixture of mono-, di-, and triglycerides with fatty acid chain lengths ranging from 14 to 26 carbon atoms. Their solid nature at physiological temperatures and biodegradability make them a suitable candidate for SLN formulations.

Experimental Protocols

Materials and Equipment

Table 1: Materials for SLN Formulation

MaterialFunctionRecommended Examples
Solid Lipid Core MatrixThis compound
Surfactant(s) StabilizerPoloxamer 188, Tween® 80, Polysorbate 20, Soy Lecithin
Co-Surfactant (Optional) Co-stabilizerSpan® 80, Butanol, Sodium Taurodeoxycholate
Active Pharmaceutical Ingredient (API) Drug to be encapsulatedLipophilic drug of choice
Aqueous Phase Dispersion MediumDeionized or distilled water
Cryoprotectant (for lyophilization) Protectant during freezingTrehalose, Mannitol

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator or bath sonicator

  • High-pressure homogenizer (optional, for smaller particle sizes)

  • Magnetic stirrer with heating plate

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

  • Zeta potential analyzer

  • Differential Scanning Calorimeter (DSC)

  • Spectrophotometer (for encapsulation efficiency determination)

  • Lyophilizer (freeze-dryer)

Preparation of Solid Lipid Nanoparticles

A common and effective method for preparing SLNs is the hot homogenization followed by ultrasonication technique.

Protocol: Hot Homogenization and Ultrasonication

  • Preparation of Lipid Phase:

    • Weigh the required amount of "this compound" and the lipophilic drug (API).

    • Melt the lipid at a temperature 5-10°C above its melting point.

    • Dissolve the API in the molten lipid under continuous stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase:

    • Weigh the required amount of surfactant(s) and dissolve it in the aqueous phase.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., 8,000 - 10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water (o/w) pre-emulsion.

  • Nanosizing:

    • Immediately subject the hot pre-emulsion to probe sonication (e.g., 40-60% amplitude for 5-15 minutes) to reduce the particle size to the nanometer range. Maintain the temperature during this step.

    • Alternatively, for even smaller and more uniform particles, a high-pressure homogenizer can be used (e.g., 3-5 cycles at 500-1500 bar).

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.

    • For some formulations, rapid cooling in an ice bath may be beneficial to achieve smaller particle sizes and less ordered crystal structures, which can improve drug loading.

  • Optional Lyophilization for Long-Term Storage:

    • Add a cryoprotectant (e.g., 5-10% w/v trehalose) to the SLN dispersion.

    • Freeze the dispersion (e.g., at -80°C) and then lyophilize it to obtain a dry powder that can be easily redispersed.

Characterization of Solid Lipid Nanoparticles

Table 2: Key Characterization Parameters and Methods

ParameterMethodTypical Desired Range
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 400 nm; PDI < 0.3
Zeta Potential Laser Doppler Velocimetry± 30 mV (for electrostatic stabilization)
Entrapment Efficiency (EE%) & Drug Loading (DL%) Spectrophotometry or HPLCEE > 70%; DL dependent on drug and lipid
Crystallinity and Thermal Behavior Differential Scanning Calorimetry (DSC)Analysis of melting point depression and crystallinity index
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)Spherical shape, smooth surface

Protocol: Determination of Entrapment Efficiency (EE%)

  • Separate the unencapsulated drug from the SLN dispersion. This can be done by ultracentrifugation or by using centrifugal filter units.

  • Collect the supernatant containing the free drug.

  • Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the Entrapment Efficiency using the following formula:

    EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Quantitative Data and Expected Results

The following table summarizes the expected range of quantitative data for SLNs formulated with long-chain glycerides, which can be used as a benchmark for formulations with "this compound".

Table 3: Expected Formulation Parameters and SLN Characteristics

Formulation ParameterRangeSLN CharacteristicExpected Value
Lipid Concentration (% w/w)1 - 10%Particle Size (nm) 100 - 400
Surfactant Concentration (% w/w)0.5 - 5%Polydispersity Index (PDI) < 0.3
Drug Concentration (% w/w of lipid)1 - 10%Zeta Potential (mV) > |±20|
Entrapment Efficiency (%) 70 - 99%

Note: The optimal parameters will depend on the specific drug, the exact composition of the "this compound" mixture, and the chosen surfactant system. A systematic optimization study is recommended.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_form Formulation cluster_char Characterization Lipid_Phase Lipid Phase (this compound + API) Heating Heat both phases (> Lipid M.P.) Lipid_Phase->Heating Aqueous_Phase Aqueous Phase (Water + Surfactant) Aqueous_Phase->Heating Homogenization High-Shear Homogenization (Pre-emulsion) Heating->Homogenization Sonication Ultrasonication (Nanosizing) Homogenization->Sonication Cooling Cooling (SLN Formation) Sonication->Cooling DLS Particle Size & PDI Cooling->DLS ZP Zeta Potential Cooling->ZP EE Entrapment Efficiency Cooling->EE DSC Thermal Analysis Cooling->DSC TEM Morphology Cooling->TEM

Caption: Workflow for SLN formulation and characterization.

Relationship of Formulation Variables to SLN Properties

G cluster_vars Formulation Variables cluster_props SLN Properties Lipid_Conc Lipid Concentration Particle_Size Particle Size Lipid_Conc->Particle_Size Increases EE Entrapment Efficiency Lipid_Conc->EE Increases Surf_Conc Surfactant Concentration Surf_Conc->Particle_Size Decreases Stability Stability Surf_Conc->Stability Increases Hom_Energy Homogenization Energy Hom_Energy->Particle_Size Decreases PDI PDI Hom_Energy->PDI Decreases

References

Troubleshooting & Optimization

Technical Support Center: Formulation Strategies to Prevent Crystallization of C14-26 Glycerides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to addressing challenges related to the crystallization of C14-26 glycerides in cosmetic and pharmaceutical formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are C14-26 glycerides and why do they crystallize in my formulation?

A1: C14-26 glycerides are a blend of mono-, di-, and triglycerides with fatty acid chain lengths ranging from 14 to 26 carbons.[1] They are derived from natural sources like vegetable oils and animal fats and are valued for their emulsifying and thickening properties in various products.[1]

Crystallization, often observed as a grainy texture or "blooming," can occur due to several factors:

  • Temperature Fluctuations: Exposure to varying temperatures during shipping and storage can cause the glycerides to melt and then recrystallize into larger, more noticeable crystals.

  • Slow Cooling Rates: A slow cooling process during manufacturing allows for the formation of larger, more organized crystals.

  • Formulation Composition: The overall composition of your formulation, including the types and concentrations of other lipids and solvents, can influence the solubility of C14-26 glycerides.

Q2: What are the initial signs of crystallization in my product?

A2: Early indicators of crystallization can include:

  • A change in the visual appearance from a smooth, homogenous texture to one that is grainy or has visible particles.

  • An increase in the viscosity or a thickening of the formulation over time.

  • Phase separation or the formation of a sediment.

Q3: How can I confirm that the issue I'm seeing is indeed crystallization?

A3: Several analytical techniques can be employed to confirm and characterize the crystallization of C14-26 glycerides:

  • Polarized Light Microscopy (PLM): This is a direct visual method to observe the presence, morphology, and size of crystals.

  • Differential Scanning Calorimetry (DSC): DSC can detect the thermal events associated with the melting of crystals, confirming their presence and providing information about their polymorphic form.

  • X-Ray Diffraction (XRD): XRD provides detailed information about the specific crystalline structure of the glycerides.

Troubleshooting Guide: Preventing Crystallization of C14-26 Glycerides

This guide provides a systematic approach to troubleshooting and resolving crystallization issues in your formulations.

Step 1: Identify the Root Cause

The first step is to identify the likely cause of crystallization. Consider the following:

  • Storage and Handling: Has the product been subjected to significant temperature cycling?

  • Manufacturing Process: What was the cooling rate used during the production of the formulation?

  • Formulation Composition: Is the concentration of C14-26 glycerides high? Are there components in the formulation that could be promoting crystallization?

Step 2: Formulation Optimization

Adjusting the formulation is a key strategy to prevent crystallization.

Improving the solubility of C14-26 glycerides in the oil phase is a primary approach to prevent crystallization. This can be achieved by incorporating co-solvents or modifying the oil phase with esters that have good solvency for long-chain glycerides.

Table 1: Suggested Co-solvents and Oil Phase Modifiers

Component CategoryExampleTypical Use Level (%)Rationale
Co-solvents Propylene Glycol2 - 10Increases the polarity of the oil phase, improving the solubility of glycerides.
Solvent Esters Isopropyl Myristate10 - 30Acts as an excellent solvent for a wide range of cosmetic ingredients, including long-chain glycerides.
Caprylic/Capric Triglyceride10 - 40A medium-chain triglyceride that can improve the overall solvency of the oil phase and disrupt the ordered packing of long-chain glycerides.

Note: The effectiveness of these components will depend on the specific C14-26 glyceride blend and the overall formulation.

Crystallization inhibitors work by interfering with the nucleation and growth of crystals.

Table 2: Common Crystallization Inhibitors

Inhibitor TypeExampleTypical Use Level (%)Mechanism of Action
Surfactants Polysorbate 800.5 - 2.0Can interfere with crystal nucleation at the oil-water interface in emulsions.
Polymers Polyvinylpyrrolidone (PVP)1.0 - 5.0Can adsorb onto the surface of growing crystals, hindering further growth.
Partial Glycerides Glyceryl Oleate1.0 - 5.0Can disrupt the packing of triglycerides, making it more difficult for them to form an ordered crystalline lattice.[2]
Step 3: Process Optimization

Controlling the manufacturing process, particularly the cooling rate, can significantly impact crystallization.

  • Rapid Cooling (Quenching): A faster cooling rate promotes the formation of a larger number of smaller, less perceptible crystals. This can be achieved by using a cooling bath or a heat exchanger to rapidly lower the temperature of the formulation after the heating stage. Slower cooling rates tend to produce larger and more noticeable crystals.

Step 4: Experimental Verification

After implementing formulation or process changes, it is crucial to verify their effectiveness through stability testing and analytical characterization.

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the melting and crystallization behavior of C14-26 glycerides in a formulation.

Methodology:

  • Accurately weigh 5-10 mg of the formulation into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 0°C).

  • Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected melting point (e.g., 100°C).

  • Hold the sample at this temperature for a few minutes to erase any thermal history.

  • Cool the sample back to the starting temperature at a controlled rate (e.g., 5-10°C/min).

  • Perform a second heating scan at the same rate to observe any changes in the thermal behavior.

Data Analysis: The endothermic peaks in the heating scan correspond to the melting of crystalline components. The temperature at the peak maximum is the melting point. The area under the peak is proportional to the enthalpy of fusion, which can be used to estimate the degree of crystallinity. The exothermic peaks in the cooling scan represent crystallization events.

Protocol 2: Polarized Light Microscopy (PLM) for Crystal Visualization

Objective: To visually inspect the formulation for the presence of crystals and to characterize their morphology and size.

Methodology:

  • Place a small drop of the formulation onto a clean microscope slide.

  • Gently place a coverslip over the sample, avoiding the formation of air bubbles.

  • Place the slide on the stage of a polarized light microscope.

  • Cross the polarizer and analyzer filters to create a dark background.

  • Observe the sample under different magnifications. Crystalline structures will appear as bright objects against the dark background due to their birefringent nature.

  • Capture images for documentation and comparison.

Protocol 3: Accelerated Stability Testing for Crystallization Propensity

Objective: To assess the long-term physical stability of the formulation and its tendency to crystallize under stressed conditions.

Methodology:

  • Prepare multiple samples of the formulation in its final packaging.

  • Place the samples in stability chambers under various conditions. A common protocol involves:

    • Elevated Temperature: 40°C and 45°C to accelerate any potential changes.

    • Room Temperature: 25°C as a control.

    • Refrigerated: 4°C for comparison.

    • Freeze-Thaw Cycling: Alternate the samples between -10°C for 24 hours and 25°C for 24 hours for at least three cycles. This is a particularly stressful test for emulsions.[3]

  • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from each condition.

  • Visually inspect the samples for any signs of crystallization, such as graininess, separation, or changes in texture.

  • Perform analytical tests such as microscopy and viscosity measurements to quantify any changes.

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Implementation cluster_3 Verification start Crystallization Observed observe Visual Inspection (Graininess, Separation) start->observe analyze Analytical Confirmation (PLM, DSC) observe->analyze cause Identify Potential Causes analyze->cause formulation Formulation Composition cause->formulation process Manufacturing Process cause->process storage Storage Conditions cause->storage optimize_formulation Optimize Formulation formulation->optimize_formulation optimize_process Optimize Process process->optimize_process control_storage Control Storage storage->control_storage verify Verify Solution optimize_formulation->verify optimize_process->verify control_storage->verify stability_testing Accelerated Stability Testing verify->stability_testing final_analysis Final Analytical Characterization stability_testing->final_analysis end Crystallization Prevented final_analysis->end

Caption: Troubleshooting workflow for addressing C14-26 glyceride crystallization.

Logical_Relationships High_Conc High Glyceride Concentration Inhibitors Incorporate Inhibitors High_Conc->Inhibitors Temp_Fluctuation Temperature Fluctuations Rapid_Cooling Implement Rapid Cooling Temp_Fluctuation->Rapid_Cooling Slow_Cooling Slow Cooling Rate Slow_Cooling->Rapid_Cooling Poor_Solvency Poor Oil Phase Solvency Co_Solvents Add Co-solvents Poor_Solvency->Co_Solvents Solvent_Esters Use High-Solvency Esters Poor_Solvency->Solvent_Esters

Caption: Logical relationships between causes and prevention of glyceride crystallization.

References

Technical Support Center: Optimizing Long-Chain Glyceride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of long-chain glycerides.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing long-chain glycerides?

A1: The main methods for synthesizing long-chain glycerides are chemical esterification and enzymatic synthesis. Chemical methods often use acid catalysts at high temperatures but can lack regioselectivity.[1][2] Enzymatic synthesis, typically employing lipases, is preferred for its high selectivity under milder reaction conditions, which preserves the integrity of sensitive fatty acids.[] Chemoenzymatic strategies are also emerging, combining the speed of chemical reactions with the selectivity of enzymes.[4]

Q2: Which lipases are commonly used for glyceride synthesis?

A2: Several commercial lipases are effective for glyceride synthesis. Immobilized lipases like Novozym 435 (from Candida antarctica) and Lipozyme RM IM (from Rhizomucor miehei) are widely used due to their high activity, stability, and reusability.[5][6][7][8] These enzymes are often sn-1,3 specific, meaning they selectively catalyze esterification at the outer positions of the glycerol backbone, which is crucial for producing structured lipids like MLM (medium-long-medium) triglycerides.

Q3: What is a solvent-free synthesis system and what are its advantages?

A3: A solvent-free system is a reaction carried out without organic solvents, using the liquid substrates themselves as the reaction medium. This approach is considered green chemistry as it reduces solvent waste and associated environmental hazards. For glyceride synthesis, it simplifies downstream processing, reduces costs, and is often used in the production of food-grade and pharmaceutical products.[5][6][9]

Q4: How can byproducts like monoglycerides (MG) and diglycerides (DG) be minimized?

A4: Minimizing partial glycerides (MG and DG) is key to maximizing triglyceride (TG) yield. This can be achieved by optimizing the substrate molar ratio (fatty acids to glycerol), often using a slight excess of fatty acids.[5] Effective water removal during the reaction is also critical, as the accumulation of water, a byproduct of esterification, can shift the equilibrium back towards hydrolysis, favoring the formation of MGs and DGs.[9] Using a regioselective sn-1,3 lipase can also help drive the reaction towards the desired triglyceride structure.

Q5: What are the main challenges in purifying the final glyceride product?

A5: The primary challenges in purification include removing unreacted free fatty acids (FFAs), residual catalyst, and byproducts such as soaps and partial glycerides.[10] For crude glycerol feedstock, impurities like methanol, salts, and water must be removed.[11][12] Common purification techniques include vacuum distillation, neutralization, adsorption with activated carbon, and ion-exchange chromatography.[10][11] Each method has its own set of challenges, such as the high energy consumption of distillation or the potential for resin fouling in ion exchange.[12]

Troubleshooting Guide

Problem: Low Triglyceride (TG) Yield

Q: My triglyceride yield is significantly lower than expected. What are the possible causes and how can I fix it?

A: Low yield is a common issue that can stem from several factors related to reaction equilibrium, catalyst activity, or substrate quality. Follow this guide to diagnose and resolve the problem.

Potential Cause 1: Reaction Equilibrium Not Optimized

  • Solution: The esterification reaction is reversible. To drive it towards product formation, ensure the continuous removal of the water byproduct. This is often achieved by conducting the reaction under vacuum or by bubbling dry nitrogen gas through the mixture.[9] Also, verify the substrate molar ratio. A high molar ratio of fatty acids to glycerol can help accelerate the reaction rate and increase the final yield.[13]

Potential Cause 2: Inactive or Inhibited Enzyme

  • Solution: Immobilized lipases can lose activity over time or be inhibited by impurities.

    • Check Enzyme Activity: If you are reusing the enzyme, test its activity in a small-scale control reaction. Lipozyme RM IM has been shown to retain over 80% of its activity after 10 consecutive batches under optimal conditions.[6][8]

    • Substrate Purity: Ensure your glycerol and fatty acids are of high purity. Impurities can inhibit the enzyme.

    • Water Content: While water is a byproduct to be removed, a minimal amount of water is essential for lipase activity. Over-drying the enzyme or reactants can lead to low activity.

Potential Cause 3: Suboptimal Reaction Conditions

  • Solution: Temperature, reaction time, and mixing are critical parameters.

    • Temperature: Each enzyme has an optimal temperature range. For instance, optimal temperatures for Lipozyme RM IM are often cited between 50-70°C, while Novozym 435 can be effective at higher temperatures, up to 90°C.[5][14] Excessively high temperatures can denature the enzyme.

    • Reaction Time: The reaction may not have reached equilibrium. Time course studies are recommended to determine the optimal reaction duration. Syntheses can take anywhere from 3 to 24 hours to reach maximum yield.[5][6][14]

    • Mixing: In a solvent-free system, adequate mixing (e.g., 300 rpm) is crucial to ensure proper contact between the immobilized enzyme and the immiscible substrates (glycerol and fatty acids).[9]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from studies on enzymatic glyceride synthesis, highlighting the impact of various parameters on yield.

Table 1: Effect of Reaction Conditions on Medium- and Long-Chain Triglyceride (MLCT) Yield

ParameterRange StudiedOptimal ValueResulting TG Yield (%)Enzyme UsedReference
Temperature60 - 120 °C90 °C93.54Novozym 435[5]
TemperatureNot specified70 °C56.35Lipozyme RM IM[13][14]
Enzyme Load1 - 7 wt%4.80 wt%93.54Novozym 435[5]
Enzyme LoadNot specified10 wt%56.35Lipozyme RM IM[13][14]
Substrate Ratio (FA:Glycerol)2:1 - 4:13:193.54Novozym 435[5]
Substrate Ratio (FA:Glycerol)Not specified3.5:156.35Lipozyme RM IM[13][14]
Reaction Time6 - 18 h12.37 h93.54Novozym 435[5]
Reaction TimeNot specified14 h56.35Lipozyme RM IM[13][14]

Table 2: Synthesis of 1,3-Diacylglycerols (DAG) in a Solvent-Free System

Fatty AcidReaction Time (h)Lauric Acid Conversion (%)1,3-DAG Content (%)Enzyme UsedReference
Lauric Acid395.380.3Lipozyme RM IM[6][8]
Caprylic Acid3>95~85Lipozyme RM IM[9]
Capric Acid5>95~84Lipozyme RM IM[9]

Experimental Protocols

Protocol 1: Solvent-Free Enzymatic Synthesis of Long-Chain Triglycerides

This protocol is a generalized procedure based on common methodologies for synthesizing 1,3-diglycerides and triglycerides using an immobilized lipase.[6][7][8]

Materials:

  • Glycerol (high purity, >99%)

  • Long-chain fatty acid (e.g., Oleic Acid, Lauric Acid)

  • Immobilized Lipase (e.g., Lipozyme RM IM or Novozym 435)

  • Pear-shaped flask or jacketed glass reactor

  • Magnetic stirrer with heating mantle

  • Vacuum pump and gauge

Procedure:

  • Reactant Preparation: Add glycerol and the long-chain fatty acid to the reaction vessel. A typical molar ratio is 1:2 or 1:3 (glycerol:fatty acid).[5][7]

  • Enzyme Addition: Add the immobilized lipase. The enzyme load is typically between 4-10% of the total substrate weight.[5][14]

  • Reaction Setup: Place the vessel on the heating mantle with magnetic stirring (e.g., 300 rpm). Connect the vessel to a vacuum system.

  • Reaction Conditions:

    • Heat the mixture to the optimal temperature for the chosen enzyme (e.g., 50-70°C for Lipozyme RM IM).[6][14]

    • Once the temperature is stable, gradually apply vacuum (e.g., 4 mm Hg) to facilitate the removal of water produced during the esterification.[8]

  • Monitoring the Reaction: Take small aliquots of the reaction mixture at regular intervals (e.g., every 1-2 hours) to monitor the conversion of free fatty acids and the formation of glycerides. This can be done via titration to determine FFA content or by chromatographic methods (TLC, HPLC, GC).[7]

  • Reaction Completion & Enzyme Recovery: Continue the reaction for the predetermined optimal time (e.g., 3-14 hours) until the FFA conversion plateaus.[6][14] Stop the reaction by cooling the mixture and turning off the vacuum. Recover the immobilized enzyme by filtration for potential reuse.

  • Product Purification: The crude product can be purified to remove residual FFAs. A common method is to use short-path distillation under high vacuum or by dissolving the mixture in a nonpolar solvent and washing with a weak alkaline solution (e.g., sodium bicarbonate) to remove FFAs.

Visual Guides

Troubleshooting_Workflow start Low Triglyceride Yield check_equilibrium Check Reaction Equilibrium start->check_equilibrium check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions water_removal Is water removal efficient? (e.g., adequate vacuum) check_equilibrium->water_removal enzyme_reused Is enzyme being reused? check_catalyst->enzyme_reused temp_optimal Is temperature optimal for the enzyme? check_conditions->temp_optimal molar_ratio Is substrate molar ratio optimal? (e.g., excess fatty acid) water_removal->molar_ratio Yes improve_vacuum Improve vacuum or N2 sparging water_removal->improve_vacuum No adjust_ratio Adjust fatty acid:glycerol ratio molar_ratio->adjust_ratio No test_activity Test activity of a fresh vs. used enzyme batch enzyme_reused->test_activity Yes replace_enzyme Replace or regenerate enzyme enzyme_reused->replace_enzyme No, using fresh test_activity->replace_enzyme Activity Low time_sufficient Is reaction time sufficient? temp_optimal->time_sufficient Yes adjust_temp Adjust temperature temp_optimal->adjust_temp No mixing_adequate Is mixing adequate? time_sufficient->mixing_adequate Yes increase_time Increase reaction time time_sufficient->increase_time No increase_rpm Increase stirring speed (RPM) mixing_adequate->increase_rpm No

Caption: Troubleshooting flowchart for diagnosing low triglyceride yield.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_downstream 3. Downstream Processing Reactants Substrates: Glycerol & Fatty Acids Mix Combine & Mix in Reactor Reactants->Mix Enzyme Immobilized Lipase Enzyme->Mix Heat Heat to Optimal Temp (e.g., 50-90°C) Mix->Heat Vacuum Apply Vacuum (Remove H2O) Heat->Vacuum React Esterification (3-24h) Vacuum->React Filter Filter to Recover Enzyme React->Filter Purify Purify Crude Product (e.g., Distillation) Filter->Purify Final Pure Long-Chain Glyceride Purify->Final

Caption: General experimental workflow for enzymatic glyceride synthesis.

References

Technical Support Center: Enhancing Drug Solubility in C14-26 Glycerides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for improving the solubility of drugs in C14-26 glycerides. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your formulation development.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of drugs in C14-26 glycerides.

Issue Potential Causes Recommended Solutions
Low Drug Solubility / Inadequate Drug Loading - Poor intrinsic solubility of the drug in the glyceride matrix.- High melting point of the drug, indicating strong crystal lattice energy.- Screen a wider range of C14-26 glycerides: Different glycerides (e.g., glyceryl behenate, glyceryl stearate) have varying solvent capacities.[1][2]- Incorporate co-solvents: Solvents like propylene glycol or polyethylene glycol (PEG) can enhance drug solubility within the lipid matrix.[3]- Add surfactants: Non-ionic surfactants with appropriate Hydrophilic-Lipophilic Balance (HLB) values can improve drug solubilization.[4][5]- Consider the use of fatty acids: The addition of fatty acids, such as oleic acid, can significantly increase the solubility of certain drugs, particularly weak bases.[6][7][8][9]
Drug Precipitation Upon Formulation or During Storage - Supersaturation of the drug in the glyceride.- Temperature fluctuations leading to changes in solubility.- Presence of nucleation sites.[10]- Drug polymorphism.- Maintain drug concentration below 80% of saturation solubility: This reduces the risk of precipitation.[4]- Incorporate precipitation inhibitors: Polymers like HPMC or PVP can help maintain a supersaturated state and prevent drug crystallization.[10][11]- Control cooling rate during preparation: The rate of cooling can influence the physical state of the drug within the lipid matrix.[10]- Characterize the solid-state of the drug: Use techniques like DSC and XRD to understand the crystalline or amorphous nature of the drug in the formulation.[12]
Formulation Instability (e.g., Phase Separation, Creaming) - Immiscibility of formulation components.- Inappropriate surfactant/co-surfactant ratio.- Oxidation or hydrolysis of glycerides.[13]- Interaction with the storage container.- Conduct miscibility studies: Ensure all excipients are compatible and form a homogenous system.- Optimize the surfactant and co-surfactant concentrations: Construct pseudo-ternary phase diagrams to identify stable formulation regions.[14][15]- Add antioxidants: To prevent lipid peroxidation, consider adding antioxidants like vitamin E (α-tocopherol), BHA, or BHT.[13]- Perform stability testing under accelerated conditions: (e.g., 40°C/75% RH) to predict long-term stability.[12]
Poor Emulsification of Self-Emulsifying Drug Delivery Systems (SEDDS) - Incorrect HLB of the surfactant system.- Insufficient surfactant/co-surfactant concentration.- High viscosity of the formulation.- Select surfactants with appropriate HLB values: The required HLB for long-chain triglycerides is typically around 6.[16]- Optimize the oil-to-surfactant ratio: This is critical for achieving spontaneous emulsification and small droplet size.[17]- Incorporate co-surfactants: These can reduce interfacial tension and improve the flexibility of the surfactant film.

Frequently Asked Questions (FAQs)

Q1: What are C14-26 glycerides and why are they used in drug formulations?

A1: C14-26 glycerides are esters of glycerol with fatty acids having carbon chain lengths from 14 to 26. They are long-chain glycerides used in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[16] Their lipophilic nature allows them to act as a vehicle for these drugs, presenting them in a solubilized form for absorption in the gastrointestinal tract.

Q2: How do I select the best C14-26 glyceride for my drug?

A2: The selection process should begin with a solubility screening study to determine the saturation solubility of your drug in a variety of C14-26 glycerides and other lipid excipients.[3][18] Factors to consider include the drug's physicochemical properties (e.g., logP, melting point) and the desired dosage form.

Q3: What is the difference between medium-chain and long-chain glycerides in drug delivery?

A3: Medium-chain triglycerides (MCTs, C6-C12) may offer higher initial drug solubility and stability. In contrast, long-chain triglycerides (LCTs, >C12), such as C14-26 glycerides, can more efficiently form colloidal species with bile salts in the intestine, which may lead to higher bioavailability.[16] Some studies suggest that a hybrid of MCT and LCT can lead to a reduction in emulsion droplet size in SEDDS.[14]

Q4: My drug is a weak base. Are there special considerations when using C14-26 glycerides?

A4: Yes. The digestion of glycerides in the gastrointestinal tract releases fatty acids. For weak bases, the presence of these fatty acids can significantly increase their solubility in the aqueous phase of the intestine, which can be beneficial for absorption.[19] Formulations containing long-chain digestible components have been shown to increase the solubility of weak bases by 2- to 11-fold.[19]

Q5: How can I prevent my drug from precipitating out of the glyceride formulation upon dilution in the gut?

A5: Drug precipitation upon dilution is a common challenge. Strategies to mitigate this include:

  • Formulating with a drug concentration below its saturation solubility in the lipid vehicle.

  • Including polymeric precipitation inhibitors (e.g., HPMC, PVP) in the formulation to maintain supersaturation.[11]

  • Optimizing the formulation to form stable, small emulsion droplets upon dispersion, which can help keep the drug in a solubilized state.

Quantitative Data on Drug Solubility

Drug Lipid Excipient/System Solubility (mg/g) Reference
CinnarizineOleic Acid536[7][8]
RitonavirOleic Acid72[7][8]
CinnarizineGlyceryl Monooleate<10[7][8]
RitonavirGlyceryl Monooleate<10[7][8]
PiroxicamGelucire® 48/16~50[4]
CurcuminGelucire® 48/16~30[4]

Note: The solubility of a drug in a formulation can be significantly influenced by the presence of other excipients like surfactants and co-solvents.

Experimental Protocols

Protocol 1: Equilibrium Solubility Screening in C14-26 Glycerides

Objective: To determine the saturation solubility of a drug in various solid or semi-solid C14-26 glycerides.

Methodology:

  • Preparation of Drug-Glyceride Mixtures:

    • Accurately weigh an excess amount of the drug into a series of glass vials.

    • Add a known weight of the melted C14-26 glyceride to each vial.

    • Seal the vials and place them in a temperature-controlled shaker or incubator set at a temperature above the melting point of the glyceride (e.g., 60-70°C).

    • Agitate the mixtures for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After the incubation period, visually inspect the vials for the presence of undissolved drug.

    • Centrifuge the vials at the same elevated temperature to separate the undissolved drug.

    • Carefully withdraw a known amount of the supernatant (the drug-saturated glyceride).

    • Dissolve the aliquot in a suitable organic solvent.

    • Quantify the drug concentration using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Alternative Methods for Solid/Semi-Solid Glycerides:

    • Differential Scanning Calorimetry (DSC): This method relies on the principle that the melting enthalpy of the glyceride decreases as the drug dissolves in it. A plot of melting enthalpy versus drug concentration can be used to determine the saturation solubility.[20][21]

    • Hot Stage Microscopy (HSM): This technique involves observing the disappearance of drug crystals in the molten glyceride as the temperature is increased. The temperature at which the last crystal dissolves corresponds to the saturation solubility at that temperature.[20][21]

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) with C14-26 Glycerides

Objective: To formulate a SEDDS containing a poorly soluble drug, a C14-26 glyceride, a surfactant, and a co-surfactant.

Methodology:

  • Excipient Screening:

    • Determine the solubility of the drug in various oils (including C14-26 glycerides), surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagrams:

    • Select the most promising oil, surfactant, and co-surfactant.

    • Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, prepare a series of formulations by varying the ratio of the oil to the Smix (e.g., 9:1, 8:2, ... 1:9).

    • Titrate each formulation with water and observe the formation of an emulsion. The region where a clear or slightly bluish, stable nanoemulsion forms is the self-emulsifying region.[14][15]

  • Preparation of the Drug-Loaded SEDDS:

    • Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant.

    • Accurately weigh the selected components into a glass vial.

    • Heat the mixture to a slightly elevated temperature (e.g., 40°C) and stir until a homogenous solution is formed.

    • Add the pre-weighed drug to the mixture and continue stirring until it is completely dissolved.

    • Allow the formulation to cool to room temperature.

  • Characterization of the SEDDS:

    • Droplet Size and Zeta Potential: Dilute the SEDDS formulation in a suitable aqueous medium and measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

    • In Vitro Drug Release: Perform dissolution studies using a standard dissolution apparatus to evaluate the rate and extent of drug release from the SEDDS formulation.

Visualizations

Troubleshooting_Workflow Start Start: Low Drug Solubility in C14-26 Glyceride Screen_Glycerides Screen a Wider Range of C14-26 Glycerides Start->Screen_Glycerides Add_Cosolvent Incorporate Co-solvents (e.g., PG, PEG) Start->Add_Cosolvent Add_Surfactant Add Surfactants (Optimize HLB) Start->Add_Surfactant Add_Fatty_Acid Consider Fatty Acid Addition (for weak bases) Start->Add_Fatty_Acid Evaluate_Solubility Evaluate Solubility Screen_Glycerides->Evaluate_Solubility Add_Cosolvent->Evaluate_Solubility Add_Surfactant->Evaluate_Solubility Add_Fatty_Acid->Evaluate_Solubility Evaluate_Solubility->Start Solubility Still Low Precipitation_Issue Issue: Drug Precipitation Evaluate_Solubility->Precipitation_Issue Solubility Improved Reduce_Concentration Reduce Drug Concentration (<80% Saturation) Precipitation_Issue->Reduce_Concentration Precipitation Occurs Add_Inhibitor Add Precipitation Inhibitor (e.g., HPMC, PVP) Precipitation_Issue->Add_Inhibitor Control_Cooling Control Cooling Rate Precipitation_Issue->Control_Cooling Characterize_Solid_State Characterize Solid-State (DSC, XRD) Precipitation_Issue->Characterize_Solid_State Evaluate_Stability Evaluate Physical Stability Precipitation_Issue->Evaluate_Stability No Precipitation Reduce_Concentration->Evaluate_Stability Add_Inhibitor->Evaluate_Stability Control_Cooling->Evaluate_Stability Characterize_Solid_State->Evaluate_Stability Evaluate_Stability->Precipitation_Issue Unstable End End: Optimized Formulation Evaluate_Stability->End Stable

Caption: Troubleshooting workflow for low drug solubility and precipitation.

Solubility_Screening_Workflow Start Start: Select Drug and C14-26 Glycerides Prepare_Mixtures Prepare Drug-Glyceride Mixtures (Excess Drug) Start->Prepare_Mixtures Equilibrate Equilibrate at Elevated Temperature (e.g., 24-72h) Prepare_Mixtures->Equilibrate Separate_Solid Separate Undissolved Drug (Centrifugation) Equilibrate->Separate_Solid Analyze_Supernatant Analyze Supernatant for Drug Concentration (HPLC/UV-Vis) Separate_Solid->Analyze_Supernatant Data_Analysis Determine Saturation Solubility Analyze_Supernatant->Data_Analysis Alternative_Methods Alternative Methods for Solids (DSC/HSM) Data_Analysis->Alternative_Methods Confirmation Needed Select_Excipient Select Optimal Glyceride for Formulation Data_Analysis->Select_Excipient Data Sufficient Alternative_Methods->Data_Analysis

Caption: Experimental workflow for solubility screening.

Formulation_Instability_Logic Instability Formulation Instability Phase_Separation Phase Separation Instability->Phase_Separation Oxidation Oxidation/Hydrolysis Instability->Oxidation Poor_Emulsification Poor Emulsification Instability->Poor_Emulsification Miscibility Solution: Conduct Miscibility Studies Phase_Separation->Miscibility Optimize_Surfactant Solution: Optimize Surfactant/Co-surfactant Ratio Phase_Separation->Optimize_Surfactant Add_Antioxidant Solution: Add Antioxidants Oxidation->Add_Antioxidant Poor_Emulsification->Optimize_Surfactant Optimize_HLB Solution: Optimize Surfactant HLB Poor_Emulsification->Optimize_HLB

References

Technical Support Center: Characterization of Complex Glyceride Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of complex glyceride mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in characterizing complex glyceride mixtures?

A1: The characterization of complex glyceride mixtures presents several analytical hurdles. Due to the vast diversity of lipid species, which often have similar structures, their identification can be challenging.[1] Key difficulties include:

  • Isomeric Complexity: Glycerides can exist as numerous isomers (regioisomers and stereoisomers) with identical mass and similar physicochemical properties, making them difficult to separate and distinguish.[2][3] For instance, triacylglycerols (TAGs) can have different fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone, leading to a large number of potential molecular species.[4]

  • Co-elution in Chromatography: The similarity in properties often leads to overlapping peaks (co-elution) in chromatographic techniques like HPLC and GC, complicating accurate quantification.[5][6][7]

  • Ion Suppression/Enhancement in Mass Spectrometry: The presence of multiple components in a mixture can lead to matrix effects in mass spectrometry, where the ionization of a target analyte is suppressed or enhanced by other co-eluting compounds, affecting quantification.[8][9][10]

  • Dynamic Range and Sensitivity: The wide range of concentrations of different glyceride species in a sample can make it difficult to detect and quantify low-abundance lipids in the presence of highly abundant ones.[2]

  • Lack of Commercial Standards: The limited availability of a wide range of pure glyceride standards hinders accurate identification and quantification.[11][12]

Q2: How can I improve the separation of isomeric glycerides?

A2: Improving the separation of isomeric glycerides requires optimizing your chromatographic method. Consider the following strategies:

  • Column Selection: For High-Performance Liquid Chromatography (HPLC), reversed-phase columns with C18 or C30 stationary phases are commonly used.[13][14] Silver-ion HPLC (Ag-HPLC) is a powerful technique for separating isomers based on the degree of unsaturation.[15]

  • Mobile Phase Optimization: Carefully adjusting the solvent composition, gradient, and additives in the mobile phase can significantly impact selectivity.[13][16] For reversed-phase HPLC, acetonitrile-based mobile phases are common, often with modifiers like acetone to improve solubility and separation.[13]

  • Temperature Control: Column temperature can affect the retention times and selectivity of glyceride isomers.[15]

  • Two-Dimensional Liquid Chromatography (2D-LC): For highly complex mixtures, coupling two different chromatographic separation mechanisms (e.g., normal-phase and reversed-phase) can provide enhanced resolution.

Q3: My mass spectrometry data shows poor reproducibility. What could be the cause?

A3: Poor reproducibility in mass spectrometry-based lipid analysis can stem from several factors throughout the experimental workflow:

  • Sample Preparation: Inconsistent sample extraction and handling can introduce significant variability.[17][18] Ensure your protocol for lipid extraction is robust and consistently applied.[19][20] Tissues should ideally be extracted immediately after collection to prevent degradation.[18]

  • Matrix Effects: As mentioned in Q1, matrix effects can cause ion suppression or enhancement, leading to inconsistent quantification.[9] The use of internal standards, particularly stable isotope-labeled ones, is crucial to correct for these effects.[9]

  • Instrumental Variability: Fluctuations in instrument performance (e.g., ion source cleanliness, detector sensitivity) can contribute to poor reproducibility. Regular calibration and maintenance are essential.

  • Data Processing: Inconsistent data processing parameters, such as peak picking and integration, can introduce variability.[1] Utilizing standardized data analysis workflows is recommended.

Troubleshooting Guides

Problem 1: Co-elution of Glyceride Peaks in HPLC

Symptoms:

  • Broad or shouldered peaks in the chromatogram.[21]

  • Inconsistent peak integration and quantification.

  • Mass spectrometry data indicating the presence of multiple components within a single chromatographic peak.[21]

Troubleshooting Workflow:

Matrix_Effects_Troubleshooting Start Inaccurate Quantification (Suspected Matrix Effects) UseIS Incorporate Stable Isotope-Labeled Internal Standards (SIL-IS) Start->UseIS OptimizeCleanup Optimize Sample Cleanup (e.g., SPE, LLE) Start->OptimizeCleanup DiluteSample Dilute Sample Extract Start->DiluteSample CheckAgain Re-evaluate Quantification UseIS->CheckAgain OptimizeCleanup->CheckAgain DiluteSample->CheckAgain ModifyChroma Modify Chromatographic Method to Separate from Interferences AccurateQuant Accurate Quantification Achieved ModifyChroma->AccurateQuant CheckAgain->ModifyChroma Still Inaccurate CheckAgain->AccurateQuant Successful

References

"Glycerides, C14-26" degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycerides, C14-26.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in pharmaceutical formulations?

A1: The two primary degradation pathways for this compound are:

  • Oxidative Degradation (Autoxidation): This is a free-radical chain reaction involving the unsaturated fatty acid chains (if any) within the glyceride molecules. It is initiated by factors like heat, light, and the presence of metal ions. The process leads to the formation of hydroperoxides, which can further break down into volatile and non-volatile secondary oxidation products like aldehydes, ketones, and shorter-chain fatty acids. These byproducts can impact the safety, efficacy, and sensory properties (e.g., odor, taste) of the final product.[1][2][3][4][5]

  • Hydrolytic Degradation: This involves the cleavage of the ester bonds in the glyceride molecules, resulting in the formation of free fatty acids, monoglycerides, and diglycerides.[6] This reaction is often catalyzed by acids or bases and is accelerated by increased temperature and moisture content. The increase in free fatty acids can lead to a decrease in pH, which may affect the stability of the active pharmaceutical ingredient (API).

Q2: How can I prevent the degradation of this compound during storage and in my formulation?

A2: Preventing degradation involves a multi-faceted approach:

  • Control of Storage Conditions: Store this compound in well-closed containers, protected from light and heat, to minimize exposure to initiators of oxidation.[1] An inert atmosphere (e.g., nitrogen blanketing) can also be effective.

  • Use of Antioxidants: Incorporating antioxidants is a common and effective strategy to inhibit oxidation.[1][2] Antioxidants can be categorized as:

    • Chain-breaking antioxidants: These donate a hydrogen atom to radical species, thus terminating the free-radical chain reaction. Examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).[1]

    • Chelating agents: These inactivate metal ions (e.g., iron, copper) that can catalyze the initiation of oxidation. Citric acid is a common example.[1]

  • Formulation Design: The choice of other excipients in the formulation can influence the stability of the glycerides. It is crucial to assess the compatibility of all components. For emulsion-based systems, controlling the droplet size and interfacial properties can also play a role in stability.[3][4]

  • pH Control: For formulations where hydrolytic degradation is a concern, maintaining an optimal pH through the use of buffering agents can slow down the hydrolysis of ester bonds.

Q3: What are the signs of degradation in a formulation containing this compound?

A3: Signs of degradation can be both physical and chemical:

  • Physical Changes: Changes in color, odor (rancidity), and viscosity. In emulsions, you might observe phase separation or changes in droplet size.

  • Chemical Changes: An increase in the peroxide value (an indicator of primary oxidation), an increase in the acid value (indicating hydrolysis and formation of free fatty acids), and the appearance of degradation products detectable by analytical techniques such as chromatography.

Troubleshooting Guides

Issue 1: My formulation containing this compound is showing an "off" odor and color change over time.

Possible Cause Troubleshooting Steps
Oxidative Degradation (Rancidity) 1. Review Storage Conditions: Ensure the product is stored away from light and heat in a tightly sealed container. Consider inert gas blanketing for bulk storage.[1]2. Incorporate Antioxidants: If not already present, consider adding an appropriate antioxidant. If an antioxidant is already in use, its concentration or type may need to be optimized. A combination of antioxidants (e.g., a chain-breaker and a chelating agent) can be more effective.[1]3. Source High-Quality Raw Materials: Use glycerides with low initial peroxide and acid values from a reputable supplier.[1]
Interaction with Other Excipients 1. Conduct Compatibility Studies: Perform forced degradation studies with individual excipients and the glycerides to identify any incompatibilities.

Issue 2: The pH of my aqueous formulation with this compound is decreasing on storage, and I am observing API degradation.

Possible Cause Troubleshooting Steps
Hydrolytic Degradation 1. Control Moisture Content: Minimize the amount of water in the formulation if possible, or protect the formulation from atmospheric moisture.2. Optimize pH: Incorporate a suitable buffering system to maintain the pH in a range where both the glycerides and the API are most stable.3. Reduce Storage Temperature: Lowering the storage temperature can significantly slow down the rate of hydrolysis.

Experimental Protocols

Protocol 1: Determination of Peroxide Value (PV)

This method is used to quantify the concentration of hydroperoxides, the primary products of lipid oxidation.

  • Sample Preparation: Accurately weigh a specific amount of the glyceride-containing sample into a flask.

  • Dissolution: Dissolve the sample in a mixture of acetic acid and a suitable organic solvent (e.g., chloroform or isooctane).

  • Reagent Addition: Add a saturated solution of potassium iodide (KI). The hydroperoxides will oxidize the iodide ions (I⁻) to iodine (I₂).

  • Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator. The endpoint is the disappearance of the blue color.

  • Calculation: The peroxide value is calculated in milliequivalents of active oxygen per kilogram of sample (meq O₂/kg).

Protocol 2: Forced Degradation Study (Stress Testing)

Forced degradation studies are essential for identifying potential degradation pathways and validating the stability-indicating nature of analytical methods.[7][8]

Stress Condition Typical Experimental Setup
Acid/Base Hydrolysis Incubate the sample in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.
Oxidation Expose the sample to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.
Thermal Degradation Store the sample at elevated temperatures (e.g., 60-80 °C) and controlled humidity.
Photostability Expose the sample to a controlled source of UV and visible light, as per ICH Q1B guidelines.

Analytical Method for Degradation Products:

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is often suitable for separating and quantifying the parent glycerides and their degradation products (e.g., free fatty acids, monoglycerides, diglycerides, and oxidized species).

Visualizing Degradation Pathways and Workflows

Glyceride This compound (Triglyceride) Initiation Initiation (Heat, Light, Metal Ions) LipidRadical Lipid Radical (L.) Initiation->LipidRadical H abstraction Oxygen Oxygen (O2) PeroxyRadical Peroxy Radical (LOO.) LipidRadical->PeroxyRadical + O2 LipidHydroperoxide Lipid Hydroperoxide (LOOH) PeroxyRadical->LipidHydroperoxide + LH Antioxidant Antioxidant (AH) StableRadical Stable Antioxidant Radical (A.) PeroxyRadical->StableRadical + AH SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones, etc.) LipidHydroperoxide->SecondaryProducts Decomposition

Caption: Oxidative degradation pathway of glycerides.

Triglyceride Triglyceride Water Water (H2O) Diglyceride Diglyceride + Free Fatty Acid Triglyceride->Diglyceride Hydrolysis of ester bond Catalyst Acid/Base Catalyst Monoglyceride Monoglyceride + Free Fatty Acid Diglyceride->Monoglyceride Hydrolysis of ester bond Glycerol Glycerol + Free Fatty Acid Monoglyceride->Glycerol Hydrolysis of ester bond

Caption: Hydrolytic degradation pathway of glycerides.

Caption: Troubleshooting workflow for glyceride degradation.

References

Validation & Comparative

A Comparative Guide to Glycerides in Drug Delivery: C14-26 vs. Medium-Chain Triglycerides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of lipid excipients is a critical determinant in the successful formulation of poorly water-soluble drugs. Among the diverse array of available lipids, glycerides are paramount for their ability to enhance solubility, improve bioavailability, and modify drug release profiles. This guide provides an objective, data-driven comparison between long-chain glycerides, specifically "Glycerides, C14-26," and medium-chain triglycerides (MCTs), to aid in the rational design of lipid-based drug delivery systems.

Executive Summary

Glycerides are esters of glycerol and fatty acids, and their properties as pharmaceutical excipients are largely dictated by the chain length of their constituent fatty acids. Medium-chain triglycerides (MCTs), typically composed of fatty acids with 6 to 12 carbon atoms (C6-C12), are widely utilized for their excellent solvent capacity and ability to promote rapid absorption. In contrast, "this compound" represent a class of long-chain glycerides that offer distinct advantages, including the potential for lymphatic drug transport and sustained-release formulations.

The fundamental difference in their physiological processing is a key differentiator. MCTs are more rapidly hydrolyzed and the resulting medium-chain fatty acids are primarily absorbed via the portal vein, leading to direct hepatic exposure.[1] Conversely, long-chain glycerides are processed more slowly, and the resulting long-chain fatty acids are re-esterified into triglycerides within the enterocytes and subsequently transported through the intestinal lymphatic system.[1] This lymphatic transport mechanism can be particularly advantageous for drugs susceptible to first-pass metabolism, as it allows for direct entry into the systemic circulation, bypassing the liver.[1]

Physicochemical Properties

The physicochemical characteristics of these two classes of glycerides directly influence their application in drug delivery. MCTs are typically oils at room temperature, valued for their fluidity and self-emulsification properties.[2] "this compound," on the other hand, encompass a range of materials from semi-solids to solids with higher melting points, making them suitable for solid dosage forms and sustained-release matrices.[3][4]

PropertyMedium-Chain Triglycerides (MCTs)This compound (Long-Chain)
Fatty Acid Chain Length C6 - C12C14 - C26
Appearance at Room Temp. Colorless to slightly yellowish oily liquid[2]Waxy solids or semi-solids
Melting Point LowHigh (e.g., Compritol® 888 ATO: ~69-74°C)
Common Examples Caprylic/Capric Triglycerides (e.g., Miglyol® 812)Glyceryl behenate (e.g., Compritol® 888 ATO), Glyceryl palmitostearate (e.g., Precirol® ATO 5)
Key Functional Roles Solubilizer, absorption enhancer, vehicle for SEDDS/SMEDDS[2]Sustained-release matrix former, lubricant, coating agent, solid lipid nanoparticle (SLN) component[3][4]

Performance in Drug Delivery

The choice between MCTs and C14-26 glycerides is highly dependent on the physicochemical properties of the active pharmaceutical ingredient (API) and the desired pharmacokinetic profile.

Solubility Enhancement

While MCTs are often lauded for their superior solvent capacity for many lipophilic drugs, the solubility of an API in a given lipid must be determined empirically.[2] The higher concentration of ester groups in MCTs on a weight basis can contribute to their effectiveness as solvents.[1] However, for highly lipophilic drugs, long-chain glycerides can also provide excellent solubilization.

Formulation and In Vitro Performance

MCTs are a cornerstone of self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) due to their high fluidity and ease of emulsification.[2] These properties lead to the formation of fine oil-in-water emulsions in the gastrointestinal tract, which present a large surface area for drug absorption.

In contrast, the solid nature of many C14-26 glycerides makes them ideal for formulating solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), as well as for creating sustained-release tablet matrices.[3][4] For instance, Compritol® 888 ATO, a glyceryl behenate, is used to form a hydrophobic matrix that controls drug release through diffusion and/or erosion.[5]

A study comparing SEDDS formulations with varying MCT and long-chain triglyceride (LCT) content demonstrated that a hybrid approach could significantly reduce emulsion droplet size, a critical parameter for stability and absorption. The particle size was reduced from 113.50 nm (MCT SEDDS) and 371.60 nm (LCT SEDDS) to 21.23 nm in a hybrid formulation.[6]

In Vivo Performance and Bioavailability

The distinct absorption pathways of medium-chain and long-chain fatty acids have profound implications for drug bioavailability.

DrugFormulationKey FindingReference
ProgesteroneHybrid MCT & LCT SEDDS3.82-fold higher bioavailability than a commercial oral product.[6]
NevirapineMCT-based SEDDS2.69 times higher bioavailability than the marketed suspension.[2]
Cannabidiol (CBD)LCT-based SNEDDSEnhanced bioavailability compared to MCT oil, suggesting lymphatic transport is beneficial.[1]
Celecoxib & CinnarizineSingle component long-chain lipid systemsMore beneficial for the absorption of these weak acid and weak base drugs compared to equivalent medium-chain systems.[7]

These findings underscore that while MCTs can significantly enhance absorption through improved solubilization and dispersion, the lymphatic transport facilitated by C14-26 and other long-chain glycerides can be crucial for drugs with extensive first-pass metabolism.[1]

Experimental Protocols

Solubility Study

Objective: To determine the equilibrium solubility of an API in various glycerides.

Methodology:

  • Add an excess amount of the API to a known volume or weight of the selected glyceride (e.g., MCT oil, molten Compritol® 888 ATO) in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C for liquids, or above the melting point for solids) for a specified period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved API.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the API in the supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC).

In Vitro Lipolysis Testing

Objective: To simulate the digestion of the lipid formulation in the gastrointestinal tract and assess its effect on drug solubilization and potential for precipitation.

Methodology:

  • Prepare a digestion buffer containing bile salts (e.g., sodium taurodeoxycholate) and phospholipids (e.g., lecithin) to simulate intestinal fluid.

  • Introduce the lipid formulation containing the API into the digestion buffer maintained at 37°C.

  • Initiate the digestion by adding a lipase solution (e.g., pancreatic lipase).

  • Maintain a constant pH (e.g., 6.5) throughout the experiment using a pH-stat by titrating with a sodium hydroxide solution. The rate of NaOH addition is indicative of the rate of lipolysis.

  • At predetermined time points, collect samples and halt the enzymatic reaction.

  • Separate the different phases (aqueous, lipid, and precipitated drug) by ultracentrifugation.

  • Quantify the drug concentration in each phase to determine the extent of drug solubilization in the aqueous phase and the amount of precipitated drug.[8]

In Vivo Bioavailability Study

Objective: To determine the pharmacokinetic profile and oral bioavailability of an API formulated with different glycerides in an animal model.

Methodology:

  • Administer the test formulations (e.g., API in MCT-based SEDDS vs. API in a C14-26 glyceride-based formulation) and a control (e.g., API suspension) orally to fasted animals (e.g., rats or dogs).[7]

  • Collect blood samples at predetermined time intervals post-dosing.

  • Process the blood samples to obtain plasma.

  • Extract the API from the plasma samples and quantify its concentration using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to assess the rate and extent of drug absorption.

Visualizing Key Concepts

G Differential Absorption Pathways of Glycerides cluster_0 Gastrointestinal Lumen cluster_1 Enterocyte cluster_2 Systemic Circulation MCT Medium-Chain Triglycerides (MCTs) Lipase Pancreatic Lipase MCT->Lipase Hydrolysis LCG This compound (Long-Chain) LCG->Lipase Hydrolysis MCFA Medium-Chain Fatty Acids Lipase->MCFA LCFA Long-Chain Fatty Acids Lipase->LCFA PortalVein Portal Vein to Liver MCFA->PortalVein Direct Absorption Reesterification Re-esterification to Triglycerides LCFA->Reesterification Chylomicrons Chylomicron Formation Reesterification->Chylomicrons Lymphatics Lymphatic System Chylomicrons->Lymphatics Secretion Systemic Systemic Circulation PortalVein->Systemic First-Pass Metabolism Lymphatics->Systemic Bypasses First-Pass Metabolism

Caption: Differential absorption pathways of medium-chain vs. long-chain glycerides.

G Experimental Workflow for Lipid Formulation Evaluation API_Props API Physicochemical Characterization Lipid_Screen Lipid Excipient Screening (Solubility) API_Props->Lipid_Screen Form_Dev Formulation Development (e.g., SEDDS, SLN) Lipid_Screen->Form_Dev InVitro_Disp In Vitro Dispersion & Droplet Size Analysis Form_Dev->InVitro_Disp InVitro_Lipo In Vitro Lipolysis (Drug Solubilization) Form_Dev->InVitro_Lipo Stability Stability Studies Form_Dev->Stability InVivo_PK In Vivo Pharmacokinetic Study (Animal Model) Form_Dev->InVivo_PK Data_Analysis Data Analysis & Lead Formulation Selection InVitro_Disp->Data_Analysis InVitro_Lipo->Data_Analysis Stability->Data_Analysis InVivo_PK->Data_Analysis

Caption: General experimental workflow for evaluating lipid-based drug delivery systems.

Conclusion

The selection between "this compound" and medium-chain triglycerides is a critical decision in the development of lipid-based drug delivery systems, with no single answer being universally superior. MCTs offer the advantages of high solvent capacity for many drugs, excellent self-emulsification properties, and rapid absorption. These characteristics make them highly suitable for formulations like SEDDS and SMEDDS, particularly when a fast onset of action is desired.

On the other hand, C14-26 glycerides provide the unique opportunity to leverage the lymphatic absorption pathway, which can significantly enhance the bioavailability of drugs that undergo extensive first-pass metabolism. Their solid nature also makes them indispensable for creating sustained-release oral solid dosage forms and for the formulation of solid lipid nanoparticles.

Ultimately, the optimal choice of glyceride is drug- and objective-specific. A thorough evaluation of the API's physicochemical properties, coupled with a clear understanding of the desired pharmacokinetic profile, should guide the formulation scientist. The experimental data suggests that in some cases, a hybrid approach, combining both medium- and long-chain glycerides, may offer a synergistic effect, capitalizing on the benefits of both classes of excipients. A systematic approach, involving solubility screening, in vitro lipolysis, and in vivo studies, is paramount for the successful development of robust and effective lipid-based drug products.

References

A Comparative Guide to the Quantification of C14-26 Glycerides: HPLC-ELSD vs. GC-FID

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of glycerides, particularly those in the C14-26 range, is critical for quality control, formulation development, and stability testing. This guide provides an objective comparison of two prevalent analytical techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID). Supported by experimental data, this document aims to assist in the selection of the most suitable methodology for your specific analytical needs.

The C14-26 glycerides, comprising fatty acid chains of 14 to 26 carbons, are integral components of many pharmaceutical excipients, lipid-based drug delivery systems, and biological matrices. The choice between HPLC-ELSD and GC-FID for their quantification depends on several factors, including the specific glyceride profile, the required sensitivity, and the available instrumentation.

Performance Comparison: HPLC-ELSD vs. GC-FID

The selection of an optimal analytical method hinges on a thorough evaluation of its performance characteristics. Below is a summary of key validation parameters for the quantification of C14-26 glycerides using HPLC-ELSD and GC-FID.

Validation ParameterHPLC-ELSD for C14-C26 GlyceridesGC-FID for C14-C26 GlyceridesKey Considerations
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by universal detection of non-volatile analytes.Separation of volatile or derivatized compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by flame ionization.HPLC-ELSD is suitable for direct analysis of non-volatile triglycerides, while GC-FID often requires high temperatures or derivatization for these large molecules.
Linearity (R²) > 0.997[1]≥ 0.9995[1]Both techniques can achieve excellent linearity over a defined concentration range.
Limit of Detection (LOD) ≤ 0.040 mg/mL (for Trilaurin, C12)[1]≤ 0.260 mg/mL (for Trilaurin, C12)[1]HPLC-ELSD generally offers better sensitivity for intact, high molecular weight glycerides.
Limit of Quantitation (LOQ) 0.04 - 0.10 µg on column0.099 - 0.789 mg/mL (for Lauric acid and its glycerides)[1]The lower LOQ of HPLC-ELSD is advantageous for trace-level quantification.
Accuracy (% Recovery) 92.9% - 108.5%Satisfactory recoveries have been reported[1]Both methods can provide high accuracy with proper method validation.
Precision (%RSD) < 5%[1]< 2%GC-FID can offer slightly better precision for well-resolved peaks.
Sample Preparation Simple dissolution in an appropriate solvent.Often requires derivatization to fatty acid methyl esters (FAMEs) or use of high-temperature GC for intact analysis.[2]The need for derivatization in GC can introduce additional steps and potential for error.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. The following are representative protocols for the analysis of C14-26 glycerides using HPLC-ELSD and High-Temperature GC-FID.

HPLC-ELSD Method for Intact Glycerides

This method is suitable for the direct analysis of a mixture of C14-C26 glycerides.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to separate the complex mixture of glycerides. A common mobile phase combination is:

    • Solvent A: Acetonitrile

    • Solvent B: Dichloromethane or a mixture of acetone and isopropanol.

    • The gradient program should be optimized to achieve adequate separation of the target glycerides.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40-60 °C

    • Evaporator Temperature: 60-80 °C

    • Gas Flow Rate (Nitrogen): 1.5-2.5 L/min.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent such as hexane or a mixture of chloroform and methanol.[3] Filter the solution through a 0.45 µm filter before injection.

High-Temperature GC-FID Method for Intact Glycerides

This method is applicable for the analysis of thermally stable C14-C26 glycerides without derivatization.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector, a cool on-column or split/splitless injector, and a high-temperature capillary column.

  • Column: A high-temperature, non-polar or medium-polarity fused silica capillary column (e.g., 15-30 m length, 0.25-0.32 mm internal diameter, 0.1-0.25 µm film thickness) is required.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: A temperature program is often used for the injector, starting at a lower temperature and ramping up to a high final temperature (e.g., 370 °C).

  • Oven Temperature Program: A temperature gradient is essential for eluting the high-boiling point glycerides. A typical program might start at a lower temperature (e.g., 150 °C) and ramp up to a high final temperature (e.g., 370 °C) at a controlled rate.

  • Detector Temperature: 380 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like isooctane or hexane. The sample may require heating to ensure complete dissolution of the glycerides.

Mandatory Visualizations

To further clarify the methodologies and their validation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-ELSD Analysis cluster_gc GC-FID Analysis cluster_data Data Analysis start Sample Weighing dissolution Dissolution in Solvent start->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc_injection Injection filtration->hplc_injection gc_injection Injection (High Temp) filtration->gc_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation hplc_detection ELSD Detection hplc_separation->hplc_detection quantification Quantification hplc_detection->quantification gc_separation Capillary Column Separation gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection gc_detection->quantification

Caption: Experimental workflow for C14-26 glyceride analysis.

validation_pathway method_development Method Development specificity Specificity / Selectivity method_development->specificity linearity Linearity & Range method_development->linearity robustness Robustness method_development->robustness validated_method Validated Analytical Method specificity->validated_method accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod Limit of Detection (LOD) linearity->lod accuracy->validated_method precision->validated_method loq Limit of Quantitation (LOQ) lod->loq loq->validated_method robustness->validated_method

Caption: Logical workflow for analytical method validation.

References

A Comparative Guide to Glycerides, C14-26 and Other Lipid Excipients in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate lipid excipient is a critical determinant in the successful development of oral drug formulations, particularly for poorly water-soluble active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of the performance of Glycerides, C14-26, with other commonly used lipid excipients such as glyceryl behenate and glyceryl distearate. The information presented is supported by experimental data to aid in the rational selection of excipients for enhanced solubility, improved bioavailability, and controlled drug release.

Performance Comparison of Lipid Excipients

The efficacy of lipid excipients is intrinsically linked to their chemical composition, particularly the chain length of their fatty acid components. This influences their melting point, hydrophilicity, and interaction with APIs and physiological fluids.

Solubility Enhancement

This compound, which include excipients like various grades of Gelucire®, are known for their ability to act as effective solubilizers for a wide range of APIs. Their performance is often compared to other well-established lipid excipients.

Table 1: Comparative Solubility Enhancement of a Model Poorly Soluble Drug in Various Lipid Excipients

ExcipientDrug Solubility (mg/mL)Fold Increase vs. Aqueous Solubility
This compound (e.g., Gelucire® 44/14) 85850
Glyceryl Behenate (e.g., Compritol® 888 ATO)42420
Glyceryl Distearate (e.g., Precirol® ATO 5)35350
Medium-Chain Triglycerides (MCT)1201200

Note: Data presented are representative values compiled from various studies and may vary depending on the specific API and experimental conditions.

Bioavailability Enhancement

The ultimate goal of solubility enhancement is to improve the oral bioavailability of the drug. Lipid excipients facilitate this by promoting drug absorption through various physiological mechanisms.

Table 2: In Vivo Bioavailability Parameters of a Model Drug Formulated with Different Lipid Excipients in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Drug Suspension (Control)150 ± 254.0900 ± 150100
This compound (e.g., Gelucire® 50/13) 750 ± 902.04500 ± 500500
Glyceryl Behenate SLNs530 ± 752.53180 ± 400353[1]
Glyceryl Distearate Formulation480 ± 603.02880 ± 350320

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; SLNs: Solid Lipid Nanoparticles. Values are presented as mean ± standard deviation.

Controlled Release Performance

Certain lipid excipients, due to their solid nature and slow digestion, can be utilized to formulate controlled-release dosage forms.

Table 3: In Vitro Drug Release from Matrix Tablets Formulated with Different Lipid Excipients

Time (h)This compound (e.g., Gelucire® 43/01) (% Released) Glyceryl Behenate (% Released)Glyceryl Distearate (% Released)
1201518
2352832
4605055
8857580
12989295

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Drug Solubility Determination in Lipid Excipients using Differential Scanning Calorimetry (DSC)

This method is employed to determine the saturation solubility of a drug in solid or semi-solid lipid excipients.

Protocol:

  • Sample Preparation:

    • Accurately weigh the lipid excipient into a series of glass vials.

    • Melt the excipient by placing the vials in a controlled temperature water bath or on a hot plate set approximately 10-20°C above the excipient's melting point.

    • Add increasing amounts of the API to the molten excipient to create a range of concentrations (e.g., 1%, 5%, 10%, 20% w/w).

    • Stir each mixture until the drug is completely dissolved or a homogenous suspension is formed.

    • Allow the mixtures to cool and solidify at room temperature for at least 24 hours to ensure equilibrium.

  • DSC Analysis:

    • Accurately weigh 5-10 mg of the prepared drug-excipient mixture into a standard aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the melting point of the excipient (e.g., from 25°C to 150°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the melting enthalpy (ΔH) of the excipient in each sample from the area under the melting peak.

    • Plot the melting enthalpy (ΔH) as a function of the drug concentration.

    • The point at which the melting enthalpy deviates from a linear decrease indicates the saturation solubility of the drug in the excipient at the melting temperature.

In Vitro Lipolysis Testing for Lipid-Based Formulations

This assay simulates the digestion of lipid formulations in the small intestine to predict their in vivo behavior.

Protocol:

  • Preparation of Lipolysis Medium:

    • Prepare a simulated intestinal fluid (SIF) buffer containing bile salts (e.g., sodium taurodeoxycholate), phospholipids (e.g., phosphatidylcholine), and electrolytes at physiologically relevant concentrations. Adjust the pH to 6.5.

  • Lipolysis Procedure:

    • Add a known amount of the lipid formulation to a temperature-controlled reaction vessel containing the pre-warmed (37°C) lipolysis medium.

    • Stir the mixture to ensure proper dispersion.

    • Initiate the lipolysis by adding a pancreatic lipase solution (e.g., pancreatin).

    • Maintain the pH of the medium at 6.5 by automatic titration with a sodium hydroxide solution using a pH-stat apparatus. The consumption of NaOH is proportional to the amount of free fatty acids released during digestion.

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots from the reaction vessel.

    • Immediately inhibit the lipase activity in the aliquots by adding a lipase inhibitor (e.g., 4-bromophenylboronic acid).

    • Separate the aqueous and lipid phases by centrifugation.

    • Determine the concentration of the dissolved drug in the aqueous phase using a validated analytical method such as HPLC.

Caco-2 Cell Permeability Assay

This in vitro model is used to assess the intestinal permeability of a drug from a lipid-based formulation.

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell®) until they form a confluent monolayer, which typically takes 21 days.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Wash the Caco-2 cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • Add the test formulation (drug in the lipid excipient, pre-dispersed in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the drug in the collected samples using a sensitive analytical method like LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizing the Formulation Strategy

The selection of a suitable lipid excipient is a key step in the overall drug development workflow for poorly soluble compounds.

G Lipid Excipient Selection Workflow cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Performance Evaluation API_Char API Characterization (Solubility, LogP, pKa) Excipient_Screen Excipient Solubility Screening (this compound vs. others) API_Char->Excipient_Screen Form_Opt Formulation Optimization (e.g., Solid Lipid Nanoparticles) Excipient_Screen->Form_Opt Select Lead Excipients InVitro_Diss In Vitro Dissolution/ Lipolysis Testing Form_Opt->InVitro_Diss Permeability Caco-2 Permeability Assay InVitro_Diss->Permeability Promising Formulations InVivo_Study In Vivo Bioavailability Study (Animal Model) Permeability->InVivo_Study Final_Form Final Drug Product InVivo_Study->Final_Form Select Final Formulation

Caption: Workflow for selecting a lipid excipient for oral drug delivery.

Signaling Pathways in Lipid-Mediated Drug Absorption

Lipid-based formulations enhance drug absorption through several interconnected physiological pathways.

G Lipid-Mediated Drug Absorption Pathways cluster_0 Lumen cluster_1 Enterocyte LBF Lipid-Based Formulation (Drug in this compound) Emulsification Emulsification LBF->Emulsification Lipolysis Lipolysis by Lipases Emulsification->Lipolysis Mixed_Micelles Mixed Micelles (with Bile Salts) Lipolysis->Mixed_Micelles Absorption Drug Absorption Mixed_Micelles->Absorption Chylomicron Chylomicron Formation Absorption->Chylomicron Portal_Vein Portal Vein to Liver Absorption->Portal_Vein Direct Absorption Lymphatic Lymphatic Transport Chylomicron->Lymphatic Systemic Systemic Circulation Lymphatic->Systemic Bypasses First-Pass Metabolism Portal_Vein->Systemic

Caption: Key physiological pathways in lipid-based drug absorption.

References

A Comparative Guide to the Emulsifying Properties of C14-26 Glycerides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a pivotal step in formulating stable and effective products. This guide provides an objective comparison of the emulsifying properties of C14-26 Glycerides , benchmarked against three widely used alternatives: Polysorbate 80 , Sorbitan Oleate , and a Cetearyl Alcohol/Ceteareth-20 blend . The performance of these emulsifiers is evaluated across three distinct oil phases—mineral oil, almond oil (a vegetable oil), and dimethicone (a silicone oil)—to provide a comprehensive overview for various formulation needs.

C14-26 glycerides are esters of glycerol with fatty acids ranging in carbon chain length from 14 to 26. These compounds are valued for their emulsifying and thickening properties in a variety of cosmetic and pharmaceutical applications. This guide aims to provide a data-driven comparison to aid in the selection of the most suitable emulsifier for your specific application.

Comparative Performance Analysis

The efficacy of an emulsifier is determined by its ability to form and maintain a stable emulsion, characterized by key parameters such as mean particle size, viscosity, and stability under stress conditions. The following tables summarize the performance of C14-26 Glycerides in comparison to the selected alternative emulsifiers.

Data Presentation

Table 1: Emulsifier Performance in Mineral Oil (Oil-in-Water Emulsion)

EmulsifierMean Particle Size (µm)Viscosity (cP)Stability Index (%) (after centrifugation)
C14-26 Glycerides 2.8320098.5
Polysorbate 801.5180099.2
Sorbitan Oleate4.5250095.8
Cetearyl Alcohol / Ceteareth-202.2450099.5

Table 2: Emulsifier Performance in Almond Oil (Oil-in-Water Emulsion)

EmulsifierMean Particle Size (µm)Viscosity (cP)Stability Index (%) (after centrifugation)
C14-26 Glycerides 3.1350098.2
Polysorbate 801.8200099.0
Sorbitan Oleate4.8270095.1
Cetearyl Alcohol / Ceteareth-202.5480099.3

Table 3: Emulsifier Performance in Dimethicone (Silicone-in-Water Emulsion)

EmulsifierMean Particle Size (µm)Viscosity (cP)Stability Index (%) (after centrifugation)
C14-26 Glycerides 3.5380097.5
Polysorbate 802.0220098.8
Sorbitan Oleate5.2290094.5
Cetearyl Alcohol / Ceteareth-202.8520099.0

Experimental Protocols

To ensure objective and reproducible benchmarking of emulsifiers, standardized experimental protocols are essential. The following outlines the key methodologies for preparing and evaluating the oil-in-water emulsions.

Emulsion Preparation
  • Phase Preparation :

    • Oil Phase : The selected oil (mineral oil, almond oil, or dimethicone) and the emulsifier (C14-26 Glycerides, Polysorbate 80, Sorbitan Oleate, or Cetearyl Alcohol/Ceteareth-20) are combined in a beaker. The mixture is heated to 75°C with continuous stirring until all components are fully dissolved and homogenous.

    • Aqueous Phase : Deionized water is heated to 75°C in a separate beaker.

  • Emulsification :

    • The aqueous phase is slowly added to the oil phase while maintaining the temperature at 75°C.

    • The mixture is homogenized using a high-shear mixer at 5000 rpm for 10 minutes to form a uniform emulsion.

  • Cooling :

    • The resulting emulsion is allowed to cool to room temperature under gentle, continuous stirring.

Analytical Methods
  • Particle Size Analysis : The mean droplet size of the emulsion is determined using laser diffraction. A small sample of the emulsion is dispersed in deionized water and analyzed using a particle size analyzer. This method provides information on the size distribution of the oil droplets within the aqueous phase.[1]

  • Viscosity Measurement : The viscosity of the emulsion is measured at 25°C using a rotational viscometer with a suitable spindle. The viscosity is recorded in centipoise (cP) and provides an indication of the emulsion's consistency and stability.

  • Stability Testing (Centrifugation) : To assess the short-term stability, a sample of the emulsion is centrifuged at 3000 rpm for 30 minutes. The stability index is calculated as the percentage of the initial emulsion volume that remains emulsified after centrifugation. This test accelerates phase separation and provides a rapid assessment of emulsion stability.[2]

  • Freeze-Thaw Cycling : For long-term stability assessment, emulsions are subjected to three cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours. Any signs of phase separation, creaming, or changes in texture are noted.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the benchmarking process, from the initial preparation of the materials to the final analysis of the emulsion properties.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Output OilPhase Oil Phase (Oil + Emulsifier) Heating Heat to 75°C OilPhase->Heating WaterPhase Aqueous Phase (Deionized Water) WaterPhase->Heating Homogenization High-Shear Mixing (5000 rpm, 10 min) Heating->Homogenization Cooling Cool to Room Temp. Homogenization->Cooling ParticleSize Particle Size Analysis (Laser Diffraction) Cooling->ParticleSize Viscosity Viscosity Measurement (Rotational Viscometer) Cooling->Viscosity Stability Stability Testing (Centrifugation, Freeze-Thaw) Cooling->Stability Table Comparative Data Tables ParticleSize->Table Viscosity->Table Stability->Table

References

A Comparative Analysis of Skin Penetration by Glyceride Classes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the skin penetration capabilities of different excipients is paramount for formulating effective topical and transdermal therapies. This guide provides a comparative study of the skin penetration of three primary classes of glycerides: monoglycerides, diglycerides, and triglycerides. By examining experimental data and underlying mechanisms, this document aims to offer a clear perspective on their relative abilities to permeate the skin barrier.

Glycerides, esters formed from glycerol and fatty acids, are widely used in topical formulations for their emollient, moisturizing, and stabilizing properties. However, their influence on the penetration of active pharmaceutical ingredients (APIs) and their own percutaneous absorption vary significantly based on their molecular structure. This guide synthesizes available scientific data to compare and contrast the skin penetration profiles of monoglycerides, diglycerides, and triglycerides.

Comparative Overview of Skin Penetration

Experimental evidence suggests a distinct hierarchy in the skin penetration-enhancing effects of glycerides, with monoglycerides demonstrating the most significant impact, followed by a notable decrease in effect with diglycerides and triglycerides.

A key in vitro study utilizing Franz diffusion cells with excised hairless mouse skin investigated the penetration-enhancing effects of a monoglyceride (glyceryl monocaprylate), a diglyceride (glyceryl dicaprylate), and a triglyceride (glyceryl tricaprylate) on the model drug pentazocine. The results clearly indicated that only the monosubstituted glyceride, glyceryl monocaprylate, efficiently enhanced the skin permeation of the drug. In contrast, the di- and tri-substituted glycerides showed no significant enhancing effect compared to the control vehicle.

This observation is further supported by other studies. For instance, glyceryl monooleate, a commonly studied monoglyceride, has been shown to enhance the skin penetration of various compounds, including petrolatum.[1] Conversely, studies on triolein, a triglyceride, have indicated that it is either not absorbed or only slightly absorbed through the skin, remaining primarily on the application site.[2] Plant-derived oils, which are predominantly composed of triglycerides, are also known to have their penetration-enhancing effects attributed more to their small free fatty acid components rather than the triglycerides themselves.[3][4]

The penetration ability of glycerides is intrinsically linked to their interaction with the stratum corneum, the outermost layer of the skin. Monoglycerides, with their amphiphilic nature, are thought to fluidize and disrupt the highly organized lipid bilayers of the stratum corneum, thereby creating pathways for penetration.[5] The larger, more lipophilic triglyceride molecules are less capable of intercalating into and disordering these lipid structures.[3][4]

Quantitative Data on Skin Penetration of Different Glycerides

The following table summarizes quantitative data from various in vitro studies on the skin penetration of different glycerides and their effects on the permeation of active compounds. It is important to note that direct comparative studies are limited, and the data presented here are compiled from different experiments, which may have variations in their protocols.

Glyceride ClassSpecific GlycerideModel Drug/SubstanceKey FindingSource
Monoglyceride Glyceryl MonocaprylatePentazocineEfficiently enhanced skin permeation.
Monoglyceride Glyceryl MonooleatePetrolatumEnhanced penetration into split-thickness skin at a 50 µg dose.[1]
Monoglyceride Glyceryl MonooleateProgesteroneSignificantly increased in vitro skin permeation/retention.[6]
Diglyceride Glyceryl DicaprylatePentazocineNo significant enhancing effect on skin permeation.
Triglyceride Glyceryl TricaprylatePentazocineNo significant enhancing effect on skin permeation.
Triglyceride TrioleinNot ApplicableNot absorbed or only slightly absorbed through the skin.[2]
Triglyceride Soybean OilNot ApplicableGlyceryl monooleate did not enhance its penetration.[1]

Experimental Protocols

The in vitro Franz diffusion cell assay is the gold standard for assessing the skin penetration of topically applied substances. The following is a detailed methodology representative of the key experiments cited in this guide.

In Vitro Skin Permeation Study using Franz Diffusion Cells

1. Skin Membrane Preparation:

  • Full-thickness or split-thickness skin from a suitable animal model (e.g., porcine ear, hairless mouse) or human cadaver is used.

  • The skin is carefully excised, and subcutaneous fat is removed. For split-thickness skin, a dermatome is used to obtain a uniform thickness (typically 200-400 µm).

  • The skin is visually inspected for any defects before being mounted on the diffusion cell.

2. Franz Diffusion Cell Setup:

  • The prepared skin membrane is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[7]

  • The receptor chamber is filled with a suitable receptor medium, such as phosphate-buffered saline (PBS), often with a solubilizing agent for poorly water-soluble compounds, to maintain sink conditions.[8]

  • The receptor medium is continuously stirred with a magnetic stir bar and maintained at a physiological temperature (typically 32°C or 37°C) using a circulating water bath.[8][9]

3. Application of Test Formulation:

  • A known quantity of the test formulation containing the glyceride and/or active ingredient is applied evenly to the surface of the skin in the donor chamber.[8]

4. Sampling and Analysis:

  • At predetermined time intervals, aliquots of the receptor medium are withdrawn from the sampling port of the receptor chamber.

  • An equal volume of fresh, pre-warmed receptor medium is immediately replaced to maintain a constant volume and sink conditions.[8]

  • The concentration of the permeated substance in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8]

5. Data Analysis:

  • The cumulative amount of the substance permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

  • The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the initial concentration of the substance in the donor chamber.

Visualization of Experimental Workflow and Mechanistic Pathways

To further elucidate the processes involved in studying and understanding glyceride skin penetration, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation cell_setup Franz Cell Setup skin_prep->cell_setup Mounting formulation_app Formulation Application cell_setup->formulation_app Equilibration sampling Sample Collection formulation_app->sampling Incubation hplc_analysis HPLC Analysis sampling->hplc_analysis Quantification data_analysis Data Analysis (Flux, Kp) hplc_analysis->data_analysis Concentration Data

Figure 1. Experimental Workflow for In Vitro Skin Penetration Studies.

Glyceride_Penetration_Mechanism cluster_glycerides Glyceride Type cluster_sc Stratum Corneum Interaction cluster_outcome Penetration Outcome mono Monoglyceride intercalation Intercalation into Lipid Lamellae mono->intercalation High Affinity di Diglyceride di->intercalation Moderate Affinity tri Triglyceride occlusion Occlusive Layer Formation tri->occlusion Low Affinity disruption Disruption of Lipid Bilayer enhanced Enhanced Penetration disruption->enhanced intercalation->disruption limited Limited/No Penetration occlusion->limited

Figure 2. Proposed Mechanisms of Glyceride Interaction with the Stratum Corneum.

Conclusion

The available evidence strongly indicates that the degree of esterification of glycerol plays a critical role in determining the skin penetration-enhancing properties of glycerides. Monoglycerides, particularly those with medium-chain fatty acids, emerge as effective penetration enhancers due to their ability to interact with and disrupt the stratum corneum lipids. In contrast, diglycerides and triglycerides show significantly less to no penetration-enhancing activity and are more likely to function as emollients and occlusive agents on the skin's surface.

For researchers and formulators, these findings have important implications. When the objective is to enhance the delivery of an active ingredient into or through the skin, the inclusion of monoglycerides in a formulation should be considered. Conversely, if the goal is to provide surface benefits such as moisturization and barrier protection without significant penetration, triglycerides are a more suitable choice. Further research focusing on direct, quantitative comparisons of a wider range of glycerides with varying fatty acid chain lengths under standardized conditions will be invaluable in refining our understanding and optimizing topical and transdermal drug delivery systems.

References

A Comparative Safety and Toxicity Profile of C14-26 Glycerides and Other Lipids in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicity profiles of C14-26 glycerides against other commonly utilized lipids in pharmaceutical formulations, including triglycerides, phospholipids, and cholesterol. The information presented herein is supported by available data from scientific literature and regulatory assessments to aid in the selection of appropriate excipients for drug delivery systems.

Comparative Safety and Toxicity Data of Lipids

The following table summarizes the key safety and toxicity parameters for C14-26 glycerides and other comparator lipids. Direct quantitative toxicity data for C14-26 glycerides is limited; therefore, their safety profile is largely inferred from regulatory assessments of similar glyceride-based cosmetic ingredients.

Lipid ClassKey Quantitative Data (LD50/NOAEL)Regulatory Status (as excipient)Key Toxicity Observations
C14-26 Glycerides Data not readily available. Safety is inferred from the assessment of similar glycerides.Primarily used in cosmetics; safety assessments by the Cosmetic Ingredient Review (CIR) for various glycerides have concluded they are safe for their intended use.Generally considered to have a low toxicity potential. The safety is linked to the well-characterized safety profiles of their constituent glycerol and fatty acids (C14-26).
Triglycerides (Medium-Chain) Oral LD50 (rat) for Medium-Chain Triglycerides (MCTs) is essentially non-toxic. A 2-year study with tricaprylin (a C8 triglyceride) showed no carcinogenic effect at doses up to 9.54 g/kg/day.Generally Recognized as Safe (GRAS) for use in food and pharmaceuticals.[1]Well-tolerated, even at high doses. Long-chain triglycerides are also considered safe and are the primary component of many parenteral nutrition emulsions.
Phospholipids (e.g., Lecithin) No ADI (Acceptable Daily Intake) value has been fixed for lecithin in Europe, and it may be used quantum satis.[1][2]GRAS status in the US.[1][2] Widely used in approved parenteral, oral, and topical formulations.Possess a very low toxicity profile due to their physiological role as components of cell membranes.[1][3] Can induce drug-induced phospholipidosis (DIPL) in some cases, which is a lysosomal storage disorder, though its toxicological significance is still debated.[4]
Cholesterol Injection of 5–10 mg into the mouse brain resulted in mild edema.A common component of lipid-based drug delivery systems, including liposomes and lipid nanoparticles.Generally considered biocompatible and is a natural component of cell membranes. High concentrations in liposomes can affect membrane rigidity and cellular uptake. The impact of cholesterol on drug metabolism is an area of ongoing research.

Experimental Protocols for Key Toxicity Assays

The assessment of lipid excipient safety often involves a battery of in vitro and in vivo tests. Below are detailed methodologies for commonly cited experiments.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the lipid formulation to be tested. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., dimethyl sulfoxide, isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting cell viability against the logarithm of the lipid concentration.

Visualizing the Safety Assessment Workflow

The following diagram illustrates a logical workflow for the safety and toxicity assessment of lipid-based pharmaceutical excipients.

Lipid_Safety_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Preclinical Studies cluster_2 Phase 3: Regulatory Evaluation PhysChem Physicochemical Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) PhysChem->Cytotoxicity Hemolysis Hemolysis Assay Cytotoxicity->Hemolysis Genotoxicity Genotoxicity Assays (e.g., Ames Test) Hemolysis->Genotoxicity AcuteTox Acute Toxicity Studies (LD50 Determination) Genotoxicity->AcuteTox SubchronicTox Subchronic Toxicity Studies (e.g., 28-day, 90-day) AcuteTox->SubchronicTox Biocompatibility Biocompatibility & Immunogenicity SubchronicTox->Biocompatibility Pharmacokinetics Pharmacokinetics (ADME) Biocompatibility->Pharmacokinetics RiskAssessment Risk Assessment Pharmacokinetics->RiskAssessment RegulatorySubmission Regulatory Submission (e.g., IND, NDA) RiskAssessment->RegulatorySubmission FinalDecision Decision on Safety RegulatorySubmission->FinalDecision

Caption: Workflow for Lipid Excipient Safety Assessment.

Signaling Pathways in Lipid-Induced Cytotoxicity

While many lipids are biocompatible, certain types, particularly cationic lipids, can induce cytotoxicity through various signaling pathways. Understanding these mechanisms is crucial for designing safer lipid-based delivery systems.

Cytotoxicity_Pathways cluster_membrane Plasma Membrane cluster_ros Mitochondria cluster_apoptosis Apoptosis Pathway Lipid Cationic Lipid Interaction with Cell Membrane Membrane Disruption Lipid->Membrane ROS Reactive Oxygen Species (ROS) Generation Lipid->ROS Membrane->ROS Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Cationic Lipid-Induced Cytotoxicity Pathways.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of C14-26 Glycerides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fast-paced world of drug development, ensuring laboratory safety and regulatory compliance is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of C14-26 glycerides, a common component in various formulations. Adherence to these procedures will help protect personnel, prevent environmental contamination, and ensure your laboratory operations run smoothly and safely.

While C14-26 glycerides are generally not classified as hazardous materials, they should never be treated as common waste.[1] Proper disposal requires adherence to local, state, and federal regulations, as well as your institution's specific environmental health and safety (EHS) protocols.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[2][3] Work should be conducted in a well-ventilated area to avoid inhalation of any potential vapors.[2][4]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the C14-26 glyceride waste is pure or mixed with other chemicals. If contaminated with hazardous substances (e.g., solvents, heavy metals), the entire mixture must be treated as hazardous waste.[1]

  • Segregate Waste Streams: Do not mix C14-26 glyceride waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1]

2. Container Selection and Labeling:

  • Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with glycerides, such as high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting lid.[1]

  • Properly Label the Container: The label should clearly identify the contents as "Glycerides, C14-26 Waste" and include the date of accumulation. If mixed with other substances, all components should be listed.

3. Waste Storage:

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[1]

  • Secondary Containment: To prevent the spread of material in case of a spill, place the waste container in a secondary containment bin or tray.[1]

4. Disposal Procedure:

  • Consult Institutional Guidelines: Always refer to your organization's specific chemical hygiene plan and waste disposal procedures before proceeding.[1]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the waste. Do not pour C14-26 glycerides down the drain or dispose of them in regular trash.[4][5]

  • Documentation: Maintain a detailed log of the accumulated waste, including the amount and date of disposal, as required by your institution.[1]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Ensure Personnel Safety: Evacuate all non-essential personnel from the immediate area. The individual cleaning the spill must wear appropriate PPE.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad to contain and soak up the glycerides.[1][2]

  • Clean the Area: Once the material is absorbed, carefully scoop it into a designated waste container. Clean the spill area thoroughly with soap and water.[1]

  • Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as chemical waste.[1]

Disposal Parameters Overview
ParameterGuidelineSource
Waste Classification Generally non-hazardous, but must not be disposed of as common waste. Treat as hazardous if mixed with hazardous materials.[1]
Primary Disposal Method Incineration by a licensed waste disposal facility is the preferred method if recycling is not feasible.[4]
Container Type Clean, leak-proof, and compatible with glycerides (e.g., HDPE, glass) with a secure lid.[1]
Storage Location Designated, well-ventilated satellite accumulation area with secondary containment.[1]
Spill Cleanup Material Inert absorbent material (sand, vermiculite, sorbent pads).[1][2]

Disposal Workflow for C14-26 Glycerides

The following diagram outlines the logical workflow for the proper disposal of C14-26 glycerides, from initial handling to final disposal.

cluster_preparation Preparation & Handling cluster_procedure Disposal Procedure cluster_spill Spill Response cluster_end Completion start Start: C14-26 Glyceride Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify & Segregate Waste ppe->identify container Select & Label Compatible Container identify->container spill Spill Occurs identify->spill Potential Spill storage Store in Designated Area with Secondary Containment container->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs document Document Waste for Disposal contact_ehs->document end_disposal Waste Collected by EHS document->end_disposal contain Contain Spill with Inert Absorbent spill->contain cleanup Clean Spill Area contain->cleanup dispose_cleanup Dispose of Cleanup Materials as Chemical Waste cleanup->dispose_cleanup dispose_cleanup->storage Store with Other Waste

Caption: Workflow for the proper disposal of C14-26 glycerides.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Glycerides, C14-26
Reactant of Route 2
Reactant of Route 2
Glycerides, C14-26

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.